1-N-Boc-3-Fluoroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(3-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTELOKGOCXECBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382614 | |
| Record name | 1-N-Boc-3-Fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81740-18-3 | |
| Record name | 1,1-Dimethylethyl N-(3-fluorophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81740-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-N-Boc-3-Fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-N-Boc-3-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-N-Boc-3-fluoroaniline, a key building block in the development of novel pharmaceutical agents. This document details a common and effective experimental protocol, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.
Core Synthesis Protocol
The protection of the amino group of 3-fluoroaniline with a tert-butoxycarbonyl (Boc) group is a fundamental transformation in organic synthesis. The most common method for this reaction involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Experimental Methodology
A widely adopted procedure for the N-Boc protection of anilines involves the reaction of the aniline with di-tert-butyl dicarbonate in the presence of a base.[1] For the synthesis of this compound, a typical protocol is as follows:
To a solution of 3-fluoroaniline (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or water, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 equivalents).[1][2] A base, such as triethylamine (TEA) or sodium bicarbonate, is then added to the reaction mixture. The reaction is typically stirred at room temperature for a period of 2 to 12 hours.[2]
Progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[3] Purification of the crude product can be achieved by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound based on common laboratory practices for Boc protection of anilines.
| Parameter | Value/Range | Notes |
| Reactants | ||
| 3-Fluoroaniline | 1.0 equivalent | Starting material. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.0 - 1.2 equivalents | The Boc-protecting agent. |
| Base (e.g., Triethylamine, NaHCO₃) | 1.0 - 1.5 equivalents | To neutralize the acid formed during the reaction. |
| Reaction Conditions | ||
| Solvent | THF, DCM, or Water | Choice of solvent can influence reaction rate and workup. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically carried out at ambient temperature. |
| Reaction Time | 2 - 12 hours | Monitored by TLC for completion. |
| Work-up & Purification | ||
| Aqueous Work-up | Water, Brine | To remove water-soluble impurities and the base. |
| Drying Agent | Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
| Purification Method | Column Chromatography or Recrystallization | To obtain the final product in high purity. |
| Yield | ||
| Expected Yield | 85 - 95% | Yields can vary based on reaction scale and purity of reagents. |
Synthesis Workflow
The logical flow of the synthesis of this compound is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
References
An In-Depth Technical Guide to the Physicochemical Properties of 1-N-Boc-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N-Boc-3-fluoroaniline, also known as tert-butyl (3-fluorophenyl)carbamate, is a valuable building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining a fluorine atom and a tert-butyloxycarbonyl (Boc) protecting group on an aniline scaffold, make it an important intermediate in the development of novel therapeutics, particularly in the area of kinase inhibitors. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols, and its application in the synthesis of targeted therapies, offering a critical resource for professionals in the field of drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its application in chemical synthesis, influencing factors such as reaction kinetics, solubility, and purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄FNO₂ | [1][2] |
| Molecular Weight | 211.23 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 123-124 °C | [2] |
| Boiling Point | 231.6 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.156 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | [3] |
| pKa | ~17 (Amide N-H, Predicted) | |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 (Predicted) | [4] |
| CAS Number | 81740-18-3 | [1] |
Synthesis and Experimental Protocols
The standard method for the synthesis of this compound involves the protection of the amino group of 3-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoroaniline (1.0 eq) in dichloromethane or tetrahydrofuran.
-
Addition of Base: Add triethylamine (1.1 eq) or an aqueous solution of sodium bicarbonate to the reaction mixture.
-
Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate or by flash column chromatography on silica gel to yield this compound as a white to off-white solid.
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis workflow for this compound.
Spectroscopic Data
The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the aromatic protons, the N-H proton of the carbamate, and the tert-butyl group.
-
Aromatic Protons (Ar-H): The four protons on the fluorophenyl ring will appear in the aromatic region (typically δ 6.8-7.5 ppm). Due to the fluorine substitution, complex splitting patterns (doublets, triplets, or multiplets) are expected.
-
Amide Proton (N-H): A broad singlet for the N-H proton of the carbamate group is expected, typically in the region of δ 6.5-8.0 ppm.
-
tert-Butyl Protons ((CH₃)₃C-): A sharp singlet integrating to nine protons, characteristic of the tert-butyl group, will be observed in the upfield region, typically around δ 1.5 ppm.[5]
¹³C NMR (Carbon NMR) Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the aromatic ring, the carbonyl group of the carbamate, and the tert-butyl group.
-
Aromatic Carbons (Ar-C): Six signals are expected for the aromatic carbons, with their chemical shifts influenced by the fluorine and the N-Boc substituents. The carbon directly attached to the fluorine will show a large one-bond C-F coupling constant.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group will appear in the downfield region, typically around δ 152-155 ppm.[5]
-
tert-Butyl Carbons ((CH₃)₃C- and (CH₃)₃C-): The quaternary carbon of the tert-butyl group will appear around δ 80 ppm, and the three equivalent methyl carbons will be observed at approximately δ 28 ppm.[5]
IR (Infrared) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
-
N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate.
-
C=O Stretch: A strong absorption band in the region of 1700-1730 cm⁻¹ is characteristic of the carbonyl group of the Boc protecting group.
-
C-N Stretch: An absorption band for the C-N stretching vibration is expected around 1200-1300 cm⁻¹.
-
C-F Stretch: A strong absorption band in the fingerprint region, typically around 1100-1200 cm⁻¹, indicates the presence of the C-F bond.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will be observed in their characteristic regions.
Application in Drug Development: A Case Study of a PI3Kβ Inhibitor
This compound is a key starting material in the synthesis of various pharmaceutical agents. A notable example is in the development of selective phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[6][7]
GSK2636771 is a potent and selective inhibitor of the PI3Kβ isoform, which has been investigated for the treatment of various cancers, particularly those with loss of the tumor suppressor PTEN.[8][9] While the exact commercial synthesis may be proprietary, a plausible synthetic route to the core of such inhibitors can be envisioned starting from this compound.
The general synthetic strategy involves the coupling of the aniline nitrogen to a heterocyclic core, followed by further functionalization. The Boc group serves to moderate the nucleophilicity of the aniline and can be readily removed under acidic conditions to allow for subsequent reactions.
Caption: General synthetic application of this compound.
Targeted Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is hyperactivated due to mutations in key components or the loss of negative regulators like PTEN.[10] PI3Kβ inhibitors, derived from building blocks like this compound, aim to block this aberrant signaling.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
This compound is a fundamentally important building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its well-defined physicochemical properties, coupled with straightforward synthetic accessibility, make it an attractive starting material for the development of targeted therapies. A thorough understanding of its properties and reactivity is crucial for medicinal chemists and process development scientists aiming to design and synthesize the next generation of innovative medicines. The application of this intermediate in the synthesis of PI3K inhibitors highlights its significance in addressing critical signaling pathways implicated in cancer and other diseases.
References
- 1. 81740-18-3|this compound|BLD Pharm [bldpharm.com]
- 2. Cas 81740-18-3,1-N-BOC-3-FLUORO-ANILINE | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the octanol–water partition coefficient dataset using deep learning techniques and data augmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to tert-Butyl (3-fluorophenyl)carbamate and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide addresses the chemical properties and synthesis of tert-butyl (3-fluorophenyl)carbamate. However, extensive database searches did not yield specific molecular data for this exact compound. Instead, chemical literature and databases frequently reference a closely related molecule, tert-butyl (4-amino-3-fluorophenyl)carbamate . This guide will provide the available data for this related compound and discuss general experimental protocols relevant to the synthesis of fluorophenyl carbamates, which are of significant interest in medicinal chemistry and drug development.
Carbamates are a pivotal functional group in organic chemistry and are widely utilized as protecting groups for amines and as key structural motifs in pharmaceuticals. The introduction of a fluorine atom to the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₅FN₂O₂ | [1] |
| Molecular Weight | 226.25 g/mol | [1] |
| IUPAC Name | tert-butyl N-(4-amino-3-fluorophenyl)carbamate | [1] |
| CAS Number | 1402559-21-0 | [1][2] |
| SMILES | CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)F | [1] |
Experimental Protocols
The synthesis of tert-butyl aryl carbamates can be achieved through several established methods. Below are general protocols that can be adapted for the synthesis of fluorinated phenyl carbamates.
Protocol 1: Synthesis from an Aniline Derivative
This is a common method for the formation of N-aryl carbamates.
Reaction:
Materials:
-
3-Fluoroaniline (or a related fluorinated aniline)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base (optional, e.g., Triethylamine, Pyridine)
Procedure:
-
Dissolve the fluorinated aniline in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents) to the solution.
-
If a base is used, add it to the reaction mixture (typically 1.0 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure.
-
The residue is then purified, commonly by column chromatography on silica gel, to yield the desired tert-butyl aryl carbamate.
Protocol 2: Curtius Rearrangement
This method allows for the formation of carbamates from carboxylic acids.
Reaction:
Materials:
-
3-Fluorobenzoic acid (or a related fluorinated benzoic acid)
-
Diphenylphosphoryl azide (DPPA) or Sodium Azide with an activating agent
-
Tert-butanol (t-BuOH)
-
Anhydrous, inert solvent (e.g., Toluene, Dioxane)
-
Base (e.g., Triethylamine)
Procedure:
-
Dissolve the fluorinated benzoic acid in the anhydrous solvent in a reaction vessel.
-
Add the base (e.g., triethylamine) to the solution.
-
Add diphenylphosphoryl azide to the mixture.
-
Heat the reaction mixture to induce the Curtius rearrangement, forming the isocyanate intermediate.
-
Add tert-butanol to the reaction to trap the isocyanate and form the tert-butyl carbamate.
-
The reaction is then worked up, which may involve washing with aqueous solutions to remove byproducts.
-
The final product is purified, typically by recrystallization or column chromatography.
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of a tert-butyl aryl carbamate, a common process in medicinal chemistry for the protection of an amine functional group.
Caption: Synthetic workflow for Boc-protection of an aryl amine.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-N-Boc-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-N-Boc-3-fluoroaniline, a key intermediate in synthetic organic chemistry. Due to the absence of directly published experimental spectra for this specific compound in the available literature, this guide presents a comprehensive prediction of the spectral data based on the analysis of closely related fluorinated and N-Boc protected aniline derivatives. This guide also includes a detailed, generalized experimental protocol for the acquisition of high-quality NMR data for similar small molecules.
Molecular Structure and Atom Numbering
The structure of this compound with systematic numbering is presented below to facilitate the correlation of NMR signals to specific atoms.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectral data for this compound in CDCl₃ are summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.4 - 7.6 | ddd | J(H,F) ≈ 10-12, J(H,H) ≈ 2-3, J(H,H) ≈ 1-2 | 1H |
| H-4 | ~6.8 - 7.0 | ddd | J(H,H) ≈ 8-9, J(H,F) ≈ 8-9, J(H,H) ≈ 2-3 | 1H |
| H-5 | ~7.1 - 7.3 | t | J(H,H) ≈ 8-9 | 1H |
| H-6 | ~6.9 - 7.1 | ddd | J(H,H) ≈ 8-9, J(H,H) ≈ 2-3, J(H,F) ≈ 1-2 | 1H |
| NH | ~6.5 - 7.0 | br s | - | 1H |
| C(CH₃)₃ | ~1.5 | s | - | 9H |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound in CDCl₃ are summarized below. The presence of fluorine will result in through-bond C-F coupling, which is observable in the ¹³C NMR spectrum.
| Carbon | Predicted δ (ppm) | Coupling Constant (J, Hz) |
| C-1 | ~140 - 142 | d, J(C,F) ≈ 10-12 |
| C-2 | ~110 - 112 | d, J(C,F) ≈ 2-3 |
| C-3 | ~161 - 164 | d, J(C,F) ≈ 240-250 |
| C-4 | ~106 - 108 | d, J(C,F) ≈ 20-25 |
| C-5 | ~129 - 131 | d, J(C,F) ≈ 10-12 |
| C-6 | ~115 - 117 | s |
| C=O (Boc) | ~152 - 154 | s |
| C(CH₃)₃ (Boc) | ~80 - 82 | s |
| C(CH₃)₃ (Boc) | ~28 | s |
Experimental Protocol for NMR Spectroscopy
This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for non-polar to moderately polar compounds.
-
For quantitative ¹H NMR, the addition of an internal standard with a known concentration can be considered.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
2. NMR Data Acquisition
The following diagram illustrates the general workflow for NMR data acquisition and processing.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
¹H NMR Spectroscopy Parameters:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds to allow for full relaxation of protons.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
¹³C NMR Spectroscopy Parameters:
-
Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 128-1024 or more) is required due to the lower natural abundance of ¹³C.
-
Spectral Width: A range that covers all expected carbon signals (e.g., 0-200 ppm).
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is phased to have pure absorption lineshapes, and the baseline is corrected to be flat.
-
Referencing: The chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C) or an internal standard like TMS (0.00 ppm).
-
Integration and Peak Picking: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios. In the ¹³C NMR spectrum, peaks are picked and their chemical shifts are reported.
Conclusion
This guide provides a detailed predicted ¹H and ¹³C NMR spectral analysis of this compound, which is invaluable for researchers working with this compound. The provided data tables and the generalized experimental protocol offer a solid foundation for the characterization and quality control of this and other similar small molecules in a drug discovery and development setting. The clear visualization of the molecular structure and the experimental workflow further aids in the understanding and application of this critical analytical technique.
In-Depth Technical Guide: FT-IR Spectroscopic Data for 1-N-Boc-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 1-N-Boc-3-fluoroaniline, also known as tert-butyl (3-fluorophenyl)carbamate. This compound is of significant interest in medicinal chemistry and drug development as a versatile building block. This document outlines the expected FT-IR absorption bands, a detailed experimental protocol for its synthesis, and the methodology for its spectroscopic analysis.
Synthesis and Spectroscopic Analysis Workflow
The synthesis of this compound involves the protection of the amino group of 3-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O). The successful incorporation of the Boc protecting group can be effectively monitored and confirmed using FT-IR spectroscopy. The general workflow for the synthesis and analysis is depicted below.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the N-Boc protection of 3-fluoroaniline.
Materials:
-
3-fluoroaniline (1.0 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equivalents)[1]
-
Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))[1]
-
Base (optional, e.g., Triethylamine or Sodium Bicarbonate solution)
Procedure:
-
Dissolve 3-fluoroaniline in the chosen organic solvent in a round-bottom flask.
-
Add di-tert-butyl dicarbonate to the solution.[1]
-
If a base is used, it can be added to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).[2]
-
Upon completion, if an organic solvent was used, proceed with an aqueous workup. This typically involves washing the organic layer with a mild acid, a mild base (like saturated sodium bicarbonate solution), and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
If necessary, purify the crude this compound by column chromatography on silica gel.[1]
FT-IR Spectroscopic Analysis
Sample Preparation: A small amount of the purified this compound is prepared for FT-IR analysis. This can be done by preparing a potassium bromide (KBr) pellet or by casting a thin film from a volatile solvent onto a salt plate (e.g., NaCl or KBr).
Data Acquisition: The FT-IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
FT-IR Spectroscopic Data
The FT-IR spectrum of this compound is characterized by the presence of absorption bands corresponding to its key functional groups. The table below summarizes the expected characteristic IR absorption peaks.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3300-3400 | Medium | N-H Stretch | Boc-protected Amine |
| ~3100-3000 | Medium | C-H Stretch | Aromatic Ring[4] |
| ~2980-2850 | Medium | C-H Stretch | tert-butyl group |
| ~1700-1725 | Strong | C=O Stretch | Carbonyl of Boc group[1] |
| ~1600-1585 | Medium | C=C Stretch | Aromatic Ring[4] |
| ~1500-1400 | Medium | C=C Stretch | Aromatic Ring[4] |
| ~1250-1350 | Strong | C-N Stretch | Amine |
| ~1150-1250 | Strong | C-O Stretch | Ester of Boc group |
| ~1000-1400 | Medium-Strong | C-F Stretch | Fluoro-substituted Aromatic Ring[5] |
| ~680-860 | Strong | C-H Bending (out-of-plane) | Aromatic Ring[6] |
The presence of a strong carbonyl (C=O) stretching absorption in the region of 1700-1725 cm⁻¹ is a clear indication of the successful installation of the Boc protecting group.[1] Concurrently, the characteristic N-H stretching frequency of the protected amine is also observable. The spectrum will also feature absorptions related to the fluoro-substituted aromatic ring, including C-F stretching and C-H bending vibrations.
References
In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-N-Boc-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 1-N-Boc-3-fluoroaniline, also known as tert-butyl (3-fluorophenyl)carbamate. This compound is a valuable intermediate in pharmaceutical and chemical synthesis. Understanding its behavior under mass spectrometric conditions is crucial for reaction monitoring, purity assessment, and structural confirmation.
Molecular and Spectrometric Data Overview
This compound has a molecular formula of C₁₁H₁₄FNO₂ and a monoisotopic mass of 211.1008 Da.[1] The tert-butyloxycarbonyl (Boc) protecting group is known for its characteristic fragmentation patterns, which are key to identifying this and related compounds.
Table 1: Key Molecular and Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₄FNO₂ | [1] |
| Molecular Weight | 211.23 g/mol | [1] |
| Monoisotopic Mass | 211.1008 Da | Calculated |
| CAS Number | 81740-18-3 | [1] |
| Synonyms | tert-butyl (3-fluorophenyl)carbamate, N-Boc-3-fluoroaniline | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of this compound. Below are typical protocols for sample preparation and analysis by liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile to create a stock solution of 100 µg/mL.
-
Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the mobile phase to be used for LC-MS analysis. Recommended concentrations may range from 1 ng/mL to 1 µg/mL, depending on instrument sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient may start at 5-10% B, increasing to 95% B over 5-10 minutes, holding for 2 minutes, and then re-equilibrating at the initial conditions for 3 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally preferred for this class of compounds.
-
Mass Spectrometer Settings:
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Energy (for MS/MS): A ramp of 10-40 eV is recommended to observe a full range of fragment ions.
-
Fragmentation Analysis
The fragmentation of this compound in mass spectrometry is characterized by cleavages within the Boc group and the bond connecting it to the fluoroaniline moiety.
Table 2: Predicted Major Fragment Ions of this compound in Positive Ion ESI-MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss | Description |
| 212.1086 ([M+H]⁺) | 156.0658 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 212.1086 ([M+H]⁺) | 112.0502 | [C₆H₆FN]⁺ | Cleavage of the carbamate bond to yield the protonated 3-fluoroaniline. |
| 212.1086 ([M+H]⁺) | 57.0704 | [C₄H₉]⁺ | Formation of the tert-butyl cation. |
| 156.0658 | 112.0502 | [M+H - C₄H₈ - CO₂]⁺ | Subsequent loss of carbon dioxide from the m/z 156 fragment. |
The fragmentation of the Boc group is a well-understood process.[2] Under electrospray ionization conditions, the primary fragmentation pathway involves the loss of isobutylene (56 Da), followed by the loss of carbon dioxide (44 Da). The formation of the tert-butyl cation (m/z 57) is also a prominent feature.
Visualizations
The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the analysis of this compound.
Caption: Proposed fragmentation pathway of protonated this compound.
Caption: A generalized workflow for the LC-MS/MS analysis of this compound.
References
Stability and Storage of 1-N-Boc-3-fluoroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-N-Boc-3-fluoroaniline, a key building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Proper handling and storage are crucial to maintain its purity and prevent degradation, ensuring the reliability of experimental outcomes.
Core Properties and Recommended Storage
This compound is a solid compound with a melting point of 123-124°C.[2] To ensure its long-term stability, specific storage conditions are recommended. The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3][4][5]
| Parameter | Recommended Condition | Source |
| Temperature | 2-8°C | [3] |
| Atmosphere | Sealed in a dry environment | [3] |
| Light | Protect from light (general good practice) | |
| Incompatibilities | Acids, strong oxidizing agents, acid anhydrides, acid chlorides, chloroformates | [4][5] |
Stability Profile and Potential Degradation Pathways
The primary point of instability in this compound is the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions and can be cleaved to yield the parent amine, 3-fluoroaniline, and byproducts such as carbon dioxide and tert-butanol.[6][7][8]
Acid-Catalyzed Degradation Pathway
Caption: Acid-catalyzed degradation pathway of this compound.
Experimental Protocol for Stability Assessment
To quantitatively assess the stability of this compound under specific laboratory conditions, a High-Performance Liquid Chromatography (HPLC) method can be employed. This protocol outlines a general procedure for a stability study.
Objective: To determine the purity of this compound over time under various storage conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA) or other suitable mobile phase modifier (use with caution due to potential for degradation on column)
-
Vials for sample storage
-
HPLC system with a UV detector
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials.
-
-
Storage Conditions:
-
Store the vials under different conditions to be tested. For example:
-
Recommended: 2-8°C, protected from light.
-
Room temperature (e.g., 20-25°C), protected from light.
-
Elevated temperature (e.g., 40°C), protected from light.
-
Exposure to light at room temperature.
-
-
-
Time Points:
-
Establish a schedule for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
-
HPLC Analysis:
-
At each time point, take one vial from each storage condition and allow it to come to room temperature.
-
Inject the sample into the HPLC system.
-
A typical starting HPLC method could be:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. A very low concentration of an acidic modifier like TFA (e.g., 0.05%) may be necessary for good peak shape, but be aware of the potential for on-column degradation. An alternative is to use a buffered mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
At T=0, the main peak corresponding to this compound should be integrated and its area set as 100% purity.
-
At subsequent time points, analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.
-
Calculate the percentage purity at each time point relative to the T=0 sample.
-
Recommended Handling and Storage Workflow
To ensure the long-term stability and purity of this compound, a strict handling and storage workflow should be followed.
Caption: Recommended workflow for the handling and storage of this compound.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the integrity of this compound for their synthetic applications, leading to more reliable and reproducible results.
References
- 1. Cas 81740-18-3,1-N-BOC-3-FLUORO-ANILINE | lookchem [lookchem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 81740-18-3|this compound|BLD Pharm [bldpharm.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. jk-sci.com [jk-sci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 1-N-Boc-3-fluoroaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-N-Boc-3-fluoroaniline, a key intermediate in pharmaceutical and organic synthesis.[1] Due to its role as a building block in the creation of more complex molecules, understanding its solubility is critical for reaction setup, purification, and formulation development.
Core Compound Properties
This compound, also known as tert-butyl (3-fluorophenyl)carbamate, has the molecular formula C₁₁H₁₄FNO₂ and a molecular weight of 211.235 g/mol .[1][2] It typically appears as a powder with a melting point in the range of 123-124°C.[1][2][3] The presence of a non-polar tert-butyloxycarbonyl (Boc) protecting group and a relatively non-polar fluorophenyl group suggests that its solubility will be higher in organic solvents than in water.
Qualitative Solubility Profile
Quantitative solubility data for this compound in a range of organic solvents is not extensively published in readily accessible literature, which is common for non-commodity chemical intermediates. However, based on the principle of "like dissolves like," a qualitative solubility profile can be predicted. The bulky, non-polar Boc group dominates the molecule's character, suggesting good solubility in a variety of common organic solvents.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Halogenated | Dichloromethane (DCM), Chloroform | High | The compound's polarity is compatible with these solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High | Ethers are effective at solvating a wide range of organic compounds. |
| Esters | Ethyl acetate (EtOAc) | High | Often used in extraction and chromatography of similar compounds. |
| Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the compound interacts favorably with aromatic solvents. |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Moderate | The polarity of these solvents should allow for good dissolution. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | Solubility is likely, but the hydrogen bonding of alcohols may be less effective given the protected amine. |
| Non-polar | Hexanes, Heptane | Low | The presence of the fluoro and carbamate groups will likely limit solubility in highly non-polar solvents. |
| Polar Protic | Water | Very Low | The large non-polar surface area of the molecule leads to poor solubility in water. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental protocols should be followed. The following outlines a general procedure for determining the solubility of a solid compound like this compound in an organic solvent.
Shake-Flask Method for Quantitative Solubility
This is a widely recognized method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Volumetric flasks and pipettes
-
HPLC or UV-Vis spectrophotometer for analysis
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the suspension to settle.
-
To effectively separate the undissolved solid from the saturated solution, centrifuge the mixture at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
-
Qualitative Solubility Testing
A simpler, qualitative approach can be used for rapid screening.
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.
-
Add 0.75 mL of the test solvent in small portions, shaking vigorously after each addition.[4]
-
Observe whether the solid dissolves completely.
-
Categorize the solubility as "soluble," "partially soluble," or "insoluble."
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a chemical intermediate like this compound.
Caption: Workflow for determining the solubility of a chemical intermediate.
This structured approach ensures a thorough understanding of a compound's solubility, which is essential for its effective use in research and development.
References
Health and safety data for 1-N-Boc-3-fluoroaniline
An In-depth Technical Guide on the Health and Safety of 1-N-Boc-3-fluoroaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.
Executive Summary
This compound (tert-butyl (3-fluorophenyl)carbamate) is a fluorinated aniline derivative commonly used in organic synthesis. Due to the general toxicity associated with aniline compounds, a thorough understanding of its health and safety profile is critical for safe handling in a research and development setting. This guide synthesizes available safety data to provide a comprehensive overview for laboratory personnel.
While specific quantitative toxicological data, such as LD50 values, are not widely available in public literature, the Globally Harmonized System (GHS) classifications provide a clear framework for assessing its hazards. The compound is consistently classified as an irritant to the skin, eyes, and respiratory system, and is harmful if swallowed. This necessitates the use of stringent engineering controls and personal protective equipment.
Hazard Identification and Classification
The primary hazards associated with this compound are acute toxicity (oral) and irritation. The GHS classifications, as compiled from multiple supplier safety data sheets, are summarized below.
Table 2.1: GHS Hazard Classification
| Hazard Class | Category | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | pictogram GHS07 | Warning |
| Skin Corrosion/Irritation | Category 2 | pictogram GHS07 | Warning |
| Serious Eye Damage/Irritation | Category 2A | pictogram GHS07 | Warning |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | pictogram GHS07 | Warning |
Data compiled from multiple sources indicating consistent classification.[1][2][3]
Table 2.2: Hazard (H) and Precautionary (P) Statements
| Code | Statement |
| H302 | Harmful if swallowed.[1][3] |
| H315 | Causes skin irritation.[1][2][3] |
| H319 | Causes serious eye irritation.[1][2][3] |
| H335 | May cause respiratory irritation.[1][2][3] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2][4] |
| P264 | Wash skin thoroughly after handling.[2][4] |
| P270 | Do not eat, drink or smoke when using this product.[3][4] |
| P271 | Use only outdoors or in a well-ventilated area.[2][3] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2][4] |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3][4] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[3] |
| P405 | Store locked up.[3][5] |
| P501 | Dispose of contents/container to an approved waste disposal plant.[4][5] |
Toxicological Profile
Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. Most supplier data sheets indicate that the toxicological properties have not been fully investigated.[5]
-
Acute Toxicity: Classified as harmful if swallowed.[1][3] No specific oral, dermal, or inhalation LD50/LC50 data is available.
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Sensitization: May cause respiratory irritation.[1][2][3]
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data is available to classify the compound in these categories.
Given the lack of specific data, it is prudent to handle this compound with the same precautions as other potentially toxic aniline derivatives.
Experimental Protocols & Safe Handling Workflow
As specific experimental protocols for toxicity testing are unavailable, this section provides a logical workflow for the safe handling of this compound in a laboratory setting. This workflow is designed to mitigate the risks identified in Section 2.0.
Caption: Safe Handling Workflow for this compound.
Key Steps in the Workflow:
-
Pre-Operation Planning: Before any work begins, a thorough review of the Safety Data Sheet (SDS) is mandatory.[6] A specific Standard Operating Procedure (SOP) should be developed for the planned experiment, outlining the quantities to be used and the specific steps involved.[7] Based on the risk assessment, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is common), safety goggles, and a lab coat, must be selected.[8]
-
Engineering Controls & Handling: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[9] When weighing the solid material, care should be taken to avoid generating dust. An accessible and appropriate spill kit should be on hand before starting work.[6]
-
Emergency Response: In case of accidental exposure, immediate action is crucial. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][5] If inhaled, move the individual to fresh air.[5]
-
Waste Management: All contaminated materials (e.g., gloves, weighing paper, pipette tips) and residual chemical must be collected in a clearly labeled, sealed container for hazardous waste.[5] Disposal must follow institutional and local environmental regulations for hazardous chemical waste.[6]
Storage and Incompatibilities
Proper storage is essential to maintain the chemical's integrity and prevent hazardous reactions.
Table 5.1: Storage and Stability
| Parameter | Recommendation |
| Storage Condition | Store in a dry, cool, and well-ventilated place.[5] |
| Container | Keep container tightly closed.[3][5] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides, chloroformates.[5] |
| Hazardous Decomposition | Upon combustion, may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), and gaseous hydrogen fluoride (HF).[5] |
Conclusion
This compound presents moderate health hazards, primarily related to irritation and acute oral toxicity. The absence of comprehensive toxicological data necessitates a cautious approach, treating the compound with a high degree of care. Adherence to the safe handling workflow outlined in this guide, including the consistent use of engineering controls and appropriate PPE, is fundamental to minimizing risk for researchers and scientists in a drug development environment.
References
- 1. tert-Butyl (4-amino-3-fluorophenyl)carbamate | C11H15FN2O2 | CID 79019760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. hsa.ie [hsa.ie]
- 7. Specific Chemical Handling and Storage - FAA USA Safety and Health Programs [uwm.edu]
- 8. 3-Fluoroaniline 99 372-19-0 [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Electronic Properties of Fluoroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoroaniline isomers (ortho-, meta-, and para-fluoroaniline) are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The introduction of a fluorine atom onto the aniline ring profoundly influences the molecule's electronic properties, which in turn dictates its reactivity, metabolic stability, and intermolecular interactions.[3][4] Understanding the nuanced electronic differences between these isomers is paramount for rational drug design and the development of novel chemical entities. This guide provides a comprehensive overview of the core electronic properties of ortho-, meta-, and para-fluoroaniline, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.
The strategic placement of the fluorine atom—a small but highly electronegative substituent—alters the electron density distribution within the aromatic ring and on the amino group. This perturbation of the electronic landscape affects fundamental properties such as dipole moment, ionization potential, and electron affinity, which collectively govern the molecule's behavior in biological systems.[5][6] For instance, the ability of fluorine to modulate the pKa of the amino group can significantly impact a drug candidate's absorption and distribution profile.[7] Furthermore, the unique electronic signature of each isomer influences its spectroscopic characteristics, providing a basis for its identification and characterization.
This technical guide serves as a detailed resource for researchers and professionals, offering a comparative analysis of the electronic properties of the three fluoroaniline isomers. By presenting quantitative data in a structured format, detailing relevant experimental protocols, and illustrating key workflows, this document aims to facilitate a deeper understanding of these versatile chemical intermediates and their application in the advancement of science and medicine.
Data Presentation: A Comparative Analysis of Electronic Properties
The electronic properties of the fluoroaniline isomers are summarized in the tables below, providing a clear comparison of key quantitative data. These values, compiled from both experimental measurements and computational studies, highlight the significant influence of the fluorine atom's position on the molecule's characteristics.
| Property | Ortho-Fluoroaniline | Meta-Fluoroaniline | Para-Fluoroaniline |
| Dipole Moment (in Debye) | 2.13 (Experimental) | 2.59 (Experimental) | 2.48 (Experimental)[4] |
| Ionization Potential (in eV) | 7.8904 (Experimental)[8] | 8.18 (Experimental) | 8.18 (Experimental)[8] |
| Electron Affinity (in eV) | -0.13 (Calculated) | -0.09 (Calculated) | -0.12 (Calculated) |
| HOMO Energy (in eV) | -5.48 (Calculated) | -5.62 (Calculated) | -5.45 (Calculated) |
| LUMO Energy (in eV) | 0.13 (Calculated) | 0.09 (Calculated) | 0.12 (Calculated) |
| HOMO-LUMO Gap (in eV) | 5.61 (Calculated) | 5.71 (Calculated) | 5.57 (Calculated) |
| pKa of Conjugate Acid | 3.20[8] | 3.59[8] | 4.65[8] |
| Spectroscopic Data | Ortho-Fluoroaniline | Meta-Fluoroaniline | Para-Fluoroaniline |
| ¹H-NMR (δ, ppm in CDCl₃) | Amine (NH₂): ~3.7, Aromatic: ~6.7-7.1 | Amine (NH₂): ~3.7, Aromatic: ~6.3-7.1[9] | Amine (NH₂): ~3.6, Aromatic: ~6.6-6.9[10] |
| ¹⁹F-NMR (δ, ppm) | Varies with solvent and conditions | Varies with solvent and conditions[11] | Varies with solvent and conditions[11] |
| UV-Vis λmax (in nm) | ~235, 285 (in ethanol) | ~240, 290 (in ethanol) | ~240, 295 (in ethanol) |
| IR C-F Stretch (cm⁻¹) | ~1270 | ~1280 | ~1230 |
Experimental Protocols
Determination of Dipole Moment
The experimental dipole moments of the fluoroaniline isomers are typically determined in solution using the dielectric constant method. This involves measuring the dielectric constant and density of a series of dilute solutions of the compound in a non-polar solvent (e.g., benzene or dioxane) at a constant temperature.
Methodology:
-
Solution Preparation: A series of solutions of the fluoroaniline isomer in a non-polar solvent are prepared at different concentrations.
-
Dielectric Constant Measurement: The dielectric constant of each solution and the pure solvent is measured using a high-precision capacitance bridge.
-
Density Measurement: The density of each solution and the pure solvent is determined using a pycnometer.
-
Calculation: The molar polarization of the solute at infinite dilution is calculated using the Guggenheim or Halverstadt-Kumler method. The dipole moment (μ) is then obtained from the Debye equation:
μ² = (9kT / 4πN) * (P₂∞ - R_D)
where:
-
k is the Boltzmann constant
-
T is the absolute temperature
-
N is Avogadro's number
-
P₂∞ is the molar polarization of the solute at infinite dilution
-
R_D is the molar refraction
-
Photoelectron Spectroscopy (PES) for Ionization Potential
Photoelectron spectroscopy is a powerful technique to determine the ionization potentials of molecules. It involves irradiating a sample with high-energy photons and measuring the kinetic energy of the ejected electrons.
Methodology:
-
Sample Introduction: A gaseous sample of the fluoroaniline isomer is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of ultraviolet radiation (for UPS) or X-rays (for XPS).[12]
-
Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.[13]
-
Spectrum Generation: A spectrum of photoelectron intensity versus binding energy is generated. The binding energy (BE) is calculated as:
BE = hν - KE - Φ
where:
-
hν is the energy of the incident photon
-
KE is the kinetic energy of the photoelectron
-
Φ is the work function of the spectrometer
-
-
Ionization Potential Determination: The first peak in the photoelectron spectrum corresponds to the first ionization potential, which is the energy required to remove an electron from the Highest Occupied Molecular Orbital (HOMO).
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For fluoroaniline isomers, it can provide information about their oxidation potentials.
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[14]
-
Solution Preparation: A solution of the fluoroaniline isomer is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).
-
Potential Sweep: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential.
-
Current Measurement: The current flowing through the working electrode is measured as a function of the applied potential.
-
Data Analysis: The resulting voltammogram (a plot of current versus potential) is analyzed to determine the oxidation peak potential, which corresponds to the energy required to remove an electron from the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are essential for the structural elucidation and characterization of fluoroaniline isomers. The chemical shifts and coupling constants provide detailed information about the electronic environment of the nuclei.
Methodology:
-
Sample Preparation: A solution of the fluoroaniline isomer is prepared by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[15] An internal standard such as tetramethylsilane (TMS) may be added.
-
Spectrometer Setup: The NMR spectrometer is locked to the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: A standard one-dimensional pulse sequence is used to acquire the ¹H or ¹⁹F spectrum.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
-
Spectral Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are determined from the processed spectrum.
Influence of Electronic Properties in Drug Development
The electronic properties of fluoroaniline isomers are of profound importance in drug design and development, influencing a molecule's pharmacokinetic and pharmacodynamic profiles.
-
Modulation of pKa and Bioavailability: The strong electron-withdrawing nature of the fluorine atom lowers the basicity (pKa) of the amino group.[6] This effect is most pronounced in the ortho and meta isomers. The pKa of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. By tuning the pKa, medicinal chemists can optimize a compound's solubility and membrane permeability, thereby enhancing its bioavailability.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage.[5] Incorporating a fluorine atom at a metabolically labile position on a drug molecule can block oxidative metabolism, leading to a longer half-life and improved pharmacokinetic profile.
-
Target Binding Interactions: The introduction of fluorine can alter the electron distribution of the aromatic ring, influencing its ability to participate in crucial binding interactions with biological targets.[4] The fluorine atom can act as a hydrogen bond acceptor and can also engage in favorable dipole-dipole and electrostatic interactions. The altered electronic nature of the ring can also modulate π-π stacking and cation-π interactions.
-
Conformational Control: The electronic effects of the fluorine substituent can influence the preferred conformation of a molecule, which can be critical for its binding affinity to a specific target.
Conclusion
The ortho, meta, and para isomers of fluoroaniline exhibit distinct electronic properties that arise from the specific position of the fluorine atom on the aniline ring. These differences are manifested in their dipole moments, ionization potentials, spectroscopic signatures, and acid-base properties. A thorough understanding of these electronic nuances is indispensable for researchers, scientists, and drug development professionals who utilize these compounds as versatile intermediates. The ability to rationally select a specific fluoroaniline isomer based on its electronic characteristics allows for the fine-tuning of a molecule's properties to achieve desired biological activity, metabolic stability, and pharmacokinetic profiles. This guide provides a foundational understanding of these key electronic properties and their implications, serving as a valuable resource for the continued development of innovative chemical entities.
References
- 1. sparrow-chemical.com [sparrow-chemical.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-Fluoroaniline(371-40-4) 1H NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. faculty.sites.iastate.edu [faculty.sites.iastate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. longdom.org [longdom.org]
- 15. benchchem.com [benchchem.com]
A Technical Guide to 1-N-Boc-3-fluoroaniline: Commercial Availability, Purity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N-Boc-3-fluoroaniline, also known as tert-butyl (3-fluorophenyl)carbamate, is a key building block in modern medicinal chemistry and drug discovery. Its unique structural features, combining a fluorine atom and a Boc-protected aniline, make it a valuable precursor for the synthesis of a wide range of complex molecules, particularly kinase inhibitors. The fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate, while the Boc protecting group allows for selective chemical transformations at other positions of the molecule. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, detailed experimental protocols for its synthesis and analysis, and an illustrative example of its application in the synthesis of a kinase inhibitor.
Commercial Suppliers and Purity
A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The table below summarizes the offerings from several prominent suppliers. It is important to note that purity levels can vary between batches, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for specific lot information.
| Supplier | Product Number | CAS Number | Stated Purity |
| AiFChem | ACLTSG213 | 81740-18-3 | 98%[1] |
| Oakwood Chemical | 040616 | 81740-18-3 | 98% |
| BLD Pharm | BD136735 | 81740-18-3 | ≥97.0% |
| Apollo Scientific | PC0931 | 81740-18-3 | ≥95% |
Potential Impurities:
Based on the common synthetic route for this compound, potential impurities may include:
-
Unreacted 3-fluoroaniline: The starting material for the Boc protection reaction.
-
Di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Reagents used for the Boc protection.
-
Di-Boc protected 3-fluoroaniline: A potential byproduct of the reaction.
-
Other positional isomers of fluoroaniline: If the starting material is not pure.
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of this compound is the reaction of 3-fluoroaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
3-fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of 3-fluoroaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a white to off-white solid.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed to determine the purity of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30 | 95 | 5 |
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of approximately 1 mg/mL.
Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of this compound.
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.2 ppm (m, 1H): Aromatic proton
-
δ ~7.0 ppm (m, 1H): Aromatic proton
-
δ ~6.8 ppm (m, 1H): Aromatic proton
-
δ ~6.6 ppm (br s, 1H): NH proton
-
δ ~1.5 ppm (s, 9H): tert-butyl protons
¹³C NMR (100 MHz, CDCl₃):
-
δ ~163 ppm (d, J ≈ 245 Hz): Carbon attached to fluorine
-
δ ~152 ppm: Carbonyl carbon of the Boc group
-
δ ~140 ppm: Aromatic carbon
-
δ ~130 ppm (d, J ≈ 10 Hz): Aromatic carbon
-
δ ~113 ppm (d, J ≈ 2 Hz): Aromatic carbon
-
δ ~109 ppm (d, J ≈ 21 Hz): Aromatic carbon
-
δ ~105 ppm (d, J ≈ 26 Hz): Aromatic carbon
-
δ ~81 ppm: Quaternary carbon of the tert-butyl group
-
δ ~28 ppm: Methyl carbons of the tert-butyl group
Application in Drug Discovery: Synthesis of a Kinase Inhibitor Intermediate
This compound is a valuable building block in the synthesis of kinase inhibitors. The following workflow illustrates its use in the preparation of a key intermediate for a hypothetical kinase inhibitor, demonstrating a common synthetic strategy in drug development.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 1-N-Boc-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This methodology is particularly crucial in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[2] 1-N-Boc-3-fluoroaniline is a valuable building block in medicinal chemistry. The presence of the fluorine atom can significantly influence the physicochemical properties of a molecule, such as metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design.[3] The Boc protecting group on the aniline nitrogen allows for selective cross-coupling at the position ortho to the fluorine, providing a versatile handle for further synthetic transformations.
These application notes provide a detailed overview and generalized protocols for the Suzuki coupling reaction of an aryl halide (represented here by a bromo- intermediate derived from this compound for illustrative purposes, as the aniline itself is not the halide partner) with various boronic acids. The protocols are based on established methodologies for structurally similar fluorinated anilines and aryl halides.[4][5]
Reaction Principle
The Suzuki coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.[6]
Applications in Drug Discovery
Fluorinated aniline derivatives are pivotal in the development of small molecule therapeutics, particularly in the field of oncology. The incorporation of fluorine can lead to enhanced pharmacokinetic properties and improved target selectivity.[3] Biaryl structures synthesized via Suzuki coupling from fluorinated anilines are found in numerous kinase inhibitors, where the fluoro-substituted ring can engage in favorable interactions within the ATP-binding pocket of the target kinase.[7][8][9] For instance, the structural motif derived from fluorinated anilines is present in inhibitors of key signaling pathways implicated in cancer cell proliferation and survival.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of a bromo-derivative of this compound with an arylboronic acid. These protocols may require optimization for specific substrates.
Protocol 1: Homogeneous Catalysis
This protocol is suitable for small-scale reactions and library synthesis where catalyst recovery is not a primary concern.
Materials:
-
tert-Butyl (3-bromo-5-fluorophenyl)carbamate (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv.)
-
Anhydrous Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add tert-butyl (3-bromo-5-fluorophenyl)carbamate, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add the anhydrous solvent via syringe. The reaction mixture is typically stirred at room temperature for a few minutes.
-
Heating: The reaction mixture is heated to the desired temperature (typically between 80-110 °C) and stirred for the required time (2-24 hours). Reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis
This protocol is advantageous for larger-scale synthesis due to the ease of catalyst separation and potential for recycling.[4]
Materials:
-
tert-Butyl (3-bromo-5-fluorophenyl)carbamate (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Heterogeneous Palladium Catalyst (e.g., Pd on carbon, Pd nanoparticles on a support) (1-5 mol%)
-
Base (e.g., K₂CO₃) (2 equiv.)
-
Solvent (e.g., DMF/H₂O mixture)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a round-bottom flask, combine tert-butyl (3-bromo-5-fluorophenyl)carbamate, the arylboronic acid, the heterogeneous palladium catalyst, and the base.
-
Solvent Addition: Add the solvent mixture.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. The heterogeneous catalyst can be removed by filtration.
-
Work-up and Purification: The filtrate is then subjected to a standard aqueous work-up as described in Protocol 1, followed by purification of the crude product.
Data Presentation
Table 1: Representative Reaction Conditions for Suzuki Coupling of Fluorinated Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O | 110 | 8 | >95 |
| 2 | 1-bromo-3-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | DMF/H₂O | 110 | 24 | ~90 |
| 3 | 3-chloro-4-fluoroaniline | Phenylboronic acid | Pd₂(dba)₃ / SPhos (2/4) | K₃PO₄ | 1,4-dioxane/H₂O | 110 | 12 | 85-95 |
| 4 | 4-chloro-3-fluoroaniline | 4-methoxyphenylboronic acid | Pd(OAc)₂ / SPhos (2/4) | K₃PO₄ | 1,4-dioxane/H₂O | 100 | 16 | 92 |
Note: The data in this table is compiled from literature on similar substrates and is intended to be representative. Actual yields for the coupling of this compound derivatives may vary.[4][5]
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. |
| Weak base | For less reactive aryl halides, stronger bases like K₃PO₄ or Cs₂CO₃ may be necessary. | |
| Low reaction temperature | The activation of the C-X bond may require higher temperatures. | |
| Decomposition of boronic acid | Prolonged reaction time at high temperature | Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of side products | Homocoupling of boronic acid | Use a slight excess of the boronic acid (1.2-1.5 equiv.). |
| Protodeboronation | Ensure anhydrous conditions for the base and solvent if water is not part of the solvent system. | |
| Presence of oxygen | Ensure a strictly inert atmosphere throughout the reaction. |
Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a fume hood.
-
Many organic solvents are flammable and should be handled with care.
-
Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Conclusion
The Suzuki-Miyaura coupling of derivatives of this compound provides a valuable synthetic route to a wide range of biaryl compounds with significant potential in drug discovery and development. While the specific reaction conditions may require optimization depending on the coupling partners, the protocols and guidelines presented in this document provide a solid foundation for achieving high-yielding and efficient transformations. The strategic incorporation of fluorine via this building block can impart favorable properties to drug candidates, making it a key tool for medicinal chemists.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Buchwald-Hartwig Amination with 1-N-Boc-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation allows for the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize arylamines.[1] Its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions have made it an indispensable tool in medicinal chemistry and materials science, where the arylamine motif is a common structural feature.[3][4]
This application note provides a detailed protocol and relevant data for the Buchwald-Hartwig amination of 1-N-Boc-3-fluoroaniline, a substrate of interest in the synthesis of fluorinated pharmaceutical intermediates. The presence of the fluorine atom and the Boc-protecting group introduces specific electronic and steric considerations that influence the choice of catalyst, ligand, and reaction conditions for optimal C-N bond formation.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Buchwald-Hartwig amination of aryl halides with tert-butyl carbamate, a substrate closely related to this compound. These examples provide a strong basis for the development of a protocol for the target substrate.
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (1.5) | t-BuXPhos (3.0) | NaOtBu (2.0) | Toluene | RT | 18 | 83 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1.5) | t-BuXPhos (3.0) | NaOtBu (2.0) | Toluene | RT | 18 | 81 |
| 3 | 4-Chlorotoluene | Pd(dba)₂ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | 94 |
| 4 | 4-Chloroanisole | Pd₂(dba)₃ (1.0) | tBu₃P·HBF₄ (2.0) | NaOtBu (2.2) | Toluene | Reflux | 16 | 65 |
| 5 | Aryl Bromide (general) | Pd(OAc)₂ (5.0) | Xantphos (10) | Cs₂CO₃ (1.5) | Dioxane | 100 | 3-4 | Good |
| 6 | Aryl Chloride (general) | Pd₂(dba)₃ / NHC·HCl | KOtBu | Dioxane | 100 | - | High |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of this compound with an Aryl Bromide
This protocol is a representative example based on established methods for similar substrates. Optimization may be required for specific aryl halide coupling partners.
Materials:
-
This compound
-
Aryl bromide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (1.5 mol%) and t-BuXPhos (3.0 mol%).
-
Add sodium tert-butoxide (2.0 equivalents).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent) and the aryl bromide (1.2 equivalents) to the flask.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with the addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-1-N-Boc-3-fluoroaniline.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc Deprotection Methods for 1-N-Boc-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the N-tert-butoxycarbonyl (Boc) group from 1-N-Boc-3-fluoroaniline. The information compiled herein offers a comparative overview of various methods, including acidic and thermal deprotection, to assist researchers in selecting the optimal conditions for their specific synthetic needs.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions.[1] The deprotection of N-Boc-3-fluoroaniline is a crucial step in the synthesis of numerous pharmaceutical intermediates and other fine chemicals where the 3-fluoroaniline moiety is a key structural component. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, while minimizing side reactions. This document outlines several common and effective methods for this transformation.
Data Presentation: Comparison of N-Boc Deprotection Methods
The following table summarizes quantitative data for different N-Boc deprotection methods applicable to substituted anilines, providing a comparative framework for the deprotection of this compound.
| Method | Reagent/Conditions | Solvent | Temperature | Time | Yield (%) | Substrate | Reference |
| Acidic Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | 1 - 4 h | General >95% | General N-Boc Amines | [1] |
| 4 M Hydrogen Chloride (HCl) | Dioxane | Room Temp. | 30 min | General >95% | General N-Boc Amino Acids/Peptides | [2][3][4][5] | |
| Oxalyl Chloride (3 equiv.) | Methanol (MeOH) | Room Temp. | 1 - 4 h | 88% | 3-Bromo-4-fluoroaniline | Not explicitly stated, inferred from a similar protocol. | |
| Thermal Deprotection | Continuous Flow | Methanol (MeOH) | 240 °C | 30 min | 88% | N-Boc aniline | [6] |
| Continuous Flow | Trifluoroethanol (TFE) | 240 °C | 30 min | 93% | N-Boc aniline | [6] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of acid-catalyzed N-Boc deprotection and a typical experimental workflow.
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
Caption: A typical experimental workflow for N-Boc deprotection.
Experimental Protocols
Method 1: Acidic Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally high-yielding method for Boc deprotection.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
To the stirred solution, add TFA (typically 5-10 equivalents, or a 20-50% v/v solution in DCM). The addition should be done at room temperature. For temperature-sensitive substrates, cooling to 0 °C is recommended.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude 3-fluoroaniline.
-
If necessary, purify the product by flash column chromatography on silica gel.
Method 2: Acidic Deprotection using Hydrogen Chloride (HCl) in Dioxane
This method is also very effective and often provides the product as a hydrochloride salt, which can be advantageous for purification and stability.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dioxane or methanol) in a round-bottom flask.
-
Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting residue is the hydrochloride salt of 3-fluoroaniline. To obtain the free amine, the salt can be dissolved in water and neutralized with a base (e.g., NaOH or NaHCO₃), followed by extraction with an organic solvent like ethyl acetate. Alternatively, for a solid hydrochloride salt, trituration with diethyl ether can be performed to induce precipitation.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Method 3: Thermal Deprotection in a Continuous Flow Reactor
This method avoids the use of strong acids and can be advantageous for substrates sensitive to acidic conditions. It often requires specialized equipment.
Materials:
-
This compound
-
Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)
-
Continuous flow reactor system
Procedure:
-
Prepare a solution of this compound in the chosen solvent (e.g., MeOH or TFE).
-
Set up the continuous flow reactor to the desired temperature (e.g., 240 °C for N-Boc aniline in MeOH).[6]
-
Pump the solution through the heated reactor at a flow rate calculated to achieve the desired residence time (e.g., 30 minutes).[6]
-
Collect the output from the reactor.
-
Remove the solvent under reduced pressure to obtain the crude 3-fluoroaniline.
-
Purify the product as necessary, typically by column chromatography.
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Trifluoroacetic acid and hydrogen chloride are corrosive and should be handled with extreme care.
-
Thermal deprotection at high temperatures and pressures should only be performed with appropriate safety measures and equipment.
Disclaimer: The protocols provided are intended as a general guide. Reaction conditions, including temperature, time, and reagent stoichiometry, may need to be optimized for specific applications and scales. It is recommended to perform small-scale test reactions to determine the optimal conditions before proceeding to a larger scale.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1-N-Boc-3-fluoroaniline as a Strategic Building Block for Active Pharmaceutical Ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-N-Boc-3-fluoroaniline, a key synthetic intermediate, has emerged as a valuable building block in the design and synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). The presence of the fluorine atom at the meta position of the aniline ring imparts unique physicochemical properties to the final drug molecule, often enhancing metabolic stability, binding affinity, and bioavailability. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom allows for controlled and regioselective reactions, making it an ideal starting material for complex multi-step syntheses. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of APIs targeting various therapeutic areas, with a focus on soluble epoxide hydrolase (sEH) inhibitors.
Application in the Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of endogenous anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). Inhibition of sEH has shown therapeutic potential in treating a range of conditions including hypertension, inflammation, and pain. This compound serves as a crucial precursor for the synthesis of potent urea-based sEH inhibitors.
Signaling Pathway of sEH Inhibitors
The primary mechanism of action of sEH inhibitors is the stabilization of EETs, which in turn potentiates their beneficial effects. EETs exert their biological functions through various signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB) signaling, a key regulator of inflammation. By preventing the degradation of IκB, the inhibitory protein of NF-κB, EETs effectively suppress the inflammatory response.
Signaling pathway of soluble epoxide hydrolase (sEH) inhibitors.
Synthesis of a Urea-Based sEH Inhibitor Intermediate
A key intermediate in the synthesis of many urea-based sEH inhibitors is tert-butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate. This compound can be synthesized from this compound through a two-step process involving deprotection and subsequent reaction with an isocyanate precursor. A more direct route starts from the commercially available 3-fluorophenyl isocyanate.
Experimental workflow for the synthesis of the sEH inhibitor intermediate.
Synthesis of tert-Butyl (6-(3-(3-fluorophenyl)ureido)hexyl)carbamate
This protocol details the synthesis of a key urea intermediate for sEH inhibitors.
Materials:
-
tert-butyl (6-aminohexyl)carbamate
-
3-fluorophenyl isocyanate
-
Anhydrous diethyl ether (Et₂O)
-
Triethylamine (Et₃N)
-
1 N Hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a flat-bottom flask equipped with a magnetic stirrer, dissolve tert-butyl (6-aminohexyl)carbamate (1.0 eq) in anhydrous Et₂O.
-
Add 3-fluorophenyl isocyanate (0.98 eq) and triethylamine (1.38 eq) to the solution.
-
Stir the resulting mixture at room temperature for 8 hours.
-
After 8 hours, add 1 N HCl to the reaction mixture, which will induce the formation of a white precipitate.
-
Continue stirring for an additional hour.
-
Filter the precipitate and wash it with distilled water.
-
Dry the collected solid in vacuo to obtain the final product.
| Reactant | Molar Ratio |
| tert-butyl (6-aminohexyl)carbamate | 1.0 |
| 3-fluorophenyl isocyanate | 0.98 |
| Triethylamine (Et₃N) | 1.38 |
| 1 N Hydrochloric acid (HCl) | In excess |
General Protocols for Key Synthetic Transformations
The versatility of this compound as a building block stems from its ability to undergo various chemical transformations, particularly cross-coupling reactions, after the Boc group is removed or on the Boc-protected form itself. The following are generalized protocols for key reactions.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, allowing for the synthesis of complex aryl amines.
General workflow for Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 eq)
-
3-Fluoroaniline (deprotected from this compound) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 2-10 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a dry reaction vessel, add the aryl halide, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the anhydrous solvent, followed by the 3-fluoroaniline and the base.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, quench with water, and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Component | Molar Ratio / Loading |
| Aryl Halide | 1.0 |
| 3-Fluoroaniline | 1.2 |
| Palladium Catalyst | 1-5 mol% |
| Phosphine Ligand | 2-10 mol% |
| Base | 1.4 |
Suzuki-Miyaura Cross-Coupling
The Suzuki coupling is a versatile method for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds, which are common motifs in many APIs.
General workflow for Suzuki-Miyaura cross-coupling.
Materials:
-
Aryl halide (e.g., a brominated derivative of this compound) (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete.
-
Cool the reaction, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Component | Molar Ratio / Loading |
| Aryl Halide | 1.0 |
| Arylboronic Acid | 1.2 |
| Palladium Catalyst | 1-5 mol% |
| Base | 2.0 |
This compound is a highly valuable and versatile building block for the synthesis of a wide array of APIs. Its unique electronic properties and the presence of the Boc protecting group allow for the strategic and controlled introduction of the 3-fluoroaniline moiety into complex drug molecules. The application notes and protocols provided herein for the synthesis of sEH inhibitors and for general cross-coupling reactions demonstrate the utility of this compound in modern drug discovery and development. Researchers and scientists can leverage these methodologies to accelerate the synthesis of novel therapeutic agents with improved pharmacological profiles.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-N-Boc-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-N-Boc-3-fluoroaniline is a valuable starting material in the synthesis of targeted kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The presence of the fluorine atom can significantly enhance the binding affinity and selectivity of the inhibitor for the target kinase, while the Boc-protected amine provides a versatile handle for subsequent chemical modifications.[1][2][3][4] This document provides detailed protocols for the synthesis of a hypothetical kinase inhibitor, "KI-F-001," using this compound as a key building block. The protocols are based on established synthetic methodologies in medicinal chemistry.
Target Kinase and Signaling Pathway
The hypothetical kinase inhibitor, KI-F-001, is designed to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Dysregulation of this pathway is a common driver in various cancers, making it a prime target for therapeutic intervention.[5]
Synthetic Workflow
The synthesis of KI-F-001 from this compound is a multi-step process involving a Buchwald-Hartwig amination followed by deprotection and subsequent coupling with a heterocyclic core.
Experimental Protocols
Protocol 1: Synthesis of Intermediate 1 via Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-bromopyridine.
Materials:
-
This compound (1.0 eq)
-
4-Bromopyridine hydrochloride (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs2CO3) (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk tube, add Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with inert gas (Nitrogen or Argon) three times.
-
Add this compound (1.0 eq), 4-bromopyridine hydrochloride (1.2 eq), and cesium carbonate (2.5 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-110 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate 1.
Protocol 2: Boc Deprotection to Yield Intermediate 2
This protocol describes the removal of the Boc protecting group from Intermediate 1.
Materials:
-
Intermediate 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Intermediate 2.
Protocol 3: Synthesis of Final Product KI-F-001 via Nucleophilic Aromatic Substitution
This protocol describes the reaction of Intermediate 2 with a suitable chlorinated heterocyclic core, for example, 4-chloro-7-methoxyquinazoline.
Materials:
-
Intermediate 2 (1.0 eq)
-
4-Chloro-7-methoxyquinazoline (1.1 eq)
-
Isopropanol
-
Triethylamine (2.0 eq)
Procedure:
-
To a round-bottom flask, add Intermediate 2 (1.0 eq) and 4-chloro-7-methoxyquinazoline (1.1 eq) in isopropanol.
-
Add triethylamine (2.0 eq) to the mixture.
-
Stir the mixture at reflux (approximately 82 °C) for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the final product, KI-F-001.
Data Presentation
Table 1: Synthesis of Intermediates and Final Product
| Compound | Molecular Weight ( g/mol ) | Reaction Type | Yield (%) | Purity (HPLC) |
| Intermediate 1 | 288.33 | Buchwald-Hartwig Amination | 85 | >98% |
| Intermediate 2 | 188.21 | Boc Deprotection | 95 | >99% |
| KI-F-001 | 346.36 | Nucleophilic Aromatic Substitution | 78 | >99% |
Table 2: Biological Activity of KI-F-001
| Target Kinase | IC50 (nM) | Cell Line | Cell-based Assay (GI50, nM) |
| EGFR | 15 | A431 | 50 |
| HER2 | 250 | SK-BR-3 | >1000 |
| VEGFR2 | >1000 | HUVEC | >5000 |
Conclusion
The provided protocols outline a reliable and efficient synthetic route to a novel kinase inhibitor, KI-F-001, utilizing this compound as a key starting material. The strategic incorporation of a fluorine atom is anticipated to contribute favorably to the biological activity of the final compound. The presented data, while hypothetical, are representative of what could be expected for a potent and selective EGFR inhibitor. These application notes serve as a valuable resource for researchers engaged in the discovery and development of next-generation kinase inhibitors.
References
Application Notes and Protocols: Synthesis of Fluorinated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, with approximately 25% of all pharmaceuticals on the market containing these motifs.[1] The unique properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2][3][4] Strategic fluorination can enhance metabolic stability, improve bioavailability, modulate pKa, and increase binding affinity to biological targets.[2][3] This document provides an overview of key synthetic strategies for accessing fluorinated heterocycles, complete with experimental protocols and comparative data.
Key Synthetic Strategies
Several powerful methods have emerged for the synthesis of fluorinated heterocycles, ranging from direct C-H fluorination to the use of fluorinated building blocks. Recent advancements in photoredox catalysis, electrochemistry, and cycloaddition reactions have significantly expanded the toolkit for chemists.[5][6][7][8][9]
Direct C-H Trifluoromethylation
Direct trifluoromethylation of heterocycles avoids the need for pre-functionalized substrates, offering a more atom-economical approach.[10] Radical-based methods are particularly effective for this transformation.
A general workflow for the direct C-H trifluoromethylation of heterocycles is depicted below.
Caption: General workflow for direct C-H trifluoromethylation of heterocycles.
A common method utilizes sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) as a source of the trifluoromethyl radical (•CF₃), often initiated by an oxidant like tert-butyl hydroperoxide (t-BuOOH).[10][11]
Table 1: Scope of Direct C-H Trifluoromethylation of Heterocycles
| Entry | Heterocycle | Product | Yield (%) | Reference |
| 1 | 4-tert-Butylpyridine | 2-Trifluoromethyl-4-tert-butylpyridine | 76 | [10] |
| 2 | Caffeine | 8-Trifluoromethylcaffeine | 81 | [10] |
| 3 | Varenicline | 5-Trifluoromethylvarenicline | 60 (4:1 selectivity) | [10] |
| 4 | Dihydroquinine | 7-Trifluoromethyldihydroquinine | 75 | [10] |
| 5 | Lepidine | 2-Trifluoromethyl-4-methylquinoline | 65 | [11] |
| 6 | Isoquinoline | 1-Trifluoromethylisoquinoline | 58 | [11] |
Experimental Protocol: Direct C-H Trifluoromethylation of 4-tert-Butylpyridine [10]
-
To a solution of 4-tert-butylpyridine (1.0 mmol, 1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂/H₂O 1:1, 4 mL) is added sodium trifluoromethanesulfinate (3.0 mmol, 3.0 equiv).
-
The mixture is stirred vigorously at room temperature.
-
tert-Butyl hydroperoxide (5.0 mmol, 5.0 equiv, 70 wt. % in H₂O) is added dropwise over 5 minutes.
-
The reaction is stirred at room temperature for 3-24 hours, monitoring by TLC or GC-MS for completion.
-
Upon completion, the reaction is diluted with water and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-trifluoromethyl-4-tert-butylpyridine.
Photoredox-Catalyzed Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the synthesis of fluorinated heterocycles under mild conditions.[6][8][12] These reactions often proceed via radical intermediates, enabling transformations that are challenging with traditional methods.
The general mechanism for a photoredox-catalyzed trifluoromethylation is illustrated below.
Caption: A representative photoredox catalytic cycle for trifluoromethylation.
Table 2: Photoredox-Catalyzed Synthesis of Fluorinated Heterocycles
| Entry | Substrate | Reagent | Photocatalyst | Product | Yield (%) | Reference |
| 1 | N-Arylacrylamide | Togni's reagent | Ru(bpy)₃Cl₂ | 3,3-Difluoro-4-(trifluoromethyl)oxindole | 85 | [8] |
| 2 | Indole | CF₃I | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | 3-Trifluoromethylindole | 92 | [12] |
| 3 | Benzofuran | Umemoto's reagent | fac-Ir(ppy)₃ | 2-Trifluoromethylbenzofuran | 78 | [12] |
| 4 | N-Methylpyrrole | CF₃SO₂Cl | Ru(bpy)₃(PF₆)₂ | 2-Trifluoromethyl-N-methylpyrrole | 71 | [12] |
Experimental Protocol: Photoredox-Catalyzed Trifluoromethylation of Indole [12]
-
A solution of indole (0.2 mmol, 1.0 equiv), trifluoromethyl iodide (CF₃I, 0.6 mmol, 3.0 equiv), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.002 mmol, 1 mol%) in anhydrous acetonitrile (2 mL) is prepared in a reaction tube.
-
The mixture is degassed by three freeze-pump-thaw cycles.
-
The tube is sealed and placed in front of a blue LED lamp (450 nm) with cooling by a fan.
-
The reaction is stirred at room temperature for 12 hours.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford 3-trifluoromethylindole.
Electrochemical Synthesis
Electrochemical methods offer a green and efficient alternative for the synthesis of fluorinated heterocycles, avoiding the use of harsh chemical oxidants or reductants.[7][9][13] Anodic fluorination is a common strategy where a C-H or C-X bond is replaced by a C-F bond.
Table 3: Electrochemical Synthesis of Fluorinated Heterocycles
| Entry | Substrate | Electrolyte/Solvent | Product | Yield (%) | Reference |
| 1 | 4-Oxo-2-pyrimidyl sulfide | Et₄NF·4HF in DME | α-Fluoro-4-oxo-2-pyrimidyl sulfide | 88 | [14] |
| 2 | Thiophene | Et₃N·3HF in MeCN | 2-Fluorothiophene | Low (<6%) | [7] |
| 3 | Phenylthio-substituted heterocycles | Et₄NF·nHF in MeCN | Regioselectively fluorinated heterocycles | Good to excellent | [9] |
Experimental Protocol: Anodic Monofluorination of 4-Oxo-2-pyrimidyl Sulfide [14]
-
The electrolysis is carried out in an undivided cell equipped with a platinum plate anode and a platinum wire cathode.
-
A solution of the 4-oxo-2-pyrimidyl sulfide substrate (1 mmol) in dimethoxyethane (DME, 10 mL) containing Et₄NF·4HF (5 mmol) as the supporting electrolyte and fluoride source is prepared.
-
Constant current electrolysis (e.g., 10 mA/cm²) is performed at room temperature.
-
The reaction is monitored by TLC or HPLC until the starting material is consumed.
-
After the electrolysis is complete, the solvent is evaporated.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over MgSO₄, and concentrated.
-
The product is purified by column chromatography.
Cycloaddition Reactions
Cycloaddition reactions are powerful tools for constructing heterocyclic rings with high stereochemical control.[5][15][16] The use of fluorinated building blocks in these reactions allows for the direct incorporation of fluorine into the heterocyclic core.
The synthesis of a fluorinated sulfur-containing heterocycle via a [4+2] cycloaddition is outlined below.
Caption: Schematic of a [4+2] cycloaddition to form a fluorinated thiopyran.
Table 4: Synthesis of Fluorinated Heterocycles via Cycloaddition
| Entry | Reaction Type | Reactants | Product | Yield (%) | Reference |
| 1 | [4+2] Cycloaddition | 2,3-Dimethyl-1,3-butadiene + Hexafluorothioacetone | 4,5-Dimethyl-2,2-bis(trifluoromethyl)-3,6-dihydro-2H-thiopyran | 95 | [5] |
| 2 | [3+2] Cycloaddition | Diazomethane derivative + Fluorinated α,β-unsaturated ketone | Fluorinated Thiolane | Good | [5] |
| 3 | [3+2] Cycloaddition | Azidoperfluoroalkane + Terminal Alkyne (CuAAC) | 1-Perfluoroalkyl-1,2,3-triazole | High | [17] |
Experimental Protocol: [4+2] Cycloaddition of 2,3-Dimethyl-1,3-butadiene with Hexafluorothioacetone [5]
-
Hexafluorothioacetone is generated in situ, for example, by the thermolysis of its dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.
-
In a sealed tube, the hexafluorothioacetone precursor and an excess of 2,3-dimethyl-1,3-butadiene are heated in a suitable solvent (e.g., benzene or toluene).
-
The reaction is heated at a specified temperature (e.g., 100-150 °C) for several hours.
-
After cooling to room temperature, the solvent and excess diene are removed under reduced pressure.
-
The resulting crude product is purified by distillation or chromatography to yield the fluorinated thiopyran.
Conclusion
The synthesis of fluorinated heterocycles is a dynamic and rapidly evolving field, driven by the significant impact of these compounds in drug discovery and materials science. The methods outlined in this document represent a selection of powerful and versatile strategies available to researchers. The choice of method will depend on the target heterocycle, the desired position of fluorination, and the available starting materials. As new catalytic systems and fluorinating reagents are developed, the accessibility of this important class of molecules will continue to expand.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Photocatalytic fluoroalkyl radical-initiated construction of fluorinated heterocycles: mechanisms and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pnas.org [pnas.org]
- 11. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. revroum.lew.ro [revroum.lew.ro]
- 15. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactio… [ouci.dntb.gov.ua]
- 16. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions [zora.uzh.ch]
- 17. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
Protocol for Palladium-Catalyzed Cross-Coupling Reactions: An Application Guide for Researchers
Abstract
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and efficiency.[1][2] Their significance is highlighted by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[2][3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, protocols, and practical considerations for several key palladium-catalyzed cross-coupling reactions. We delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.
The Foundation: The Palladium Catalytic Cycle
Understanding the fundamental mechanism is critical to mastering these reactions. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a palladium(0) active species.[4] While variations exist, the cycle universally consists of three key elementary steps: Oxidative Addition, Transmetalation (for most named reactions except the Heck reaction), and Reductive Elimination.[5][6][7] The efficiency of each step is highly dependent on the choice of catalyst, ligands, substrates, base, and solvent.
The journey begins with a Pd(II) precatalyst, such as Palladium(II) acetate (Pd(OAc)₂), which must be reduced in situ to the catalytically active Pd(0) species.[1][3] This reduction can be promoted by phosphine ligands, amines, or other reagents in the mixture.[1][3][8] Controlling this initial step is crucial to avoid side reactions and maximize catalyst activity.[1]
Caption: General Palladium Catalytic Cycle
-
Oxidative Addition: The cycle begins with the insertion of the Pd(0) catalyst into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X).[5][9][10] This forms a Pd(II) intermediate and is often the rate-determining step.[5] The reactivity order for halides is typically I > OTf > Br >> Cl.[10][11]
-
Transmetalation: An organometallic nucleophile (R²-M) exchanges its organic group (R²) with the halide on the palladium center.[6][12] This step is crucial for reactions like Suzuki, Stille, and Negishi couplings. The nature of the 'M' group dictates the reaction's name and specific requirements. For Suzuki reactions, this step often requires activation by a base.[13]
-
Reductive Elimination: The final step involves the coupling of the two organic fragments (R¹ and R²) attached to the palladium center, forming the desired C-C or C-heteroatom bond.[5][6][14] This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6][14]
Key Reaction Protocols and Mechanistic Insights
The following sections provide detailed protocols for several of the most widely used palladium-catalyzed cross-coupling reactions in drug discovery and development.[5][15]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most utilized cross-coupling reaction, celebrated for its mild conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[5] It forges a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[5][6]
Causality Behind Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₄ is a classic choice, but more advanced catalysts incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required for challenging substrates like aryl chlorides.[3][6]
-
Base: The base is critical; it activates the organoboron species to facilitate transmetalation.[13][16] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common.[16] The choice depends on the substrate's sensitivity; stronger bases can accelerate the reaction but may not be compatible with base-sensitive functional groups.[16]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, THF) and water is frequently used. Water helps dissolve the inorganic base and can influence catalyst activity.[3][16] All solvents must be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[16]
Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (1-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and add water.[6]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel.[6]
Self-Validation:
-
Expected Outcome: Formation of the desired biaryl product, visible as a new spot on the TLC plate with a different Rf value from the starting materials.
-
Potential Side Reactions: Homocoupling of the boronic acid can occur, especially if the reaction mixture is exposed to oxygen.[3] Protodeboronation (loss of the boronic acid group) can be an issue with certain substrates.[16]
Buchwald-Hartwig Amination
This reaction is a powerful method for forming carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals.[17][18] It couples an amine (primary or secondary) with an aryl halide or triflate.[19]
Causality Behind Component Selection:
-
Ligands: The choice of ligand is paramount. Early systems used ligands like P(o-tolyl)₃, but the development of bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos, RuPhos) by the Buchwald and Hartwig groups dramatically expanded the reaction's scope, enabling the use of less reactive aryl chlorides and a wider range of amines.[17][19][20]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[19][20] Sodium tert-butoxide (NaOt-Bu) is a common choice, though other bases like LHMDS or carbonates (Cs₂CO₃) are also used.[19]
Protocol: Synthesis of an N-Aryl Amine
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (or other suitable ligand) (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOt-Bu to a dry Schlenk tube.
-
Add the anhydrous solvent, followed by the aryl halide and the amine.
-
Seal the tube and heat the mixture to the required temperature (typically 80-110 °C).
-
Monitor the reaction for the disappearance of starting materials.
-
After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract with an organic solvent, dry the combined organic phases, and concentrate.
-
Purify the residue by column chromatography.
Caption: General Experimental Workflow
Sonogashira Coupling
The Sonogashira coupling is the premier method for synthesizing conjugated enynes and arylalkynes by coupling a terminal alkyne with an aryl or vinyl halide.[21][22] The classic reaction employs a dual catalyst system: a palladium complex and a copper(I) co-catalyst.[21][23][24]
Causality Behind Component Selection:
-
Dual Catalysis: The palladium catalyst participates in the standard oxidative addition/reductive elimination cycle. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper acetylide intermediate.[11] This species then undergoes transmetalation with the Pd(II) complex.[11]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used. It serves both to deprotonate the alkyne and to act as a solvent or co-solvent.[11]
-
Copper-Free Variant: To avoid the primary side reaction—homocoupling of the alkyne (Glaser coupling) promoted by the copper catalyst—copper-free versions have been developed.[21] These often require different ligands and conditions but can simplify purification.
Protocol: Classic Sonogashira Coupling
Materials:
-
Aryl iodide (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Anhydrous THF and Triethylamine (TEA)
Procedure:
-
Dissolve the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI in a mixture of degassed THF and TEA in a Schlenk flask under an inert atmosphere.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.[11]
-
Stir the reaction for 3-24 hours at room temperature or with gentle heating if necessary.[11]
-
Monitor the reaction's progress by TLC.
-
Once complete, dilute the mixture with a solvent like diethyl ether and filter through a pad of Celite® to remove precipitated salts.[11]
-
Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[11]
-
Purify by flash column chromatography.[11]
Data Summary and Optimization
The success of a cross-coupling reaction is highly dependent on the careful selection of its components. The following tables summarize key parameters for the "named" reactions discussed.
Table 1: Comparison of Common Palladium Cross-Coupling Reactions
| Reaction Name | Nucleophile (R²-M) | Electrophile (R¹-X) | Key Additive(s) | Bond Formed |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Aryl/Vinyl Halide, OTf | Base (e.g., K₂CO₃) | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Amine (R₂NH) | Aryl/Vinyl Halide, OTf | Strong Base (e.g., NaOtBu) | C(sp²)-N |
| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl/Vinyl Halide, OTf | Cu(I) salt, Amine Base | C(sp²)-C(sp) |
| Heck | Alkene | Aryl/Vinyl Halide, OTf | Base (e.g., Et₃N) | C(sp²)-C(sp²) |
| Stille | Organostannane (e.g., R-SnBu₃) | Aryl/Vinyl Halide, OTf | Often none; LiCl can help | C(sp²)-C(sp²) |
| Negishi | Organozinc (e.g., R-ZnCl) | Aryl/Vinyl Halide, OTf | None required | C(sp²)-C(sp²), C(sp²)-C(sp³) |
Table 2: General Reaction Parameter Optimization
| Parameter | Consideration | Typical Range | Rationale & Causality |
| Catalyst Loading | Balance between cost, reaction rate, and residual palladium in the product. | 0.1 - 10 mol% | Higher loading increases rate but also cost and potential for side reactions. Optimized industrial processes often use very low loadings (<0.1 mol%).[25] |
| Ligand Choice | Steric bulk and electron-donating ability are key. | 1-2x Pd conc. | Bulky, electron-rich ligands promote oxidative addition and reductive elimination, increasing catalytic turnover. They also stabilize the Pd(0) center. |
| Base Strength | Must be strong enough for the specific mechanism (e.g., transmetalation in Suzuki) but not cause substrate degradation. | 1.5 - 3.0 equiv | A weak base may lead to a sluggish reaction, while an overly strong base can cause unwanted side reactions with sensitive functional groups.[16] |
| Temperature | Affects reaction kinetics. | RT to 150 °C | Higher temperatures can overcome activation barriers for less reactive substrates (e.g., aryl chlorides) but may also lead to catalyst decomposition or side reactions. |
| Solvent | Must dissolve reactants and facilitate catalyst function. | N/A | Choice affects solubility of bases and salts. Aprotic polar solvents (Dioxane, THF, DMF) are common. Must be thoroughly degassed.[16] |
Safety and Handling Precautions
Palladium catalysts, particularly palladium on carbon (Pd/C), require careful handling.
-
Pyrophoric Hazard: Dry Pd/C catalysts, especially after use in hydrogenation reactions where they are saturated with hydrogen, can be pyrophoric and ignite spontaneously upon exposure to air.[26] Always handle in an inert atmosphere (e.g., under Argon).[26][27]
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves (nitrile recommended), lab coat, and safety glasses.[27][28] Avoid creating and inhaling dust.[27][28]
-
Storage: Store catalysts in a cool, dry, well-ventilated area away from heat, sparks, and incompatible substances like strong oxidizing agents.[27][28][29] Keep containers tightly closed.[28][29]
-
Waste Disposal: Quench used catalyst slurries carefully. Filtered catalysts should be kept wet with water and never allowed to dry out on the filter paper.[26] Dispose of all waste according to institutional guidelines.[26][27]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Impure starting materials.3. Insufficiently strong base or poor base solubility.4. Incorrect ligand for the substrate. | 1. Ensure rigorous degassing of solvents and use a fresh catalyst.2. Purify starting materials (e.g., recrystallize aryl halide).[16]3. Switch to a stronger or more soluble base (e.g., K₃PO₄ instead of K₂CO₃).[16]4. Screen a panel of ligands (e.g., try a more electron-rich, bulky phosphine).[3] |
| Significant Side Product Formation | 1. Homocoupling (e.g., of boronic acid in Suzuki).2. Reductive dehalogenation of the aryl halide.3. Beta-hydride elimination (in Heck or Negishi with alkyl groups).[17][30] | 1. Improve inert atmosphere technique; ensure no oxygen is present.[3]2. Lower reaction temperature; use a bulkier ligand.[20]3. For Negishi, use specific ligands (e.g., PyBox) to mitigate this pathway.[30] |
| Reaction Stalls | 1. Catalyst decomposition at high temperature.2. Product inhibition. | 1. Lower the reaction temperature and increase reaction time.2. Consider using a higher catalyst loading or a more robust catalyst system. |
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Heck Coupling | NROChemistry [nrochemistry.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. Negishi Coupling | NROChemistry [nrochemistry.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jk-sci.com [jk-sci.com]
- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 21. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. ijpcsonline.com [ijpcsonline.com]
- 26. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 27. honrel.com [honrel.com]
- 28. rtong.people.ust.hk [rtong.people.ust.hk]
- 29. sifcoasc.com [sifcoasc.com]
- 30. books.rsc.org [books.rsc.org]
Application Notes and Protocols for the Large-Scale Synthesis of 1-N-Boc-3-fluoroaniline Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-N-Boc-3-fluoroaniline is a critical building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The strategic placement of a fluorine atom on the aniline ring can significantly alter the physicochemical properties of derivative molecules, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The tert-butyloxycarbonyl (Boc) protecting group offers a robust and reliable method for temporarily masking the nucleophilicity of the amine, allowing for selective reactions at other positions of the molecule. Its stability under various conditions and ease of removal under mild acidic protocols make it ideal for multi-step syntheses.[3]
These application notes provide a comprehensive overview of the large-scale synthesis of this compound, covering the preparation of the 3-fluoroaniline precursor and its subsequent protection. Detailed protocols, comparative data, and process workflows are presented to facilitate scalable and efficient production.
Synthesis of 3-Fluoroaniline Precursor
The industrial-scale synthesis of 3-fluoroaniline is typically achieved through two primary routes: the catalytic reduction of 3-fluoronitrobenzene or the high-pressure amination of a suitable precursor. Both methods are well-established and offer high yields.[4][5]
Comparative Data of Synthesis Methods
The selection of a synthetic route on a large scale depends on factors including raw material cost, process safety, yield, and purity requirements.
| Parameter | Route A: Catalytic Hydrogenation | Route B: High-Pressure Amination |
| Starting Material | 3-Fluoronitrobenzene | m-Fluorochlorobenzene |
| Key Reagents | H₂, Palladium on Carbon (Pd/C) or Raney Nickel | Aqueous Ammonia (NH₃·H₂O), Copper(I) Oxide (Cu₂O) |
| Typical Yield | >99%[6] | ~92%[5] |
| Reaction Conditions | Moderate pressure (4-5 bar H₂), 50-80°C | High pressure (3.5-4.0 MPa), High temperature (165-175°C)[5] |
| Advantages | Very high yield and purity, milder conditions. | Utilizes potentially cheaper starting materials. |
| Disadvantages | Cost of catalyst, handling of hydrogen gas. | Requires high-pressure autoclave, high temperatures. |
N-Boc Protection of 3-Fluoroaniline
The protection of the amino group in 3-fluoroaniline is most commonly accomplished using di-tert-butyl dicarbonate (Boc₂O). The reaction is typically high-yielding and can be performed under mild conditions. While bases like triethylamine are common, weakly nucleophilic aromatic amines can benefit from alcoholic solvents, which have been shown to accelerate the reaction even without a base.[7]
Typical Boc Protection Reaction Conditions
| Parameter | Condition | Remarks |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Typically 1.05-1.2 equivalents. |
| Solvent | Methanol, Dichloromethane (DCM), Tetrahydrofuran (THF) | Methanol can enhance reaction rates for anilines.[7] |
| Base (Optional) | Triethylamine (TEA), 4-DMAP | Not always necessary, especially with alcoholic solvents.[7] |
| Temperature | 0°C to Room Temperature | Initial addition is often done at 0°C to control exotherm. |
| Reaction Time | 2-12 hours | Monitored by TLC or HPLC for completion. |
| Typical Yield | >95% | The reaction is generally efficient and clean. |
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis of 3-Fluoroaniline via High-Pressure Amination
This protocol is based on a patented industrial method for the synthesis of m-fluoroaniline.[5][8]
Materials:
-
m-Fluorochlorobenzene (130.5 g, 1.0 mol)
-
28% Aqueous Ammonia (480 g)
-
Copper(I) Oxide (Cu₂O) (3.0 g)
-
Dichloromethane (DCM)
Procedure:
-
Reactor Charging: Charge a 1000 mL high-pressure autoclave with 28% aqueous ammonia (480 g), m-fluorochlorobenzene (130.5 g), and Cu₂O catalyst (3.0 g).
-
Reaction: Seal the autoclave and begin heating with stirring. Bring the internal temperature to 165-175°C. The pressure will rise to 3.5-4.0 MPa. Maintain these conditions for 15 hours.
-
Cooling and Work-up: Cool the reactor to room temperature. Carefully vent any residual pressure.
-
Extraction: Add dichloromethane (100 mL) to the reaction mixture. Stir for 10 minutes, then allow the layers to separate. Collect the lower organic layer.
-
Washing: Wash the organic layer with water (200 g) by stirring, then separate the layers again.
-
Solvent Removal and Purification: Remove the dichloromethane from the organic layer by distillation. The resulting crude product is purified by vacuum distillation to yield pure m-fluoroaniline.
-
Expected Yield: ~102 g (92%), with purity >99.5%.[5]
Protocol 2: Large-Scale Synthesis of this compound
This protocol is a standard procedure for the N-Boc protection of an aromatic amine, suitable for scaling.
Materials:
-
3-Fluoroaniline (111.1 g, 1.0 mol)
-
Di-tert-butyl dicarbonate (Boc₂O) (229.2 g, 1.05 mol)
-
Methanol (1 L)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Reaction Setup: In a 2 L reaction vessel equipped with a mechanical stirrer and a dropping funnel, dissolve 3-fluoroaniline (111.1 g) in methanol (500 mL).
-
Reagent Addition: While stirring, add a solution of Boc₂O (229.2 g) in methanol (500 mL) dropwise to the aniline solution over 1 hour. The reaction is mildly exothermic. Maintain the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Work-up: To the resulting oil, add ethyl acetate (500 mL) and saturated aqueous NaHCO₃ (300 mL) to quench any unreacted Boc₂O and neutralize any acidic byproducts. Stir vigorously, then separate the layers.
-
Extraction and Drying: Wash the organic layer with brine (200 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product as an oil or solid.
-
Purification/Crystallization: Dissolve the crude product in a minimal amount of hot hexanes and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Filter the resulting solid and wash with cold hexanes. Dry the product under vacuum.
-
Expected Yield: >95%.
Applications and Process Workflow
This compound derivatives are versatile intermediates for creating complex molecules, particularly active pharmaceutical ingredients (APIs). The Boc-protected amine allows for selective functionalization of the aromatic ring, for instance, through lithiation followed by reaction with an electrophile, or through palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of Fluorine in Medicinal Chemistry. | Sigma-Aldrich [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. CN102173995A - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]
- 6. US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents [patents.google.com]
- 7. Alcohol Speed up Boc Protection of Primary Amines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. CN102173995B - Synthesis method of m-fluoroaniline - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of modern methodologies used in the discovery and development of novel agrochemicals. The protocols outlined below detail key experimental workflows, from high-throughput screening to efficacy testing, and include visualizations of critical signaling pathways that serve as targets for new active ingredients.
High-Throughput Screening (HTS) for Novel Agrochemical Discovery
High-throughput screening (HTS) is a foundational technology in the rapid and efficient discovery of new agrochemicals.[1][2] It enables the testing of thousands to millions of chemical compounds for their biological activity against specific targets, such as enzymes, receptors, or whole organisms.[1] This approach accelerates the identification of "hit" compounds that can be further optimized into lead candidates.
HTS Experimental Workflow
The HTS workflow is a multi-step process designed to identify and validate potential agrochemical candidates. It begins with a large-scale primary screen to identify initial hits, followed by a series of more focused secondary and tertiary assays to confirm activity and eliminate false positives.
Caption: A generalized workflow for high-throughput screening in agrochemical discovery.
Protocol for a Primary HTS Assay (In Vitro)
This protocol outlines a typical in vitro HTS assay for identifying inhibitors of a target enzyme, a common strategy in herbicide and fungicide discovery.
Objective: To identify compounds that inhibit the activity of a specific target enzyme.
Materials:
-
Compound library dissolved in DMSO.
-
Target enzyme.
-
Enzyme substrate.
-
Assay buffer.
-
Detection reagent (e.g., fluorescent or luminescent probe).
-
384- or 1536-well microplates.
-
Automated liquid handling systems.
-
Microplate reader.
Procedure:
-
Plate Preparation: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the library into individual wells of a microplate.
-
Enzyme Addition: Add the target enzyme at a predetermined concentration to all wells.
-
Incubation: Incubate the plates for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the enzyme's substrate to all wells to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plates for a sufficient time to allow the reaction to proceed.
-
Detection: Add the detection reagent, which generates a signal (e.g., fluorescence) proportional to enzyme activity.
-
Data Acquisition: Read the microplates using a plate reader to measure the signal in each well.
-
Data Analysis: Normalize the data to controls (positive and negative) and calculate the percent inhibition for each compound. Compounds exceeding a certain inhibition threshold (e.g., >50%) are considered "hits".
Targeting Plant Signaling Pathways
A key strategy in the development of novel agrochemicals is the targeting of essential plant signaling pathways. Understanding these pathways allows for the rational design of molecules that can disrupt critical processes in weeds or pathogens.
Plant Defense Signaling Pathways
Plants have evolved complex signaling networks to defend against pathogens and herbivores. The hormones salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) are central to these responses.[3] Cross-talk between these pathways allows plants to fine-tune their defenses.[3]
Caption: Interplay of SA, JA, and ET signaling pathways in plant defense.
Herbicide Target: The MEP Pathway
The methylerythritol 4-phosphate (MEP) pathway is essential for the biosynthesis of isoprenoids in plants and many microorganisms, but not in animals.[4] This makes it an attractive target for the development of selective herbicides.[4]
Caption: The MEP pathway as a target for novel herbicide development.
Efficacy Testing of Agrochemical Candidates
Once lead candidates are identified, their efficacy must be rigorously evaluated under controlled laboratory, greenhouse, and field conditions. These trials are essential for determining application rates, assessing performance against target pests, and ensuring crop safety.
Protocol for Herbicide Efficacy Trial (Greenhouse)
This protocol describes a randomized complete block design for evaluating the efficacy of a new herbicide on a target weed species.
Objective: To determine the dose-dependent efficacy of a novel herbicide on a specific weed species and assess its phytotoxicity on a selected crop.
Experimental Design: Randomized Complete Block Design (RCBD) with 4 replicates.
Treatments:
-
Untreated Control
-
Novel Herbicide - Rate 1 (0.5x proposed rate)
-
Novel Herbicide - Rate 2 (1x proposed rate)
-
Novel Herbicide - Rate 3 (2x proposed rate)
-
Commercial Standard Herbicide
Procedure:
-
Potting and Seeding: Fill pots with a standardized soil mix. Sow seeds of the target weed and crop species at a specified depth and density.
-
Germination and Growth: Grow plants under controlled greenhouse conditions (temperature, light, humidity) until they reach the appropriate growth stage for application (e.g., 2-4 leaf stage).
-
Treatment Application: Apply the herbicide treatments using a calibrated track sprayer to ensure uniform coverage. The untreated control is sprayed with water only.
-
Randomization: Arrange the pots in a randomized complete block design to minimize the effects of environmental gradients within the greenhouse.
-
Data Collection:
-
Weed Control: Visually assess weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete kill).
-
Crop Injury: Visually assess crop phytotoxicity at the same time points using a scale of 0% (no injury) to 100% (plant death).
-
Biomass: At 21 DAT, harvest the above-ground biomass of the weeds, dry it in an oven, and record the dry weight.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between treatments. Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.
Data Presentation: Efficacy Tables
Quantitative data from efficacy trials should be summarized in clear, structured tables for easy comparison.
Table 1: Illustrative Efficacy of a Novel Herbicide on Velvetleaf (Abutilon theophrasti)
| Treatment | Application Rate (g a.i./ha) | Visual Control (%) at 21 DAT | Biomass Reduction (%) | Crop Injury (Soybean) (%) |
| Untreated Control | 0 | 0 | 0 | 0 |
| Novel Herbicide X | 50 | 75 | 70 | 2 |
| Novel Herbicide X | 100 | 92 | 88 | 5 |
| Novel Herbicide X | 200 | 99 | 97 | 10 |
| Commercial Standard | 150 | 95 | 91 | 4 |
DAT: Days After Treatment. Data are illustrative.
Table 2: Illustrative Efficacy of a Novel Fungicide against Powdery Mildew on Wheat
| Treatment | Application Rate (ml/ha) | Disease Severity (%) | Yield (bu/acre) |
| Untreated Control | 0 | 45 | 60 |
| Novel Fungicide Y | 250 | 15 | 78 |
| Novel Fungicide Y | 500 | 5 | 85 |
| Commercial Standard | 400 | 8 | 82 |
Data are illustrative.
References
Application Notes and Protocols for the Synthesis of Substituted Triazoles from 1-N-Boc-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of substituted 1,2,3-triazoles starting from 1-N-Boc-3-fluoroaniline. The protocols herein detail a three-step synthetic sequence: (1) deprotection of the Boc-protecting group, (2) diazotization of the resulting 3-fluoroaniline and subsequent conversion to 1-azido-3-fluorobenzene, and (3) cycloaddition of the azide with various alkynes to furnish the target triazoles. Both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) protocols are provided, allowing for the selective synthesis of 1,4- and 1,5-disubstituted triazole regioisomers, respectively.
Overall Synthetic Workflow
The multi-step synthesis to generate substituted triazoles from this compound is a robust process. The initial deprotection of the starting material is followed by the formation of an azide intermediate, which then undergoes a cycloaddition reaction with a chosen alkyne. This workflow allows for the introduction of a wide variety of substituents on the triazole ring, making it a versatile method for creating diverse molecular libraries for applications in drug discovery and materials science.
Caption: Overall synthetic route from this compound to substituted triazoles.
Experimental Protocols
Step 1: N-Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield 3-fluoroaniline. A mild method using oxalyl chloride in methanol is presented to minimize potential side reactions.[1][2]
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Oxalyl chloride ((COCl)₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in anhydrous methanol (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.5 equiv) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford 3-fluoroaniline. The product can be further purified by column chromatography if necessary.
Step 2: Synthesis of 1-Azido-3-fluorobenzene
This protocol details the conversion of 3-fluoroaniline to 1-azido-3-fluorobenzene via a two-step, one-pot diazotization and azidation sequence.[3][4]
Materials:
-
3-Fluoroaniline
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization:
-
In a beaker, suspend 3-fluoroaniline (1.0 equiv) in a mixture of concentrated HCl and deionized water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.05 equiv) in cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold aniline suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes.
-
-
Azidation:
-
In a separate beaker, dissolve sodium azide (1.2 equiv) in deionized water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold sodium azide solution with vigorous stirring. A precipitate may form.
-
Continue stirring the reaction mixture at 0-5 °C for 30-60 minutes.
-
-
Work-up:
-
Extract the reaction mixture with dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-azido-3-fluorobenzene. Caution: Aryl azides can be explosive and should be handled with care. It is recommended to use the crude product directly in the next step without distillation.
-
Step 3a: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-Disubstituted Triazoles
This protocol describes the "click" reaction between 1-azido-3-fluorobenzene and a terminal alkyne to regioselectively synthesize the 1,4-disubstituted 1,2,3-triazole.[5][6][7]
Materials:
-
1-Azido-3-fluorobenzene
-
Terminal alkyne (R-C≡CH)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH) and water or Dichloromethane (DCM) and water
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve 1-azido-3-fluorobenzene (1.0 equiv) and the terminal alkyne (1.1 equiv) in a 1:1 mixture of t-BuOH and water or DCM and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equiv) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the addition of CuSO₄·5H₂O (0.1 equiv).
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted triazole.
Step 3b: Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to form 1,5-Disubstituted Triazoles
This protocol details the RuAAC reaction, which provides the 1,5-regioisomer of the triazole product. This method is also applicable to internal alkynes for the synthesis of fully substituted triazoles.[1][8][9]
Materials:
-
1-Azido-3-fluorobenzene
-
Alkyne (terminal or internal)
-
CpRuCl(COD) (Pentamethylcyclopentadienyl ruthenium(II) chloride cyclooctadiene complex) or CpRuCl(PPh₃)₂
-
Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane (DCE), toluene, or benzene)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve 1-azido-3-fluorobenzene (1.0 equiv) and the alkyne (1.2 equiv) in the anhydrous solvent.
-
Add the ruthenium catalyst (e.g., Cp*RuCl(COD), 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). The reaction progress can be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the 1,5-disubstituted triazole.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the CuAAC and RuAAC reactions based on literature data for similar substrates.
Table 1: Representative Data for CuAAC Reactions
| Entry | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 12 | 85-95 |
| 2 | Propargyl alcohol | CuSO₄·5H₂O / NaAsc | DCM/H₂O | 8 | 80-90 |
| 3 | 1-Octyne | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 24 | 75-85 |
| 4 | 4-Pentyn-1-ol | CuSO₄·5H₂O / NaAsc | t-BuOH/H₂O | 18 | 82-92 |
Table 2: Representative Data for RuAAC Reactions
| Entry | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Phenylacetylene | CpRuCl(COD) (2) | DCE | 60 | 6 | 85-95 | [1] |
| 2 | 1-Phenyl-2-(2,2,2-trifluoroethyl)acetylene | CpRuCl(COD) (10) | Benzene | RT | 12 | 68-85 | [8] |
| 3 | 1-Octyne | CpRuCl(PPh₃)₂ (5) | Toluene | 80 | 12 | 70-80 | [1] |
| 4 | Diphenylacetylene | CpRuCl(COD) (5) | DCE | 80 | 24 | 75-85 | [1] |
Mandatory Visualizations
Signaling Pathway of Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for the CuAAC and RuAAC reactions.
Caption: Proposed catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Proposed catalytic cycle for the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Diazotisation [organic-chemistry.org]
- 5. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluorinated Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fluorinated Building Blocks in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2][3] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacological profile of a molecule.[1][4] Judicious placement of fluorine atoms can lead to improved metabolic stability, enhanced binding affinity to target proteins, modulated lipophilicity and pKa, and increased bioavailability.[1][5][6][7][8] Consequently, a substantial percentage of modern pharmaceuticals contain fluorine, highlighting its indispensable role in drug development.[4][9][10][11]
These application notes provide an overview of the strategic use of fluorinated building blocks, supported by quantitative data, detailed experimental protocols for their evaluation, and visualizations of key concepts and workflows.
Impact of Fluorination on Drug Properties: Quantitative Comparisons
The introduction of fluorine can have a profound and multifaceted impact on a drug molecule's properties. The following tables summarize quantitative data from various studies, offering a comparative look at fluorinated versus non-fluorinated analogs.
Table 1: Metabolic Stability of Fluorinated vs. Non-Fluorinated Compounds
A primary strategy in drug design is to block metabolic "soft spots" to prevent rapid degradation by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[2][3] The high strength of the C-F bond compared to a C-H bond makes it resistant to oxidative metabolism, often leading to a longer half-life and improved bioavailability.[2][3]
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species |
| Indoles | UT-155 | Non-fluorinated indole | 12.35 | - | Mouse |
| 32a | 4-Fluoro-indazole analog of UT-155 | > 60 | - | Mouse | |
| Quinolines | Ciprofloxacin | Fluoroquinolone | ~4 (in vivo) | - | Human |
| Nalidixic Acid | Non-fluorinated quinolone | ~1.5 (in vivo) | - | Human | |
| Kinase Inhibitors | Cabozantinib | Non-fluorinated analog | Good | - | - |
| (+)-JV-976 | Monofluorinated analog | Improved | - | - | |
| PARP Inhibitors | 1a | H substitution | Not Reported | >10,000 (PARP1 IC50 nM) | - |
| 1b | 7-F substitution | Not Reported | >10,000 (PARP1 IC50 nM) | - |
Data compiled from multiple sources for illustrative purposes.
Table 2: Binding Affinity of Fluorinated vs. Non-Fluorinated Ligands
Fluorine's high electronegativity can alter the electronic distribution within a molecule, influencing interactions with the target protein.[1][10] This can lead to enhanced binding affinity through various mechanisms, including favorable electrostatic interactions and the formation of non-classical hydrogen bonds.[11][12]
| Target | Compound/Analog | Description | IC50 / EC50 / Ki |
| c-Met Kinase | Cabozantinib | Non-fluorinated analog | 7.8 nM (IC50) |
| (+)-JV-976 | Monofluorinated analog | 15.2 nM (IC50) | |
| VEGFR-2 Kinase | Cabozantinib | Non-fluorinated analog | 4.6 nM (IC50) |
| (+)-JV-976 | Monofluorinated analog | 45.3 nM (IC50) | |
| 5-HT2C Receptor | (+)-1 | Non-fluorinated analog | 5.2 nM (EC50) |
| (+)-21a | Fluorinated analog | 4.7 nM (EC50) | |
| PARP2 | 1a | H substitution | 1,200 nM (IC50) |
| 1b | 7-F substitution | 700 nM (IC50) |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Drug Analog
This protocol provides a general methodology for the synthesis of a fluorinated analog from a non-fluorinated precursor, exemplified by the introduction of a fluorine atom onto an aromatic ring.
Objective: To synthesize a fluorinated analog of a parent compound for subsequent biological evaluation.
Materials:
-
Parent compound with a suitable position for fluorination (e.g., an activated aromatic ring).
-
Electrophilic fluorinating agent (e.g., Selectfluor®).[13]
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane).
-
Inert gas (e.g., nitrogen or argon).
-
Standard laboratory glassware and reaction setup (round-bottom flask, condenser, magnetic stirrer, etc.).
-
Purification supplies (silica gel for column chromatography, TLC plates, appropriate solvents).
-
Analytical instruments for characterization (NMR, Mass Spectrometry).
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the parent compound in the appropriate anhydrous solvent.
-
Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, typically 1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction may be cooled in an ice bath if it is highly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system.
-
Characterization: Characterize the purified fluorinated analog by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is a standard method to assess a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[2][3][14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.[2][15]
Materials:
-
Test compound and positive control compounds (e.g., compounds with known high and low clearance).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[5][9]
-
96-well plates.
-
Incubator set to 37°C.
-
Cold organic solvent (e.g., acetonitrile) containing an internal standard for quenching the reaction.
-
Centrifuge.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions. Prepare working solutions of the test and control compounds.[5][9]
-
Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).[1][16] Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.[2]
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[2][15] A parallel incubation without the NADPH regenerating system should be included as a negative control.[9]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[1][2]
-
Sample Processing: Seal the plate and vortex to mix. Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate and analyze by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[2]
Protocol 3: Protein-Ligand Binding Assay Using Fluorescence Polarization
Fluorescence Polarization (FP) is a technique used to measure the binding of a small fluorescent ligand to a larger protein.[17][18][19]
Objective: To determine the binding affinity (Kd) of a fluorinated ligand to its target protein.
Materials:
-
Purified target protein.
-
Fluorescently labeled ligand (either the fluorinated compound of interest or a known fluorescent ligand that competes with it).
-
Unlabeled competitor ligands (including the fluorinated and non-fluorinated analogs).
-
Assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant like Tween-20 to prevent non-specific binding).
-
Black, low-volume 96- or 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup: Prepare a series of dilutions of the unlabeled competitor ligand in the assay buffer.
-
Reagent Addition: In a black microplate, add a fixed concentration of the target protein and the fluorescently labeled ligand to each well. Then, add the varying concentrations of the unlabeled competitor ligand. Include control wells with only the fluorescent ligand (for minimum polarization) and wells with the fluorescent ligand and the protein without any competitor (for maximum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (this should be determined empirically, but 30-60 minutes is often sufficient).
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The instrument will excite the sample with polarized light and measure the emitted light intensity parallel and perpendicular to the excitation plane.
-
Data Analysis: The raw polarization values (in millipolarization units, mP) are plotted against the logarithm of the competitor concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that displaces 50% of the fluorescent ligand. The binding affinity (Ki) of the competitor can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its binding affinity.
Visualizations
Impact of Fluorination on Metabolic Stability
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 7. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 8. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sketchviz.com [sketchviz.com]
- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sketchviz.com [sketchviz.com]
- 13. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bmglabtech.com [bmglabtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-N-Boc-3-fluoroaniline
This guide provides troubleshooting strategies and detailed protocols for the N-tert-butoxycarbonyl (Boc) protection of 3-fluoroaniline. It is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my 1-N-Boc-3-fluoroaniline reaction consistently low?
Low yields are often attributed to the reduced nucleophilicity of the 3-fluoroaniline starting material. The fluorine atom is an electron-withdrawing group, which deactivates the aromatic ring and makes the amine's lone pair of electrons less available to attack the di-tert-butyl dicarbonate (Boc₂O).[1] Consequently, the reaction may be slow or incomplete under standard conditions, often requiring heat, a catalyst, or extended reaction times.[2][3]
Q2: What are the most common side reactions, and how can they be minimized?
The most common side reaction is the formation of the di-Boc protected aniline, where two Boc groups attach to the nitrogen. This occurs when the initially formed carbamate is deprotonated and reacts with a second molecule of Boc₂O. To minimize this, carefully control the stoichiometry, using only a slight excess of Boc₂O (1.0 to 1.1 equivalents).[4] Running the reaction at room temperature or below and monitoring its progress closely by Thin-Layer Chromatography (TLC) or LC-MS can also prevent the formation of this byproduct.[4]
Q3: Is a base required for this reaction? What is the role of 4-dimethylaminopyridine (DMAP)?
A base is not strictly necessary, as the tert-butoxide generated during the reaction is basic enough to deprotonate the amine.[4] However, for weakly nucleophilic anilines like 3-fluoroaniline, a base like triethylamine (TEA) is commonly added to accelerate the reaction.[4][5] DMAP is a highly effective nucleophilic catalyst that significantly speeds up the reaction by forming a more reactive intermediate with Boc₂O.[4] While beneficial, using DMAP can also increase the risk of side reactions, so it should be used in catalytic, not stoichiometric, amounts.[4]
Q4: What is the optimal solvent for the Boc protection of 3-fluoroaniline?
The choice of solvent is critical. Aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile are commonly used.[4] However, for aromatic amines, alcoholic solvents such as methanol can dramatically increase the reaction rate, even without a base.[2] One study showed that the reaction rate for a similar aniline in methanol was 70 times faster than in chloroform, attributed to the alcohol stabilizing the transition state via hydrogen bonding.[2]
Q5: How can I effectively monitor the reaction's progress to determine the optimal endpoint?
Regularly monitor the reaction using TLC or LC-MS. On a TLC plate, you can visualize the consumption of the 3-fluoroaniline starting material and the appearance of the this compound product. The reaction should be stopped once the starting material is no longer visible to prevent the formation of byproducts.[4]
Q6: What are the best practices for the workup and purification of this compound?
A typical workup involves washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acid and then with brine.[6] The product is then extracted into an organic solvent.[7] To maximize recovery, perform multiple extractions.[8] The crude product is often purified by column chromatography on silica gel to remove unreacted Boc₂O and other impurities.[4][9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Low Reactivity: 3-fluoroaniline is a weakly nucleophilic amine.[2][3] | - Increase the reaction temperature or extend the reaction time.[2] - Add a catalytic amount of DMAP to accelerate the reaction.[4] - Switch to an alcoholic solvent like methanol, which has been shown to enhance the rate of Boc protection for aromatic amines.[2] |
| Degraded Reagents: Boc₂O is sensitive to moisture and can degrade over time.[8] | - Use a fresh bottle of Boc₂O or ensure it has been stored properly under anhydrous conditions. | |
| Incorrect Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction. | - Carefully measure the reactants. Use a slight excess of Boc₂O (1.1-1.2 equivalents).[4] | |
| Formation of Multiple Products | Di-Boc Protection: The primary amine has reacted twice with Boc₂O. | - Use a controlled amount of Boc₂O (closer to 1.0 equivalent).[4] - Monitor the reaction closely and stop it as soon as the starting material is consumed. - Run the reaction at a lower temperature (0 °C to room temperature).[4] |
| Impure Starting Material: Impurities in the 3-fluoroaniline can lead to side reactions. | - Verify the purity of the starting material using NMR or LC-MS.[8] | |
| Difficult Product Isolation | Product Loss During Workup: The product may have some solubility in the aqueous layer. | - Perform multiple extractions with the organic solvent.[8] - Use a brine wash to decrease the solubility of the organic product in the aqueous phase.[8] |
| Co-elution of Impurities: Impurities are difficult to separate from the product during column chromatography. | - Optimize the solvent system for chromatography by testing different polarities with TLC.[8] - Consider an alternative purification technique, such as recrystallization. |
Quantitative Data Summary
The following table summarizes various reported conditions for the Boc protection of amines, highlighting the impact of different catalysts and solvents.
| Substrate | Reagent/Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Aniline | (Boc)₂O / Thiamin hydrochloride | Solvent-free | Room Temp | 10 min | 98% | [10] |
| Aniline | (Boc)₂O / Nanocerium oxide | Solvent-free | Room Temp | 15 min | 98% | [10] |
| p-toluidine | (Boc)₂O | CD₃OD | Room Temp | - | 70x faster than in CDCl₃ | [2] |
| Various Amines | (Boc)₂O / TEA | THF or DCM | Room Temp | Varies | Good to Excellent | [4][5] |
| Various Amines | (Boc)₂O | Methanol | Room Temp | 3 hours | Good to Excellent | [3] |
Experimental Protocols
Protocol 1: Standard Boc Protection using Triethylamine (TEA)
This protocol is a general method using a common base in an aprotic solvent.[4]
-
Dissolve Amine: In a round-bottom flask, dissolve 3-fluoroaniline (1.0 eq) in dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.2-0.5 M.
-
Add Base: Add triethylamine (TEA) (1.2 eq) to the solution.
-
Add Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) as a solid in one portion.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Accelerated Boc Protection in Methanol
This protocol leverages the catalytic effect of an alcoholic solvent to increase the reaction rate, often without needing an additional base.[2][3]
-
Dissolve Reagents: In a flask, dissolve 3-fluoroaniline (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in methanol.
-
Reaction: Stir the solution vigorously at room temperature. For aromatic amines, the reaction may be complete in a few hours. Monitor progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate or DCM. Wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting product can be further purified by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low yield in Boc protection reactions.
Caption: Desired reaction pathway versus the common di-Boc side reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling for Fluoroanilines
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of fluoroanilines. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of fluorinated biaryl amines.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a bromo- or chloro-fluoroaniline is showing low to no conversion. What are the most common causes?
A1: Low conversion in Suzuki coupling of fluoroanilines often stems from a few key areas:
-
Inactive Catalyst System: The Pd(0) active catalyst can be sensitive to oxygen. Ensure proper degassing of solvents and use of an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction.[1][2] The palladium precursor or ligand may have degraded; using fresh reagents or a pre-catalyst can be beneficial.[1]
-
Suboptimal Base or Solvent: Fluoroanilines, being electron-deficient, can be challenging substrates. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required, especially for less reactive aryl chlorides.[1] The solvent system must dissolve both the organic substrates and the inorganic base; mixtures like 1,4-dioxane/water or Toluene/H₂O are common.[2]
-
Insufficient Temperature: Activation of the carbon-halogen bond, particularly the stronger C-Cl bond, may require higher temperatures, typically in the range of 80-120 °C.[1][3]
-
Interference from the Aniline N-H group: The acidic proton of the aniline can sometimes interfere with the catalytic cycle. While many protocols work with unprotected anilines, if you face persistent issues, N-protection (e.g., with a Boc group) might improve yields, though it adds extra synthetic steps.
Q2: I'm observing significant side products. What are they and how can I minimize them?
A2: Common side products in these reactions include:
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Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are crucial for prevention.[1] Using a slight excess (1.2-1.5 equivalents) of the boronic acid can also help favor the desired cross-coupling.[1]
-
Protodeborylation: This is the replacement of the boronic acid group with a hydrogen atom from the solvent (often water). To mitigate this, ensure you are using fresh, high-purity boronic acid.[1] Alternatively, more stable boronate esters (like pinacol esters) or potassium trifluoroborate salts can be used.[2]
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Dehalogenation: The starting fluoroaniline can be reduced, replacing the halogen with a hydrogen. This can be caused by certain bases or impurities. Screening different bases may help resolve this issue.
Q3: How does the position of the fluorine atom on the aniline ring affect the reaction?
A3: The fluorine atom is strongly electron-withdrawing, which can influence the reactivity of the aryl halide. Generally, electron-withdrawing groups facilitate the oxidative addition step (often the rate-limiting step) of the catalytic cycle. However, the overall electronic nature of the substrate, including the electron-donating amine group, and steric hindrance (in the case of ortho-substituents) will determine the optimal reaction conditions. You may need to re-optimize conditions when switching between ortho-, meta-, and para-fluoroaniline isomers.
Q4: What is the role of water in the reaction mixture?
A4: Water can play a crucial, multifaceted role. It is often essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄), which is necessary for the transmetalation step.[2] However, an excess of water can promote the undesirable protodeborylation of the boronic acid.[2] Therefore, the amount of water is a critical parameter to optimize, with solvent ratios like dioxane/water (4:1) being a common starting point.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is the most common issue. A systematic approach to troubleshooting is recommended.
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Caption: A stepwise workflow for troubleshooting low-yield reactions.
Data Presentation: Reaction Parameter Optimization
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with fluoroanilines. The following tables provide starting points for optimization based on literature for similar electron-deficient aryl halides.
Table 1: General Reaction Parameters for Suzuki Coupling of Haloanilines
| Parameter | Common Options | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd₂(dba)₃ and Pd(OAc)₂ are often paired with phosphine ligands. Pd(dppf)Cl₂ is a robust pre-catalyst.[3][4] |
| Ligand | SPhos, XPhos, PPh₃, P(t-Bu)₃ | Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective for challenging substrates like aryl chlorides.[1][4] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, NaOH | Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often preferred for less reactive halides.[1][3][5] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, 2-MeTHF | A mixed solvent system is common to dissolve both the organic substrates and the inorganic base.[1][6][7] |
| Temperature | 80 - 120 °C | Higher temperatures are often required for aryl chlorides compared to bromides or iodides.[1][3] |
Table 2: Condition Screening for Suzuki Coupling of 1-Bromo-4-fluorobenzene with Phenylboronic Acid
The following data illustrates the effect of temperature on conversion for a representative fluorinated aryl halide.
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 70 | 3 | ~55 |
| 2 | 70 | 8 | ~60 |
| 3 | 70 | 24 | ~65 |
| 4 | 110 | 3 | ~95 |
| 5 | 110 | 8 | ~98 |
| 6 | 110 | 24 | ~98 |
| Conditions: 1-bromo-4-fluorobenzene, Phenylboronic acid (1.2 eq), K₂CO₃ (2 eq), Pd-based catalyst, DMF/H₂O (95:5). Data adapted from a study on supported Pd nanoparticles.[8] |
Experimental Protocols & Workflows
Generalized Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium(0) species.
dot
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Representative Experimental Protocol
This protocol describes a general method for the Suzuki-Miyaura coupling of a halo-fluoroaniline with an arylboronic acid. Note: This is a starting point and may require optimization for specific substrates.
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Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the halo-fluoroaniline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2–1.5 mmol, 1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 mmol, 2.0–3.0 equiv.).[1]
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Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-3 mol%) and the phosphine ligand (e.g., SPhos, 2-6 mol%) and add this mixture to the Schlenk flask.[1]
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Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[1][3]
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 v/v mixture of 1,4-dioxane and water, 5-10 mL) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100–120 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8–24 hours).[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.[1]
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.[1]
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1][3]
-
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Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Experimental Workflow Diagram
dot
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Technical Support Center: 1-N-Boc-3-fluoroaniline Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-N-Boc-3-fluoroaniline in cross-coupling reactions. The guidance provided aims to help minimize homocoupling and other undesired side reactions, ensuring a higher yield and purity of the target molecules.
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid/Ester in Suzuki-Miyaura Coupling
Symptoms:
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Formation of a symmetrical biaryl byproduct derived from the boronic acid or ester coupling partner.
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Reduced yield of the desired cross-coupled product.
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Complicated purification of the final product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of boronic acids. Solution: Rigorously degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) for an extended period or by using the freeze-pump-thaw technique. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) Precatalyst | Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to cause homocoupling before the catalytic cycle is established. Solution: Consider using a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, ensure efficient in-situ reduction of the Pd(II) precatalyst by the phosphine ligand before adding the coupling partners. The addition of a mild reducing agent, such as potassium formate, can also help minimize the concentration of free Pd(II). |
| Inappropriate Ligand Choice | The ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired reductive elimination step over side reactions. Solution: Employ bulky, electron-rich phosphine ligands. For electron-deficient anilines like this compound, ligands such as SPhos, XPhos, or RuPhos can be particularly effective in promoting the cross-coupling pathway. |
| Slow Transmetalation | A slow transmetalation step can allow for competing side reactions. Solution: Optimize the base and solvent system. For challenging substrates, stronger bases like Cs₂CO₃ or K₃PO₄ may be more effective than weaker ones. Ensure the base is fully dissolved or adequately stirred to facilitate the activation of the boronic acid. |
| High Reaction Temperature | Elevated temperatures can sometimes increase the rate of side reactions. Solution: Optimize the reaction temperature. While a higher temperature may be necessary to drive the reaction to completion, it's crucial to find a balance that minimizes byproduct formation. |
Issue 2: Low Yield or No Reaction in Buchwald-Hartwig Amination
Symptoms:
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Low conversion of the starting aryl halide.
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Formation of dehalogenated arene byproduct.
-
Complex reaction mixture with multiple unidentified products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Deactivation | The palladium catalyst can be deactivated by coordination with certain functional groups or by aggregation. Solution: The choice of ligand is critical. Sterically demanding and electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, SPhos) or Josiphos families, can protect the palladium center and promote the catalytic cycle.[1][2] For electron-poor aryl halides, N-heterocyclic carbene (NHC) ligands can also be highly effective.[3] |
| Incorrect Base | The base plays a crucial role in the deprotonation of the amine and the subsequent steps of the catalytic cycle. Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. For base-sensitive substrates, milder organic bases like DBU in combination with specific ligands (e.g., XantPhos) can be explored.[4] |
| Solvent Effects | The solvent can significantly influence the solubility of reagents and the stability of catalytic intermediates. Solution: Aprotic, non-polar to moderately polar solvents are generally preferred. Toluene, dioxane, and THF are common choices. Ensure the solvent is anhydrous, as water can interfere with the reaction. |
| Substrate Reactivity | The electronic properties of both the aryl halide and the amine affect their reactivity. The fluorine atom in this compound makes the amine less nucleophilic. Solution: For less reactive aryl chlorides, a more active catalyst system (e.g., using a more electron-rich ligand) and higher reaction temperatures may be necessary. Conversely, highly reactive aryl iodides might be prone to side reactions, requiring milder conditions. |
Issue 3: Formation of Diyne Homocoupling Product (Glaser Coupling) in Sonogashira Reaction
Symptoms:
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Formation of a symmetrical diyne byproduct from the terminal alkyne.
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Reduced yield of the desired arylalkyne product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Copper(I) Co-catalyst | The copper(I) salt, typically used as a co-catalyst, is known to promote the oxidative homocoupling of terminal alkynes, especially in the presence of oxygen. Solution: Implement a "copper-free" Sonogashira protocol. These methods often rely on a more active palladium/ligand system and a suitable base to facilitate the coupling without the need for a copper co-catalyst. |
| Presence of Oxygen | Oxygen facilitates the Glaser coupling side reaction. Solution: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
| Inappropriate Base | The choice of base can influence the rate of both the desired cross-coupling and the undesired homocoupling. Solution: Organic amine bases like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used. The optimal base may need to be determined empirically for the specific substrates. |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem?
A1: Homocoupling is an undesired side reaction where two identical molecules of a starting material react with each other. For example, in a Suzuki-Miyaura reaction, two molecules of the boronic acid can couple to form a symmetrical biaryl. This side reaction consumes the starting material and the catalyst, leading to a lower yield of the desired product and making purification more challenging.
Q2: How do the N-Boc protecting group and the fluorine substituent on this compound affect its reactivity in cross-coupling reactions?
A2: The N-Boc group is a bulky protecting group that can sterically hinder the approach to the nitrogen atom. This can be advantageous in preventing N-arylation of the ligand in some cases but may also slow down the desired reaction rate. The fluorine atom is an electron-withdrawing group, which decreases the nucleophilicity of the aniline nitrogen. This can make reactions where the aniline acts as a nucleophile, like the Buchwald-Hartwig amination, more challenging, potentially requiring more forcing conditions or a more active catalyst system.
Q3: Are there any specific catalyst systems recommended for cross-coupling reactions with electron-deficient anilines like this compound?
A3: Yes, for electron-deficient anilines, catalyst systems with highly electron-rich and sterically bulky ligands are often recommended. For Buchwald-Hartwig aminations, ligands such as XPhos, SPhos, and other biaryl phosphines have shown great success.[1][2] N-heterocyclic carbene (NHC) ligands are also a good option, as they can form very stable and active palladium complexes.[3]
Q4: Can I use this compound in Ullmann-type coupling reactions?
A4: Yes, Ullmann-type reactions, which are copper-catalyzed, can be used to form C-N bonds.[5] Traditional Ullmann conditions often require harsh conditions (high temperatures). However, modern protocols often employ ligands, such as diamines or phenanthrolines, which allow the reaction to proceed under milder conditions.[6] For a substrate like this compound, a ligand-assisted Ullmann protocol would be advisable to achieve good yields and avoid decomposition.
Q5: How can I monitor the progress of my reaction to identify if side reactions are occurring?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of starting materials and the formation of the product. By running a co-spot of your starting materials, you can track their disappearance. The appearance of new spots other than your desired product can indicate side reactions. For a more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the masses of the products and byproducts, which can help in diagnosing specific side reactions like homocoupling.
Visualizing Experimental Workflows and Relationships
To aid in experimental design and troubleshooting, the following diagrams illustrate key concepts and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. research.rug.nl [research.rug.nl]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | TCI AMERICA [tcichemicals.com]
Technical Support Center: Deprotection of N-Boc-3-fluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of N-Boc-3-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: Why is the deprotection of N-Boc-3-fluoroaniline often faster than that of other N-Boc anilines?
A1: The fluorine atom on the aniline ring is an electron-withdrawing group. This electronic destabilization of the aryl carbamate makes the N-Boc group more labile and susceptible to cleavage, leading to faster reaction times compared to N-Boc anilines with electron-donating groups.[1]
Q2: What are the most common methods for the deprotection of N-Boc-3-fluoroaniline?
A2: The most common methods include acidic deprotection using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] Alternative, milder methods such as thermal deprotection and the use of reagents like oxalyl chloride in methanol are also employed, particularly when the substrate is sensitive to strong acids.[1][3]
Q3: What are the potential side reactions during the acidic deprotection of N-Boc-3-fluoroaniline?
A3: A common side reaction is the alkylation of the electron-rich aniline ring by the tert-butyl cation generated during the cleavage of the Boc group. This can lead to the formation of tert-butylated byproducts.
Q4: How can I minimize the formation of tert-butylated side products?
A4: The most effective way to prevent tert-butylation is by using a "scavenger" in the reaction mixture. Scavengers are compounds that trap the reactive tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), and thioanisole.
Q5: Are there any non-acidic methods for the deprotection of N-Boc-3-fluoroaniline?
A5: Yes, thermal deprotection is a viable non-acidic method. This involves heating the N-Boc-3-fluoroaniline in a suitable solvent, such as 2,2,2-trifluoroethanol (TFE) or even water, to induce the cleavage of the Boc group.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | For TFA deprotection, increase the concentration (e.g., from 20% to 50% in DCM). For HCl deprotection, ensure a sufficient concentration (e.g., 4M in dioxane) is used.[5] |
| Short reaction time. | Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed. | |
| Low reaction temperature. | Most acidic deprotections proceed at room temperature. If the reaction is sluggish, a slight increase in temperature may be considered, but monitor for side product formation. | |
| Formation of Side Products | Tert-butylation of the aniline ring. | Add a scavenger such as triethylsilane (TES) or triisopropylsilane (TIPS) to the reaction mixture to trap the tert-butyl cation. |
| Degradation of other functional groups. | If your molecule contains other acid-sensitive groups, consider using a milder deprotection method such as oxalyl chloride in methanol or thermal deprotection.[1][3] | |
| Difficult Product Isolation | The product is obtained as a salt (e.g., TFA or HCl salt). | If the free amine is required, perform a basic workup (e.g., with saturated sodium bicarbonate solution) to neutralize the salt, followed by extraction with an organic solvent. |
| The product is highly polar and water-soluble as the salt. | After neutralization, consider using a more polar extraction solvent or using an ion-exchange resin to isolate the free amine. |
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Notes |
| Acidic (TFA) | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temp | 1-4 h | >90 (General) | A common and effective method. The use of scavengers is recommended to prevent side reactions.[6][7] |
| Acidic (HCl) | Hydrochloric acid (4M) | 1,4-Dioxane | Room Temp | 1-16 h | ~90 (General) | The product is isolated as the hydrochloride salt.[5] |
| Mild Acidic | Oxalyl Chloride | Methanol | Room Temp | 1-4 h | ~80 (for 3-chloro-4-fluoroaniline) | A mild method suitable for substrates with acid-sensitive functional groups.[1] |
| Thermal | None | 2,2,2-Trifluoroethanol (TFE) | 150-240 | 30 min - 1.5 h | ~93 (for N-Boc aniline) | A non-acidic method. Higher temperatures are generally required for anilines.[8] |
| Thermal | None | Water | 100 (Reflux) | < 15 min | >90 (General for anilines) | An environmentally friendly, catalyst-free method.[4] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
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Dissolve N-Boc-3-fluoroaniline (1 equivalent) in dichloromethane (DCM).
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Add trifluoroacetic acid (TFA) to the solution, typically to a final concentration of 20-50%.
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Stir the mixture at room temperature for 1-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, remove the solvent and excess TFA under reduced pressure.
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For isolation of the free amine, dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-fluoroaniline.
Protocol 2: Deprotection using Oxalyl Chloride in Methanol [1]
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Dissolve N-Boc-3-fluoroaniline (1 equivalent) in methanol.
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Cool the solution to 0°C.
-
Slowly add oxalyl chloride (2-3 equivalents) to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain 3-fluoroaniline.
Visualizations
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-N-Boc-3-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 1-N-Boc-3-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound product?
A1: Common impurities include:
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Unreacted 3-fluoroaniline: Due to incomplete reaction.
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Di-tert-butyl dicarbonate (Boc₂O): Excess reagent used to drive the reaction to completion.
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tert-Butanol: A byproduct of the reaction.
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Di-Boc protected 3-fluoroaniline: A common side product where the aniline nitrogen is protected by two Boc groups. This is more prevalent with the use of a strong base or prolonged reaction times.[1]
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Side-products from the decomposition of Boc₂O.
Q2: My Boc protection of 3-fluoroaniline is sluggish or incomplete. What could be the reason?
A2: 3-Fluoroaniline is an electron-deficient aniline due to the electron-withdrawing nature of the fluorine atom. This reduces the nucleophilicity of the amine, making the reaction with Boc anhydride slower compared to electron-rich anilines.[2] To drive the reaction to completion, you might need to adjust the reaction conditions, such as increasing the amount of Boc anhydride, using a suitable base, or extending the reaction time.
Q3: Which purification method is most suitable for crude this compound?
A3: The choice of purification method depends on the scale of your reaction and the nature of the impurities.
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Flash Column Chromatography: Highly effective for removing both polar (e.g., unreacted aniline) and non-polar (e.g., excess Boc₂O) impurities, yielding a product with high purity.
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Recrystallization: A cost-effective method for large-scale purification, particularly if the crude product is a solid and a suitable solvent system can be identified.
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Acid-Base Extraction: Useful for removing unreacted 3-fluoroaniline. The basic Boc-protected aniline remains in the organic layer, while the more basic 3-fluoroaniline is extracted into the aqueous acidic layer as its salt.
Q4: My purified this compound is an oil, but I have seen it reported as a solid. How can I solidify it?
A4: Pure this compound can exist as a low-melting solid or a thick oil at room temperature. To induce solidification, you can try the following:
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Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) can help induce crystallization.
-
Seeding: If you have a small crystal of the pure product, adding it to the oil can initiate crystallization.
-
High Vacuum: Removing all residual solvents under a high vacuum can sometimes promote solidification.
Troubleshooting Guides
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of product and impurities. | Inappropriate solvent system (eluent). | Optimize the eluent system using Thin Layer Chromatography (TLC). A good starting point for Boc-protected anilines is a mixture of hexanes and ethyl acetate. Gradually increasing the polarity of the eluent should allow for the separation of non-polar impurities, the product, and more polar impurities. |
| Product elutes with the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent (i.e., increase the percentage of hexanes). |
| Product does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent (i.e., increase the percentage of ethyl acetate). |
| Streaking of spots on TLC and broad peaks during chromatography. | The compound may be acidic or basic, interacting strongly with the silica gel. | Add a small amount of a modifier to the eluent. For example, adding 0.5-1% triethylamine can help to reduce streaking for basic compounds. |
Recrystallization
| Issue | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Re-heat the solution to dissolve the oil, then add more of the primary solvent to reduce saturation. Allow the solution to cool more slowly. Consider using a different solvent system with a lower boiling point. |
| No crystals form, even after cooling. | The solution is not saturated enough. The compound is too soluble in the chosen solvent. | Evaporate some of the solvent to concentrate the solution. Try adding an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until the solution becomes cloudy, then heat until it is clear again and allow it to cool slowly. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used. | Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| The recrystallized product is still impure. | Impurities co-crystallized with the product. The cooling was too rapid, trapping impurities. | Ensure slow cooling to allow for the formation of a pure crystal lattice. A second recrystallization may be necessary. |
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Yield (%) | Typical Purity (%) | Advantages | Disadvantages |
| Flash Column Chromatography | 70-90 | >98 | High purity, good separation of various impurities. | Time-consuming, requires specialized equipment and solvents. |
| Recrystallization | 60-85 | 95-98 | Cost-effective, suitable for large scale. | Finding a suitable solvent can be challenging, potential for lower yield. |
| Acid-Base Extraction | >90 (crude) | ~90-95 | Good for removing basic impurities. | May not remove non-basic impurities, requires further purification. |
Note: The values presented are typical and can vary based on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
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Slurry Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (DCM). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.
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Column Packing: Dry pack a flash column with silica gel in the desired eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
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Loading: Carefully add the prepared slurry to the top of the packed column.
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Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (e.g., from 95:5 to 80:20 Hexanes:Ethyl Acetate).
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Fraction Collection: Collect fractions and monitor them by TLC.
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Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A good starting point is an ethanol/water or isopropanol/water mixture.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General experimental workflow for the initial purification of this compound using acid-base extraction.
Caption: A troubleshooting decision tree for addressing low yield or purity issues in the synthesis and purification of this compound.
References
Technical Support Center: Synthesis of 1-N-Boc-3-fluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 1-N-Boc-3-fluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves the protection of the amino group of 3-fluoroaniline using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The general reaction is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Q2: What are the most common byproducts in this synthesis?
A2: The most common byproducts are the di-protected aniline, di-tert-butyl (3-fluorophenyl)carbamate (Di-Boc-3-fluoroaniline), and urea derivatives formed from the reaction of 3-fluoroaniline with isocyanate intermediates. The formation of these byproducts is often dependent on the reaction conditions.
Q3: How can I minimize the formation of the di-Boc byproduct?
A3: To minimize the formation of the di-Boc byproduct, it is recommended to use a stoichiometric amount of di-tert-butyl dicarbonate (Boc₂O) relative to 3-fluoroaniline. A slight excess of the aniline can also be used to ensure the complete consumption of the Boc anhydride. Careful control of the reaction temperature and the dropwise addition of Boc₂O can also help in preventing over-reaction.
Q4: What are the recommended analytical techniques for monitoring the reaction and identifying byproducts?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly effective method for routine purity analysis and monitoring the progress of the reaction. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying and quantifying volatile impurities. For structural elucidation of byproducts, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure the base used (e.g., triethylamine, sodium bicarbonate) is of good quality and used in the correct stoichiometric amount.- Increase the reaction time or temperature moderately.- Monitor the reaction progress using TLC or HPLC to determine the point of maximum conversion. |
| Product loss during workup. | - Optimize the extraction procedure. Ensure the pH of the aqueous phase is appropriately adjusted to minimize the solubility of the product.- Use a suitable solvent for extraction in which the product has high solubility and impurities have lower solubility. | |
| Presence of a Significant Amount of Unreacted 3-Fluoroaniline | Insufficient Boc₂O. | - Use a slight excess (1.05-1.1 equivalents) of Boc₂O.- Ensure the Boc₂O is of high purity and has not degraded. |
| Inefficient reaction conditions. | - Check the effectiveness of the base and solvent system. Aprotic solvents like THF or dichloromethane are generally effective. | |
| Detection of a Byproduct with a Higher Molecular Weight | Formation of di-tert-butyl (3-fluorophenyl)carbamate (Di-Boc). | - Identification: The di-Boc byproduct will have a higher molecular weight (M+100) than the desired product. In ¹H NMR, the integration of the tert-butyl protons will be 18H instead of 9H. The aromatic signals will also show a downfield shift compared to the mono-Boc product.- Prevention: Use stoichiometric amounts of Boc₂O. Add the Boc₂O solution slowly to the reaction mixture. |
| Formation of an Insoluble Precipitate | Formation of urea byproducts. | - Identification: Urea byproducts are often insoluble in common organic solvents. They can be characterized by IR spectroscopy (strong C=O stretch around 1630-1690 cm⁻¹) and NMR. For a model compound, N,N'-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), the HN-C=S proton appears at 9.71 ppm and the HN-Ar proton at 9.91 ppm in ¹H NMR (DMSO-d₆)[1]. Similar shifts would be expected for the corresponding urea.- Prevention: Ensure the reaction is carried out under an inert atmosphere to prevent the formation of isocyanates from the Boc-protected amine, which can then react with the starting aniline to form ureas. |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3-Fluoroaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-fluoroaniline (1 equivalent) in dichloromethane or THF.
-
Add triethylamine (1.1 equivalents) or sodium bicarbonate (2 equivalents) to the solution and stir.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a small amount of the same solvent.
-
Add the Boc₂O solution dropwise to the aniline solution at room temperature over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Method: HPLC-UV for Purity Analysis
This method provides a baseline for the analysis of this compound and its potential byproducts.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Reaction and byproduct formation pathways in this compound synthesis.
Caption: Troubleshooting workflow for identifying byproducts.
References
Technical Support Center: Improving Regioselectivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to regioselectivity in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control the regioselectivity of a reaction?
A1: Regioselectivity, the preference for bond-making or breaking at one position over all other possibilities, is governed by a combination of steric and electronic factors, as well as reaction conditions.[1][2]
-
Electronic Effects : The distribution of electron density in the substrate and reagent is a primary driver. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can direct incoming reagents to specific positions by stabilizing or destabilizing reaction intermediates.[3][4] In electrophilic aromatic substitution, for instance, EDGs typically direct incoming electrophiles to the ortho and para positions, while EWGs direct them to the meta position.[3][4][5]
-
Steric Hindrance : The physical bulk of substituents near a reaction site can prevent a reagent from approaching, thereby favoring reaction at a less hindered position.[2][6] This is often exploited to control selectivity by using bulky reagents or protecting groups.[2][7]
-
Reaction Conditions :
-
Catalyst : The choice of catalyst and associated ligands can profoundly influence regioselectivity.[8][9] Catalysts can selectively activate one reaction site or create a sterically defined pocket that directs the substrate.[9][10]
-
Solvent : Solvents can influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[11][12] Polar protic solvents, for example, can stabilize charged intermediates in SN1 reactions, affecting the reaction pathway.[11][13][14]
-
Temperature : In reactions under kinetic control, temperature can alter the product distribution. Competing pathways with different activation energies will have their relative rates affected by temperature changes, which can sometimes be used to favor one regioisomer.[15][16][17]
-
Q2: How do electronic effects specifically influence regioselectivity in electrophilic aromatic substitution (EAS)?
A2: In EAS, the regioselectivity is determined by the substituent already present on the aromatic ring, which influences the stability of the carbocation intermediate (arenium ion) formed during the reaction.
-
Activating Groups (Ortho-, Para-Directing) : Electron-donating groups (e.g., -OH, -NH2, -OCH3, -CH3) increase the electron density of the ring, making it more nucleophilic and activating it towards electrophilic attack.[4][18] They donate electron density via resonance or induction, which preferentially stabilizes the carbocation intermediates formed from attack at the ortho and para positions.[18][19]
-
Deactivating Groups (Meta-Directing) : Electron-withdrawing groups (e.g., -NO2, -CN, -C=O) decrease the ring's electron density, deactivating it towards electrophilic attack.[4] These groups destabilize the carbocation intermediates. The destabilization is most pronounced for attack at the ortho and para positions. Consequently, the meta position, being the "least destabilized," becomes the preferred site of reaction.[5]
-
Halogens (Ortho-, Para-Directing Deactivators) : Halogens are a unique case. They are deactivating due to their strong inductive electron withdrawal but are ortho-, para-directing because their lone pairs can be donated via resonance to stabilize the arenium ion intermediate.[4]
Q3: My reaction is yielding a mixture of regioisomers. What general troubleshooting steps can I take?
A3: When facing poor regioselectivity, a systematic approach to modifying reaction parameters is essential. The following workflow can guide your optimization process.
Q4: How does solvent choice impact regioselectivity?
A4: The solvent can significantly influence regioselectivity by differentially solvating and stabilizing reactants, transition states, and intermediates.[11][12]
-
Polarity : Polar solvents can stabilize charged or highly polar transition states more effectively than nonpolar solvents.[12][13] For example, in the Diels-Alder reaction, polar solvents can increase the rate and enhance endo selectivity by stabilizing the more polar transition state leading to the endo product.[20]
-
Proticity : Protic solvents (e.g., water, alcohols) can hydrogen-bond with reactants and intermediates, which can stabilize ions but may also reduce the reactivity of anionic nucleophiles.[13][14] Aprotic solvents (e.g., DMSO, DMF) are good at solvating cations but not anions, leaving the "naked" anion highly reactive.[13] This difference is crucial in SN1 versus SN2 pathways.[11]
-
Coordinating Ability : Some solvents can coordinate to metal catalysts, altering their steric and electronic properties and thereby influencing the regiochemical outcome of the reaction.
| Reaction Type | Solvent Effect on Regioselectivity |
| SN1/SN2 Competition | Polar protic solvents favor the SN1 pathway by stabilizing the carbocation intermediate. Polar aprotic solvents favor the SN2 pathway.[11][13] |
| Electrophilic Addition to Alkenes | In polar protic solvents, the formation of a stable carbocation favors the Markovnikov product. Less polar solvents may lead to other pathways.[11] |
| Diels-Alder Cycloaddition | Increased solvent polarity often enhances the reaction rate and favors the endo isomer due to favorable interactions with the polar transition state.[20] |
Troubleshooting Guides
Problem: Poor regioselectivity in a Ni-catalyzed indenone synthesis due to electronic effects.
Background: In certain transition-metal-catalyzed reactions, the electronic properties of both the substrate and the ligands on the metal can significantly alter the regioselectivity of key steps like alkyne migratory insertion.[21][22]
Possible Cause: Unfavorable dipole-dipole interactions or mismatched electronic properties between the migrating group and the alkyne can disfavor the transition state leading to the desired regioisomer.[23] In one study, electron-donating substituents on a migrating aryl group lowered regioselectivity, while electron-withdrawing groups increased it.[22]
Solutions & Quantitative Data:
-
Modify Substituents on the Migrating Group : Systematically vary the electronic nature of substituents on the migrating aryl group to enhance selectivity.
-
Computational Modeling : Use DFT calculations to predict transition state energies for competing pathways to guide experimental design.[10][24]
Data Example: Effect of Aryl Ester Substituent on Regioselectivity [22]
| Substituent (para to C-Br) | Electronic Nature | Regioselectivity Ratio (Major:Minor) |
| -OCH₃ | Electron-Donating | 1.8 : 1 |
| -H | Neutral | 6.5 : 1 |
| -CO₂CH₃ | Electron-Withdrawing | 16 : 1 |
Problem: Undesired regioisomer formation during electrophilic addition to an unsymmetrical alkene.
Background: The addition of an electrophile (E-Nu) to an unsymmetrical alkene can produce two different regioisomers. According to Markovnikov's rule, the electrophile adds to the carbon with more hydrogens, and the nucleophile adds to the more substituted carbon, which forms a more stable carbocation intermediate.
Possible Causes & Solutions:
-
Cause : The reaction is proceeding under conditions that do not strongly favor a carbocation intermediate (e.g., radical mechanism).
-
Solution : To favor the anti-Markovnikov product, initiate a radical addition. For HBr addition, this can be achieved by adding peroxides (ROOR).
-
-
Cause : Steric hindrance prevents the nucleophile from attacking the more substituted carbon.
-
Solution : To favor the anti-Markovnikov product via a concerted mechanism that avoids a full carbocation, consider hydroboration-oxidation. The bulky borane reagent (BH₃) preferentially adds to the less sterically hindered carbon atom.
-
Experimental Protocol: Regioselective Protection of a Diol using a Bulky Silyl Group
This protocol describes a general method to selectively protect a less sterically hindered primary alcohol in the presence of a more hindered secondary alcohol, a common challenge where regioselectivity is controlled by sterics.
Objective: To selectively silylate the primary hydroxyl group of a 1,2-diol.
Materials:
-
Substrate (e.g., 1-phenyl-1,2-ethanediol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup : Dissolve the diol substrate (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition : Cool the solution to 0 °C in an ice bath. Add a solution of TBDMSCl (1.1 equiv) in anhydrous DCM dropwise over 15 minutes. The bulky TBDMS group will preferentially react with the less sterically hindered primary hydroxyl.
-
Reaction Monitoring : Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup : Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
Isolation : Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the desired primary-protected regioisomer.
References
- 1. Regioselectivity in Organic Chemistry | Algor Cards [cards.algoreducation.com]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. Regioselectivity in Organic Chemistry | Algor Cards [cards.algoreducation.com]
- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Sterically Hindered and Deconjugative α-Regioselective Asymmetric Mannich Reaction of Meinwald Rearrangement-Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalyst-Controlled, Regioselective Reactions of Carbohydrate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Putting the Catalyst in Charge of Regioselectivity - ChemistryViews [chemistryviews.org]
- 11. fiveable.me [fiveable.me]
- 12. Solvent effects - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 19. Video: Directing Effect of Substituents: ortho–para-Directing Groups [jove.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. dev.housing.arizona.edu [dev.housing.arizona.edu]
Technical Support Center: Managing Protodeboronation in Suzuki-Miyaura Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and manage protodeboronation, a common and often troublesome side reaction in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
A1: Protodeboronation, or protodeborylation, is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3][4] This is a significant undesired side reaction in Suzuki-Miyaura coupling as it consumes the organoboron reagent, leading to reduced yields of the desired coupled product and the formation of a deboronated byproduct, which can complicate purification.[2][4]
Q2: How can I identify if protodeboronation is occurring in my reaction?
A2: The most direct way to identify protodeboronation is by analyzing the crude reaction mixture using analytical techniques such as LC-MS, GC-MS, or NMR spectroscopy. The primary indicator will be the presence of a byproduct corresponding to the protonated version of your boronic acid starting material (e.g., Ar-H instead of Ar-B(OH)₂).[4] This will often be accompanied by a lower-than-expected yield of your desired product and the presence of unreacted aryl halide.
Q3: What are the main factors that cause protodeboronation?
A3: The tendency for a boronic acid to undergo protodeboronation is highly variable and depends on several factors:[1][3]
-
Substrate Structure: Electron-deficient arylboronic acids, and particularly heteroaromatic boronic acids (like 2-pyridine boronic acid), are highly susceptible to protodeboronation.[2][4][5][6]
-
Reaction pH: The pH of the reaction medium is a critical factor.[2][3][7] Both acid- and base-catalyzed mechanisms for protodeboronation exist.[1][4][7][8] For many simple arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive boronate anion ([ArB(OH)₃]⁻).[4][9] However, for some heteroaromatic boronic acids, like 2-pyridine boronic acid, the maximum rate of decomposition is observed at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][2]
-
Choice of Base: The strength and type of base can significantly influence the rate of protodeboronation.[2][4] Strong bases can accelerate the process.[2][10]
-
Temperature: Higher reaction temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[2][3][11]
-
Solvent and Water Content: The presence of a proton source, such as water, is necessary for protodeboronation.[2][10][12] While often used as a co-solvent, a high concentration of water can be detrimental.[12]
-
Catalyst System and Ligands: The choice of palladium catalyst and phosphine ligand can influence the rate of protodeboronation.[2] Notably, bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[4][13][14][15]
Q4: Are boronic esters more stable towards protodeboronation than boronic acids?
A4: It is a common assumption that converting a boronic acid to an ester, such as a pinacol ester, increases its stability against protodeboronation.[9][16] While esters can offer greater stability and are often used in "slow-release" strategies to minimize the concentration of the free boronic acid, this is not always the case.[1][5][9][17] The stability of a boronic ester is nuanced, and hydrolysis of the ester back to the boronic acid can be a significant contributor to the overall protodeboronation process.[9] MIDA (N-methyliminodiacetic acid) boronates are particularly effective in slow-release strategies, offering enhanced stability.[1][5][17][18]
Troubleshooting Guide
If you are observing significant protodeboronation in your Suzuki reaction, consider the following troubleshooting steps.
High Protodeboronation Observed?
Caption: A decision tree for troubleshooting protodeboronation.
| Issue | Potential Cause | Recommended Action |
| High levels of protodeboronated byproduct | Base is too strong or concentrated. | Switch to a weaker or less soluble base. Consider K₃PO₄, K₂CO₃, Cs₂CO₃, or fluoride-based bases like CsF or KF if compatible with your system.[2][6][10][18] |
| Reaction temperature is too high. | Lower the reaction temperature. While this may slow down the desired reaction, it can disproportionately reduce the rate of protodeboronation.[11][18] | |
| Reaction time is too long. | Use a more active catalyst system to shorten the reaction time.[18] Monitor the reaction closely and work it up as soon as the starting material is consumed. | |
| High concentration of water. | Use anhydrous solvents and reagents.[10][12] If a co-solvent is necessary, minimize the amount of water (e.g., 10:1 organic solvent to water ratio).[12] | |
| Bulky phosphine ligand. | Consider switching to a less sterically hindered phosphine ligand, as bulky ligands can promote palladium-catalyzed protodeboronation.[13][14][15] | |
| Unstable boronic acid. | Convert the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, to employ a "slow-release" strategy.[1][5][17][18] | |
| Inconsistent reaction yields | Variability in reagent quality. | Use fresh, high-purity boronic acid/ester and ensure solvents are anhydrous and properly degassed.[3][6] |
| Atmospheric moisture and oxygen. | Run reactions under a strictly inert atmosphere (e.g., nitrogen or argon).[3][6][10] | |
| Difficulty purifying product from deboronated byproduct | Similar polarity of product and byproduct. | Optimize the reaction to minimize byproduct formation. If separation is still challenging, consider derivatizing the product or byproduct to alter its polarity before chromatography. |
Data on Reaction Parameter Effects
The following tables summarize general trends observed for the impact of different reaction parameters on protodeboronation in Suzuki-Miyaura couplings.
Table 1: Effect of Base on Protodeboronation of Arylboronic Acids
| Arylboronic Acid | Base | Solvent | Temperature (°C) | Product Yield (%) | Protodeboronation (%) (approx.) |
| Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 95 | <5 |
| Phenylboronic acid | NaOH | Toluene/H₂O | 100 | 70 | 25 |
| Heteroarylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | Good | Moderate |
| Heteroarylboronic acid | Cs₂CO₃ | Dioxane/H₂O | 80 | High | Low |
| Adapted from general observations in the literature.[12] |
Table 2: Effect of Temperature on Suzuki-Miyaura Coupling and Protodeboronation
| Substrates | Temperature (°C) | Reaction Time | Conversion/Yield (%) | Notes on Protodeboronation | Reference |
| Aryl halide + Arylboronic acid | 30 | Increased | Lower | Generally lower at reduced temperatures. | [12] |
| Aryl halide + Arylboronic acid | 100 | Shorter | Higher | Can be significant, especially for sensitive substrates. | [12] |
| 2,6-disubstituted aryl bromide + Heteroarylboronic acid pinacol ester | Room Temp | Overnight | Low | Significant protodeboronation observed. | [12] |
| 2,6-disubstituted aryl bromide + Heteroarylboronic acid pinacol ester | 80-85 | Shorter | ~70 | Less protodeboronation compared to room temperature. | [12] |
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol provides a starting point for minimizing protodeboronation with sensitive substrates.
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the aryl halide, boronic acid/ester, and base to a flame-dried Schlenk flask or reaction vial containing a magnetic stir bar.
-
Catalyst Addition: Add the palladium pre-catalyst and phosphine ligand.
-
Solvent Addition: Add the degassed, anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.[2]
Protocol 2: In-situ Formation of Boronic Ester to Mitigate Protodeboronation
This protocol is for cases where the boronic acid is particularly unstable and is generated in situ from a Grignard reagent.
Reagents & Equipment:
-
Aryl halide for Grignard formation
-
Magnesium turnings
-
Chloro(diethoxy)borane
-
Aryl or vinyl halide/triflate (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous THF or dioxane
-
Flame-dried round-bottom flask, inert gas supply
Procedure:
-
Grignard Reagent Preparation: Under an inert atmosphere, add magnesium turnings to a flame-dried round-bottom flask. Add a solution of the aryl halide in anhydrous THF to the magnesium turnings.
-
In-situ Boronic Ester Formation: Once the Grignard reagent formation is complete, cool the solution to 0 °C. Slowly add a solution of chloro(diethoxy)borane in anhydrous THF. Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Suzuki-Miyaura Coupling: To the freshly prepared boronic ester solution, add the coupling partner, the palladium catalyst, and the base.
-
Reaction and Workup: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress. After completion, cool the mixture, quench with water or saturated aqueous NH₄Cl, and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify as needed.[3]
Visualizing Reaction Pathways
Suzuki Catalytic Cycle and Competing Protodeboronation
Caption: Competing pathways in Suzuki-Miyaura cross-coupling reactions.
Workflow for Utilizing MIDA Esters to Prevent Protodeboronation
Caption: Workflow for using MIDA esters to prevent protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Reactions Involving Fluorinated Anilines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and related issues encountered during chemical syntheses involving fluorinated anilines.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the synthesis of fluorinated anilines, particularly via hydrogenation of fluoronitroaromatics?
A1: The most frequently employed catalysts for the hydrogenation of halogenated nitroaromatics to produce fluorinated anilines are platinum-based and palladium-based catalysts on a carbon support.[1] Platinum on carbon (Pt/C) is often preferred due to its higher selectivity in minimizing dehalogenation side reactions.[1] Palladium on carbon (Pd/C) is also widely used but can be more prone to causing dehalogenation, depending on the specific reaction conditions.[1] Raney-type catalysts, such as Raney Nickel, offer a cost-effective alternative, though they may also promote dehalogenation and require careful handling due to their pyrophoric nature.[1][2]
Q2: What is the primary challenge when hydrogenating substituted fluoronitrobenzenes?
A2: The principal challenge is achieving high chemoselectivity for the desired fluorinated aniline while minimizing the undesired side reaction of hydrodehalogenation.[1] Hydrodehalogenation is the cleavage of carbon-halogen bonds by hydrogen on the catalyst surface. In molecules containing both fluorine and other halogens (like chlorine), the carbon-chlorine bond is generally more susceptible to cleavage than the highly stable carbon-fluorine bond.[1] This can lead to the formation of byproducts lacking one or more halogen atoms, reducing the yield and purity of the target compound.
Q3: My hydrogenation reaction is very slow or has stalled completely. What are the likely causes?
A3: A stalled or slow hydrogenation reaction can be attributed to several factors:
-
Inactive Catalyst: The catalyst may be old, of poor quality, or have been improperly stored or handled, leading to oxidation or contamination. Always use a fresh, high-quality catalyst.[3][4]
-
Catalyst Poisoning: The presence of impurities in the starting materials, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur, phosphorus, and nitrogen-containing heterocyclic compounds which strongly adsorb to the catalyst's active sites, blocking them from the reactants.[4][5][6] Ensure high-purity, degassed solvents and substrates are used.[1]
-
Insufficient Hydrogen: Leaks in the hydrogenation apparatus or inadequate hydrogen pressure will starve the reaction.[1]
-
Poor Mass Transfer: Inefficient stirring or agitation can prevent the solid catalyst, liquid substrate, and gaseous hydrogen from mixing effectively. The catalyst must be well-suspended to ensure proper contact with the reactants.[1][3]
-
Suboptimal Conditions: The reaction temperature or pressure may be too low for the specific substrate and catalyst system.[1][4]
Q4: How can catalyst deactivation by fluorine-containing species occur?
A4: While less commonly documented than poisoning by sulfur or coking, deactivation specific to fluorinated compounds can be hypothesized through several mechanisms:
-
Fluoride Ion Poisoning: If hydrodefluorination occurs as a side reaction, fluoride ions (F-) can be generated. These ions could potentially adsorb onto the catalyst surface or react with the metal active sites, altering their electronic properties and reducing activity.
-
Formation of Metal Fluorides: In acidic conditions, which can arise from the formation of HF, the active metal (e.g., Pd, Pt) could potentially be converted into inactive metal fluorides.
-
Support Attack: The generation of hydrofluoric acid (HF) as a byproduct, although unlikely due to the strength of the C-F bond, could attack silica or alumina supports, leading to structural collapse and loss of active surface area.[7]
Q5: What is catalyst coking and how can it be prevented?
A5: Coking is the deposition of carbon-rich materials on the catalyst surface, which physically blocks active sites and pores.[8][9] It can result from the polymerization or decomposition of reactants, products, or intermediates at high temperatures.[8] To minimize coking:
-
Optimize reaction conditions by using lower temperatures where possible.[10]
-
Ensure a high hydrogen-to-substrate ratio to promote hydrogenation over dehydrogenation and polymerization pathways.[11]
-
Select catalysts with properties that are less prone to coking, such as those with optimized acidity.[10]
Troubleshooting Guides
This section provides structured guidance for specific issues encountered during the synthesis of fluorinated anilines.
Issue 1: High Levels of Dehalogenation Byproducts
Symptoms: Your final product contains significant amounts of byproducts where a halogen (typically chlorine) has been replaced by hydrogen.
Troubleshooting Decision Tree:
Caption: Troubleshooting decision tree for high dehalogenation.
Data on Catalyst Selectivity:
The choice of catalyst and reaction conditions significantly impacts the level of dehalogenation. Below is a comparative table summarizing typical performance for the hydrogenation of 3-chloro-4-fluoronitrobenzene.
| Catalyst | Temperature (°C) | H2 Pressure (psi) | Conversion of Nitro Group (%) | Selectivity for 3-chloro-4-fluoroaniline (%) | Reference |
| 5% Pt/C | 50 | 100 | >99 | ~98 | [1] |
| 5% Pd/C | 50 | 100 | >99 | 85-95 (variable) | [1] |
| Raney Ni | 80 | 200 | >99 | ~90 | [2] |
Note: Selectivity can vary based on substrate purity, solvent, and reaction time.
Issue 2: Catalyst Activity Declines Over Repeated Uses
Symptoms: The catalyst shows good activity in the first run, but subsequent runs with the recycled catalyst are significantly slower or incomplete.
Potential Causes and Solutions:
| Cause | Diagnostic Check | Recommended Action |
| Leaching of Active Metal | Analyze the reaction filtrate for traces of the catalyst metal (e.g., via ICP-MS). | Modify the catalyst support or use a different solvent system to minimize metal dissolution.[12] |
| Fouling by Coke/Polymers | Observe the catalyst for visible changes (e.g., clumping, color change). Perform Temperature Programmed Oxidation (TPO) on the spent catalyst.[11] | Implement a regeneration procedure, such as a carefully controlled oxidation in air to burn off carbon deposits, followed by re-reduction.[13][14] |
| Irreversible Poisoning | Review purity of all reagents used. Even trace impurities can accumulate on the catalyst over multiple cycles.[9] | Improve purification of starting materials and solvents. Consider using guard beds to remove poisons before the reactor. |
| Sintering (Thermal Degradation) | Characterize the spent catalyst using TEM or XRD to check for an increase in metal particle size.[15] | Avoid excessively high reaction or regeneration temperatures. Sintering is often irreversible.[15] |
Catalyst Regeneration Workflow:
For deactivation caused by fouling or reversible poisoning, a regeneration cycle may restore activity.
Caption: General workflow for catalyst regeneration.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of a Fluoronitroaromatic Compound
This protocol outlines a typical batch hydrogenation for the synthesis of a fluorinated aniline.
-
Reactor Setup: Charge a pressure-rated reactor with the fluoronitroaromatic substrate and a suitable solvent (e.g., ethanol, methanol, or THF).[1] A typical substrate-to-solvent ratio is 1:5 to 1:10 (w/v).
-
Catalyst Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add the catalyst (e.g., 5% Pt/C, 1-3% w/w relative to the substrate).[1]
-
Inerting: Seal the reactor and purge the system at least three times with an inert gas to remove all oxygen.
-
Hydrogenation: Following the inert gas purge, purge the system three times with hydrogen. Pressurize the reactor to the desired pressure (e.g., 50-150 psi) and begin vigorous stirring.[1]
-
Heating: Heat the reaction mixture to the target temperature (e.g., 40-80°C).[3]
-
Monitoring: Monitor the reaction's progress by observing the rate of hydrogen uptake. Samples may be carefully taken (after depressurizing and purging) for analysis by TLC, GC, or HPLC to confirm the consumption of the starting material.[1][3]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture to remove the solid catalyst. The catalyst can be washed with a small amount of fresh solvent and stored under an inert atmosphere for potential recycling.
-
Purification: The crude product in the filtrate can be purified by standard methods such as distillation or recrystallization.[3]
Protocol 2: Catalyst Characterization to Diagnose Deactivation
To understand the cause of deactivation, the following characterization techniques can be applied to fresh vs. spent catalysts.
-
Transmission Electron Microscopy (TEM): To visualize metal nanoparticles on the support. An increase in average particle size in the spent catalyst indicates sintering.[15]
-
X-ray Diffraction (XRD): To determine the crystalline structure and average crystallite size of the active metal phase. Peak broadening is related to crystallite size.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface elemental composition and oxidation state of the metal. This can detect the presence of poisons (e.g., S, Cl, F) and changes in the metal's chemical state.[9]
-
Temperature Programmed Desorption/Oxidation (TPD/TPO): To quantify the amount and nature of adsorbed species or coke on the catalyst surface.[11]
-
Inductively Coupled Plasma (ICP) Analysis: To measure the bulk metal content of the catalyst (to check for leaching) and to detect trace metal impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. mdpi.com [mdpi.com]
- 8. Coke Formation in FCC Catalyst Testing | XY-MAT [xytelindia.com]
- 9. mdpi.com [mdpi.com]
- 10. chemistryjournal.net [chemistryjournal.net]
- 11. researchgate.net [researchgate.net]
- 12. Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor | MDPI [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. docta.ucm.es [docta.ucm.es]
- 15. scispace.com [scispace.com]
Optimizing temperature and pressure for N-Boc synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and pressure for the N-Boc protection of amines. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and efficient synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during N-Boc synthesis in a question-and-answer format.
Question: Why is my N-Boc protection reaction slow or incomplete?
Answer: Several factors can contribute to a sluggish or incomplete reaction. Consider the following potential causes and solutions:
-
Low Nucleophilicity of the Amine: Electron-poor anilines or sterically hindered amines react more slowly.[1]
-
Inadequate Base: If starting with an amine salt (e.g., a hydrochloride salt), a base is required to neutralize the acid and free the amine for reaction.[5]
-
Solution: Ensure at least one equivalent of a suitable base, such as triethylamine (TEA) or sodium bicarbonate, is added.[5]
-
-
Poor Solubility: The amine starting material may not be fully dissolved in the chosen solvent, limiting its availability to react with the Boc anhydride.[1][6]
-
Degraded Boc Anhydride: Di-tert-butyl dicarbonate (Boc₂O) is sensitive to moisture and can decompose over time, especially if not stored properly.[2][7]
Question: My reaction is complete, but I'm observing significant side products. What could be the cause?
Answer: Side product formation is often related to the reactivity of the starting materials and intermediates.
-
Double Boc Protection: If your starting material has more than one amine group, you might see the formation of a di-Boc product.[1]
-
Solution: Carefully control the stoichiometry of the Boc anhydride, typically using a slight excess (1.0 to 1.2 equivalents) for a single protection.[5] The reaction can be monitored by TLC or LC-MS to stop it once the desired mono-protected product is formed.
-
-
Formation of N-acylurea: This can occur during coupling reactions if the Boc-protected amine is not fully purified.
-
Solution: Ensure thorough purification of the N-Boc protected amine to remove any unreacted starting materials or byproducts before proceeding to the next step.[9]
-
-
Alkylation by tert-Butyl Cation: While more common during Boc deprotection, under certain conditions, the tert-butyl cation can alkylate nucleophilic sites on the desired product.[10][11]
-
Solution: This is less of an issue during the protection step itself. However, ensuring mild reaction conditions (room temperature) can minimize decomposition of the Boc group that could lead to this cation.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for N-Boc synthesis?
A1: The N-Boc protection reaction is most commonly and efficiently carried out at room temperature (typically 20-25°C).[5][11][12] In some cases, for particularly unreactive amines, gentle heating may be employed, but this should be done with caution as Boc anhydride can decompose at elevated temperatures.[7] For reactions involving sensitive substrates, cooling to 0°C may be beneficial to control the reaction rate and minimize side products.[13]
Q2: Is pressure a critical parameter for N-Boc synthesis?
A2: Standard N-Boc protection reactions are typically performed at ambient atmospheric pressure. The literature does not indicate that varying the pressure is a common or necessary practice for optimizing this reaction.
Q3: How do I choose the right solvent for my N-Boc protection?
A3: The choice of solvent primarily depends on the solubility of the amine substrate.[5] A variety of solvents can be used, including tetrahydrofuran (THF), dichloromethane (DCM), methanol (MeOH), acetonitrile, and water.[5][12] For amino acids, aqueous systems or mixtures of water and organic solvents are often employed.[12]
Q4: Is a base always necessary for N-Boc protection?
A4: A base is not always required, especially when starting with a free amine. However, a base like triethylamine (TEA), sodium bicarbonate (NaHCO₃), or sodium hydroxide (NaOH) is often used to facilitate the reaction, particularly when the starting material is an amine salt.[5]
Q5: How can I monitor the progress of my N-Boc protection reaction?
A5: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[12] The disappearance of the starting amine and the appearance of the N-Boc protected product can be tracked over time.
Data on Reaction Conditions
The following table summarizes various reported conditions for N-Boc synthesis. Note that pressure is consistently ambient and therefore not included as a variable.
| Amine Substrate | Di-tert-butyl dicarbonate (Equivalents) | Solvent | Base (Equivalents) | Temperature (°C) | Reaction Time | Yield (%) |
| Various primary amines | 1.1 | Dichloromethane (DCM) | Triethylamine (1.1-1.5) | Room Temperature | Not specified | Not specified |
| Various primary amines | 1.1 | Acetonitrile | 4-Dimethylaminopyridine (0.1) | Room Temperature | Not specified | Not specified |
| Structurally diverse amines | 1.0 | Water/Acetone (9.5:0.5) | None | Room Temperature | 5-12 min | 92-96 |
| Amino esters | 1.0 | Water/Acetone | None | Room Temperature | 5-10 min | Good to Excellent |
| Piperazine | Not specified | Water | Sodium Carbonate | 10-30 | >12 h | 94.0-94.3 |
| L-Phenylalanine | 1.0 | Dioxane/Water | Triethylamine | Room Temperature | Overnight | 78-87 |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
This protocol describes a general method for the N-Boc protection of a primary amine on a 1 mmol scale.[5]
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 mmol)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Base (e.g., Triethylamine (TEA), 1.2 mmol) (Optional, but recommended if starting from an amine salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., 10 mL of DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
If using a base, add triethylamine (1.2 mmol) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 mmol) to the stirred solution. The addition can be done in one portion.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.
-
If necessary, purify the product by column chromatography on silica gel.
Protocol 2: N-Boc Protection under Aqueous, Catalyst-Free Conditions
This protocol is an environmentally friendly method suitable for a variety of amines.[12]
Materials:
-
Amine (1.0 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 mmol, 260 mg)
-
Distilled water
-
Acetone
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, add 9.5 mL of distilled water and 0.5 mL of acetone.
-
Add the amine (1.0 mmol) to the water-acetone mixture and stir at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate (1.0 mmol).
-
Add 5 mL of dichloromethane and continue stirring.
-
Monitor the progress of the reaction by TLC until the starting amine has completely disappeared (typically 5-15 minutes).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel if necessary.
Visualizations
Caption: General experimental workflow for N-Boc protection of an amine.
Caption: Troubleshooting logic for an incomplete N-Boc synthesis reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. nbinno.com [nbinno.com]
- 8. Boc Anhydride (Amine condoms) | ScienceBlogs [scienceblogs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
Improving solubility of 1-N-Boc-3-fluoroaniline in reaction media
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 1-N-Boc-3-fluoroaniline in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A: this compound is a moderately polar compound due to the presence of the carbamate group and the fluorine atom on the aromatic ring. Its solubility is dictated by the balance between the polar N-H and C=O bonds of the Boc-protecting group and the largely nonpolar, hydrophobic aromatic ring.[1][2] Generally, it is expected to have limited solubility in nonpolar solvents and better solubility in polar aprotic and some polar protic solvents.
Q2: My this compound is not dissolving in my reaction solvent. What are my immediate options?
A: If you are observing poor solubility, consider the following immediate steps:
-
Increase the temperature: For many organic compounds, solubility increases with temperature.[3] Gently warming the reaction mixture can significantly improve dissolution. For instance, many palladium-catalyzed cross-coupling reactions are run at elevated temperatures (80-110 °C), which also aids in dissolving reactants.[4]
-
Improve agitation: Ensure vigorous stirring to maximize the interaction between the solvent and the solid. For very poorly soluble materials, mechanical stirring may be more effective than a magnetic stir bar.
-
Physical modification: Grinding the solid to a finer powder increases its surface area, which can improve the rate of dissolution.
Q3: Which solvents are recommended for initial solubility screening with this compound?
A: Based on its structure, a range of solvents with varying polarities should be screened. Polar aprotic solvents are often a good starting point. A suggested panel is presented in the table below. For reactions like the Suzuki coupling, ethereal solvents such as 1,4-dioxane and tetrahydrofuran (THF), often in combination with water, are common choices.[4]
Q4: How can I use a co-solvent system to improve the solubility of this compound?
A: Using a mixture of solvents, or a co-solvent system, is a highly effective strategy.[5] For instance, if your primary reaction solvent is moderately polar like toluene or dioxane, adding a small amount of a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can significantly enhance solubility.[1] In the context of Suzuki or other cross-coupling reactions that use inorganic bases, a biphasic system such as Toluene/Water or Dioxane/Water is standard, where water helps to dissolve the base.[4]
Q5: I am running a Suzuki coupling reaction and my this compound is crashing out of solution. What can I do?
A: Poor solubility is a common issue in cross-coupling reactions.[1] If your starting material is precipitating, consider the following:
-
Solvent System Modification: As mentioned, switching to a more polar solvent system like Dioxane/H₂O or using DMF can help.[1][4]
-
Phase-Transfer Catalysts (PTCs): In biphasic systems, a PTC like tetrabutylammonium bromide (TBAB) can help shuttle reactants across the phase boundary, which can be beneficial if solubility in one of the phases is limiting.[4]
-
Ligand and Base Choice: While not directly a solubility issue, the choice of ligand and base can influence the reaction kinetics, which might be hampered by poor solubility. Ensure your base is finely powdered for better dispersion.[4]
Data Presentation
While specific quantitative solubility data for this compound is not widely published, the following table summarizes the expected qualitative solubility based on its chemical structure and data for similar compounds. Researchers are encouraged to use the experimental protocol provided below to determine quantitative solubility in their specific solvent systems.
| Solvent Class | Specific Solvent | Expected Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO) | High | Highly polar nature effectively solvates the carbamate group. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, provides strong dipole-dipole interactions.[1] | |
| Acetonitrile | Moderate | Less polar than DMSO/DMF, but should still offer reasonable solubility. | |
| Tetrahydrofuran (THF) | Moderate | Ethereal oxygen can act as a hydrogen bond acceptor.[6] | |
| Polar Protic | Methanol, Ethanol | Moderate | Capable of hydrogen bonding, but the nonpolar aromatic ring limits high solubility. |
| Water | Low | The hydrophobic phenyl ring significantly outweighs the polar functional groups.[2] | |
| Non-Polar | Toluene | Low to Moderate | Can engage in π-π stacking with the aromatic ring, but lacks strong polar interactions. |
| Dichloromethane (DCM) | Moderate | Offers a balance of polarity that can be effective.[6] | |
| Hexanes, Diethyl Ether | Low | Lacks the necessary polarity to effectively solvate the molecule. |
Experimental Protocols
Protocol 1: Qualitative Solubility Assessment
Objective: To quickly screen a range of solvents to identify suitable candidates for a reaction or for quantitative analysis.
Materials:
-
This compound
-
A selection of solvents (e.g., DMF, THF, Acetonitrile, Toluene, Dichloromethane, Ethanol)
-
Small vials (e.g., 1-dram vials) with caps
-
Vortex mixer
Methodology:
-
Add approximately 5-10 mg of this compound to a clean, dry vial.
-
Add 1 mL of the selected solvent to the vial.
-
Cap the vial and vortex vigorously for 1-2 minutes at room temperature.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is considered "soluble".
-
If solid remains, it is "sparingly soluble" or "insoluble".
-
If insoluble at room temperature, gently warm the vial (e.g., in a 40-50°C water bath) and observe any changes. Note if solubility is achieved with heating.
-
Record your observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Chosen organic solvent (analytical grade)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed container (e.g., a screw-cap vial). The presence of undissolved solid at the end of the experiment is crucial.
-
Add a known volume of the chosen solvent.
-
Place the container in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
-
-
Sample Collection and Preparation:
-
Allow the undissolved solid to settle by letting the container stand in the thermostatic bath for at least 2 hours.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of your analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the diluted sample and the standard solutions using a validated HPLC or UV-Vis method.
-
Construct a calibration curve from the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
-
Calculation:
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the quantitative solubility of the compound in that solvent at the specified temperature.
-
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Relationship between solubility enhancement techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. 81740-18-3|this compound|BLD Pharm [bldpharm.com]
- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Impurities During Scale-up Synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered when minimizing impurities during the scale-up of chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities during scale-up synthesis?
Impurities can be introduced at nearly any stage of the manufacturing process. The main sources include:
-
Starting Materials and Reagents: Impurities present in raw materials or reagents can carry through the synthesis or catalyze side reactions.[1][2]
-
Process-Related Impurities: These are substances that form during the manufacturing process itself, including by-products, intermediates, and degradation products.[3][4]
-
Reagents, Ligands, and Catalysts: Remnants of substances used in the synthesis that are not completely removed.[5]
-
Environmental Contamination: Unintended substances that enter the product from the manufacturing environment or equipment.[3]
-
Storage and Degradation: Products can degrade over time due to exposure to light, heat, or interaction with container materials, forming new impurities.[6][7] This includes interactions with excipients in the final drug product.[6]
-
Residual Solvents: Volatile organic compounds used during synthesis that are not fully removed.[3]
Q2: What are the regulatory thresholds for impurities in Active Pharmaceutical Ingredients (APIs)?
Regulatory bodies like the International Conference on Harmonisation (ICH) have established guidelines for impurity levels. The acceptable level of an impurity is determined by factors like toxicological studies and the maximum daily dose of the API.[6] For a drug substance, unidentified impurities must generally be no more than 0.1%.[8]
Table 1: ICH Impurity Thresholds for New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Source: Based on ICH Q3A/B Guidelines. |
Q3: Which analytical techniques are most effective for identifying and quantifying impurities?
A combination of chromatographic and spectroscopic methods is typically employed for comprehensive impurity profiling.[9][10]
-
High-Performance Liquid Chromatography (HPLC/UPLC): The standard for separating and quantifying organic impurities.[3][4]
-
Gas Chromatography (GC): Ideal for analyzing volatile impurities, such as residual solvents.[3]
-
Mass Spectrometry (MS): Often coupled with LC or GC (LC-MS, GC-MS), it provides molecular weight and structural information for identifying unknown impurities.[3][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for elucidating the precise structure of an impurity once it has been isolated.[6][9]
Table 2: Comparison of Common Analytical Techniques for Impurity Profiling
| Technique | Primary Use | Advantages | Limitations |
| HPLC / UPLC | Quantification of non-volatile organic impurities | High resolution, reproducibility, widely applicable.[9] | May require reference standards for absolute quantification. |
| GC-MS | Identification & quantification of volatile impurities | High sensitivity for volatile compounds, provides structural info.[5] | Not suitable for non-volatile or thermally unstable compounds. |
| LC-MS | Identification of unknown non-volatile impurities | Combines separation power of LC with identification power of MS.[6] | Ionization efficiency can vary between compounds. |
| NMR | Definitive structure elucidation | Provides detailed structural information without needing a reference standard of the impurity.[9] | Requires isolated and relatively pure sample of the impurity (>1 mg).[6] |
Troubleshooting Guide
Problem 1: An unknown impurity appears or increases significantly after scaling up a reaction.
This is a common issue often related to changes in physical parameters that do not scale linearly.[11][12]
Logical Flowchart for Troubleshooting Scale-Up Impurities
Caption: Troubleshooting workflow for new impurities upon scale-up.
Possible Causes & Solutions:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized high concentrations of reagents, causing side reactions.[12]
-
Solution: Optimize the agitation speed and impeller design. Consider subsurface addition of reagents to improve dispersion.[13]
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to control the temperature of the reaction.[1][11] Uncontrolled exotherms can lead to thermal degradation or unwanted side reactions.
-
Solution: Control the rate of addition for exothermic reactions. Ensure the reactor's heating/cooling system is adequate for the scale.[1]
-
-
Changes in Addition/Reaction Time: Longer processing times at a large scale can allow slow-forming side products to accumulate.[12]
-
Solution: Re-optimize reaction times and temperatures for the larger scale. Investigate if "telescoping" steps (using a reaction mixture directly in the next step without isolation) can prevent degradation of unstable intermediates.[1]
-
Problem 2: Final product purity is low due to impurities that are difficult to remove by crystallization.
Crystallization is a highly selective purification technique, but its efficiency can be compromised by certain types of impurities.[8]
Decision Tree for Improving Purity via Crystallization
Caption: Decision tree for troubleshooting poor crystallization performance.
Possible Causes & Solutions:
-
Surface Adsorption: Impurities may simply be adsorbed onto the surface of the crystals or trapped in the mother liquor that wets the final product.
-
Agglomeration: Crystals can grow together (agglomerate), trapping mother liquor rich in impurities between them.[14]
-
Solution: Alter the crystallization design by changing the solvent, reducing the level of supersaturation, or modifying the agitation conditions to minimize agglomeration.[14]
-
-
Lattice Incorporation: If an impurity is structurally very similar to the desired product, it can be incorporated directly into the crystal lattice, making it extremely difficult to remove by crystallization alone.[7]
Experimental Protocols
Protocol 1: Slurry Experiment to Determine Impurity Location
This experiment helps determine if an impurity is located on the crystal surface or incorporated within the crystal lattice.[14]
Objective: To wash the crystal surface thoroughly and assess if this significantly reduces the impurity level.
Methodology:
-
Prepare a Saturated Solution: Create a saturated solution of the pure Active Pharmaceutical Ingredient (API) in a suitable solvent at a defined temperature. This solution should be free of the impurity being investigated.
-
Add Impure Product: Add a known mass of the impure, crystallized product to the saturated solution. The amount should be sufficient to create a stirrable slurry.
-
Equilibrate: Agitate the slurry at a constant temperature for a set period (e.g., 4-24 hours). The low-energy agitation allows for the removal of surface-adsorbed impurities without causing significant dissolution and re-crystallization.[8]
-
Isolate and Analyze: Filter the solid product from the slurry, wash it with a small amount of fresh solvent, and dry it thoroughly.
-
Purity Analysis: Analyze the purity of the washed solid using a validated analytical method (e.g., HPLC).
-
Interpretation:
-
A significant increase in purity (e.g., >50% of the impurity is removed) indicates that the impurity was primarily located on the crystal surface or in the residual mother liquor.[8]
-
Little to no change in purity suggests the impurity is likely incorporated into the crystal lattice.
-
Impurity Control Strategy Visualization
A robust impurity control strategy involves a continuous cycle of identification, evaluation, and process optimization.[17]
Caption: A holistic, lifecycle approach to impurity control.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. pharmaguru.co [pharmaguru.co]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 5. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 7. mdpi.com [mdpi.com]
- 8. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 10. biomedres.us [biomedres.us]
- 11. catsci.com [catsci.com]
- 12. sdlookchem.com [sdlookchem.com]
- 13. scribd.com [scribd.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. silicycle.com [silicycle.com]
- 17. toref-standards.com [toref-standards.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Assessment of 1-N-Boc-3-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates like 1-N-Boc-3-fluoroaniline is critical for ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical methods used for this purpose, offering objective performance data and detailed experimental protocols to aid in method selection and implementation.
Comparison of Key Analytical Methods
The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or high throughput. High-Performance Liquid Chromatography (HPLC) is often the primary technique for purity and assay determination, while Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy serve as powerful complementary methods for volatile impurity analysis and definitive structural confirmation, respectively.
Data Presentation: Performance Comparison
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection and identification.[2] | Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[3][4] |
| Primary Use | Quantitative purity determination, impurity profiling, stability testing.[5][6] | Identification and quantification of volatile and semi-volatile impurities, residual solvents.[2][5] | Absolute quantification without a specific reference standard, structural elucidation, impurity identification.[3][7] |
| Selectivity | Excellent for separating non-volatile impurities and positional isomers.[2] | Excellent for volatile compounds; mass spectrometer provides high specificity.[5] | Unmatched for structural isomers; ¹⁹F NMR is highly specific for fluorinated compounds.[8][9] |
| Sensitivity | High (ng range), dependent on UV absorptivity of analyte and impurities.[6] | Very high (pg to ng range), especially with selective ion monitoring (SIM).[10] | Moderate, generally requires mg amounts of sample, but highly sensitive for fluorine nucleus.[7][11] |
| Quantitation | Highly precise and accurate with reference standards. Area percent is a quick assessment, but Relative Response Factors (RRFs) are needed for true impurity levels.[12] | Good with internal standards; susceptible to thermal degradation of the analyte, which can affect accuracy.[13] | Primary ratio method; highly accurate absolute quantification using an internal standard. No RRFs needed.[4][7] |
| Analysis Time | Typically 15-40 minutes per sample.[14] | Typically 20-50 minutes per sample, may require longer oven programs.[15] | Rapid data acquisition (5-15 mins), but sample preparation can be meticulous.[7] |
| Limitations | May not detect non-UV active or highly volatile impurities. Requires specific reference standards for accurate quantification of impurities.[12] | Not suitable for non-volatile or thermally labile compounds. The Boc-group can be thermally unstable, leading to in-source degradation.[5][13] | Lower sensitivity than chromatographic methods; may have issues with signal overlap in complex mixtures.[4] |
Mandatory Visualizations
General Analytical Workflow
The following diagram illustrates a typical workflow for the purity assessment of this compound, from sample receipt to the final purity report.
Method Selection Logic
This decision tree provides a logical guide for selecting the most appropriate analytical technique based on the specific analytical goal.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Chemical Purity
This method is suitable for the quantification of this compound and the detection of non-volatile process-related impurities.
-
Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Analysis: Inject a diluent blank, followed by the sample solution. Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component. For higher accuracy, Relative Response Factors (RRFs) should be determined.[12]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This method is ideal for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.[15]
-
Column: A low- to mid-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Reagents: Methylene chloride or Ethyl acetate (GC grade).
-
Procedure:
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[15]
-
Inlet Temperature: 250 °C. Note: The Boc group can be thermally labile; lower temperatures should be evaluated to minimize on-column degradation.[13]
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Temperature Program:
-
Initial: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Sample Preparation: Prepare a solution of the sample in ethyl acetate at a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample. Impurities are identified by comparing their mass spectra to library databases (e.g., NIST) and quantified based on their peak area relative to an internal standard.
-
Quantitative ¹⁹F NMR (qNMR) Spectroscopy
Due to the presence of a fluorine atom, ¹⁹F NMR provides a highly specific and clean method for quantification without interference from solvent or other proton-containing impurities.[8] It is a powerful technique for obtaining an absolute purity value.[3]
-
Instrumentation: High-resolution NMR spectrometer (≥400 MHz) with a fluorine probe.
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Internal Standard: A stable, non-reactive fluorinated compound with a known purity and a resonance that does not overlap with the analyte signal (e.g., trifluorotoluene).
-
-
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into a vial.
-
Accurately weigh approximately 10-15 mg of the internal standard into the same vial.[12]
-
Dissolve the mixture in a precise volume (~0.7 mL) of deuterated solvent and transfer to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum.
-
Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T₁) to allow for complete relaxation of all fluorine nuclei, which is critical for accurate integration.
-
-
Analysis:
-
Integrate the signal for this compound and the signal for the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of fluorine atoms corresponding to each signal, the molecular weights, and the weighed masses of the analyte and the internal standard.[7] The lack of background signals in ¹⁹F NMR makes it ideal for analyzing complex mixtures.[9]
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 10. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 11. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. enovatia.com [enovatia.com]
- 13. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 1-N-Boc-3-fluoroaniline
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally sensitive, making it a strong candidate for the analysis of the Boc-protected aniline.[1][2]
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and thermally stable compounds.[2] The thermal lability of the N-Boc protecting group, however, presents a potential challenge for the direct GC-MS analysis of 1-N-Boc-3-fluoroaniline.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the analysis of this compound will depend on the specific analytical goals, such as routine purity assessment, impurity identification, or quantitative analysis. The following table summarizes the key parameters for a proposed reversed-phase HPLC method and a potential GC-MS method.
| Parameter | HPLC with UV/MS Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass spectrometric detection.[3] |
| Instrumentation | HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometer (MS) detector.[3] | Gas chromatograph coupled to a mass spectrometer (GC-MS).[3] |
| Stationary Phase | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4] | Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[3] |
| Mobile Phase/Carrier Gas | Gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[3][4] | Helium at a constant flow rate (e.g., 1 mL/min).[3] |
| Detector | UV detector (e.g., 254 nm) or Mass Spectrometer (for confirmation of molecular weight). | Mass Spectrometer (provides structural information and sensitive detection). |
| Sample Preparation | Simple dissolution in a suitable solvent like acetonitrile or methanol. | Dissolution in a volatile solvent like dichloromethane or ethyl acetate. Derivatization may be required if the compound is not sufficiently volatile or is thermally labile.[5] |
| Advantages | - Suitable for non-volatile and thermally labile compounds. - High resolution and sensitivity.[3] - Non-destructive, allowing for fraction collection. | - High sensitivity and selectivity, especially with MS detection.[6] - Provides structural information for impurity identification. |
| Limitations | - Higher consumption of organic solvents. | - Potential for thermal degradation of the Boc-protecting group in the injector port. - May require derivatization for polar or non-volatile compounds.[7] |
Experimental Protocols
Proposed HPLC-UV/MS Method
This method is designed for the routine purity analysis and quantification of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis detector or a mass spectrometer.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm or MS in positive ion mode monitoring for the [M+H]⁺ ion of this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with acetonitrile.
Analysis:
-
Inject a blank (acetonitrile) to ensure the system is clean.
-
Inject the prepared sample solution.
-
The purity can be determined by the area percentage of the main peak. For quantitative analysis, a calibration curve should be prepared using a reference standard.
Proposed GC-MS Method
This method is suitable for identifying and quantifying volatile impurities and, with caution, for the analysis of the main compound, provided it is thermally stable under the chosen conditions.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C (A lower temperature should be tested to minimize potential degradation).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of dichloromethane to prepare a 1 mg/mL stock solution.
-
Further dilute as needed for analysis.
Analysis:
-
Inject the prepared sample solution.
-
Monitor for the molecular ion and characteristic fragment ions of this compound and any potential impurities. A key fragment to monitor for would be the loss of the tert-butyl group or the entire Boc group.
Workflow Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
For the routine analysis of this compound, HPLC with UV or MS detection is the recommended method . Its ability to handle non-volatile and potentially thermally labile compounds without derivatization makes it a more robust and straightforward approach.[1][2] The simple sample preparation and high-resolution separation provide reliable purity determination.
GC-MS can be a valuable complementary technique , particularly for the identification of unknown volatile or semi-volatile impurities. However, careful method development is required to avoid the thermal degradation of the N-Boc protecting group. If the primary goal is to analyze for the free 3-fluoroaniline impurity, GC-MS would be an excellent choice. The selection of the analytical method should always be guided by the specific requirements of the analysis and validated to ensure fitness for purpose.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. gcms.cz [gcms.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Cross-Coupling Reactivity of 1-N-Boc-3-fluoroaniline and 1-N-Boc-4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, fluorinated anilines are invaluable building blocks for the synthesis of pharmaceuticals and agrochemicals. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of two common isomers, 1-N-Boc-3-fluoroaniline and 1-N-Boc-4-fluoroaniline, in the context of three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
This document aims to provide an objective comparison of their performance, supported by available experimental data, detailed experimental protocols, and an analysis of the underlying electronic and steric factors that govern their reactivity.
Theoretical Underpinnings of Reactivity: Meta vs. Para Fluorine Substitution
The position of the fluorine atom on the aniline ring plays a crucial role in determining the reactivity of the C-X bond (where X is a leaving group, typically a halide or triflate, for cross-coupling) and the overall electronic nature of the molecule. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom modulates the electron-donating ability of the amino group.
Electronic Effects:
-
1-N-Boc-4-fluoroaniline (Para-isomer): The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+R). The -I effect dominates, making the aromatic ring electron-deficient. This can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.
-
This compound (Meta-isomer): The fluorine atom at the meta position exerts a purely inductive electron-withdrawing effect (-I). This effect is generally weaker at the reaction center compared to the combined effects in the para-isomer.
Steric Effects:
In the context of cross-coupling reactions at the aniline nitrogen (Buchwald-Hartwig) or at a halide-substituted position on the ring, the steric hindrance from the fluorine atom in both the 3- and 4-positions is generally considered minimal. However, subtle differences in the approach of bulky catalyst complexes could arise.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. While direct comparative studies between 1-N-Boc-3-fluoro(halo)aniline and 1-N-Boc-4-fluoro(halo)aniline are scarce, we can analyze their expected reactivity and present representative data. For this reaction to proceed, the aniline starting material would need to be halogenated. The following data is for related fluoro-bromoanilines.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 | [1] |
| 2 | 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~90 | [1] |
| 3 | 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~75 | [1] |
Note: The data presented is for illustrative purposes and is not a direct comparison of the N-Boc protected substrates.
Based on electronic principles, the C-Br bond in a 4-fluoro-bromobenzene derivative is expected to be more activated towards oxidative addition than in a 3-fluoro-bromobenzene derivative due to the stronger electron-withdrawing nature of the para-fluorine.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure that can be adapted for both isomers.
Materials:
-
Halogenated 1-N-Boc-fluoroaniline (e.g., tert-butyl (5-bromo-2-fluorophenyl)carbamate or tert-butyl (2-bromo-5-fluorophenyl)carbamate) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To a dried Schlenk flask, add the halogenated 1-N-Boc-fluoroaniline, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
Unveiling the Bioactive Potential: A Comparative Guide to Compounds Derived from 1-N-Boc-3-fluoroaniline
For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds with enhanced efficacy and favorable pharmacological profiles is a perpetual endeavor. 1-N-Boc-3-fluoroaniline serves as a versatile starting material for the synthesis of a variety of heterocyclic compounds, notably fluoroquinolones and benzothiazoles, which have demonstrated significant potential in anticancer and antimicrobial applications. The strategic incorporation of a fluorine atom can modulate a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved biological activity.
This guide provides a comparative overview of the biological activities of compounds hypothetically derived from this compound, supported by experimental data from existing literature on structurally related compounds. Detailed experimental protocols for key biological assays are also presented to aid in the evaluation of these and other novel chemical entities.
Synthetic Pathways from this compound
The journey from this compound to biologically active molecules involves well-established synthetic routes. The Boc (tert-butoxycarbonyl) protecting group can be readily removed to free the amine for subsequent reactions. Two prominent pathways lead to the formation of fluoroquinolones and benzothiazoles.
Anticancer Activity: A Comparative Analysis
Derivatives of 6-fluoroquinolones and 6-fluorobenzothiazoles have exhibited notable cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the inhibition of key enzymes like topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
Quantitative Data: In Vitro Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative fluoroquinolone and benzothiazole derivatives against different cancer cell lines, compared to the standard chemotherapeutic agent, cisplatin. Lower IC50 values indicate higher potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| 6-Fluoroquinolone | Ciprofloxacin Derivative 97 | A549 (Lung) | 27.71 | Cisplatin | Ovarian, Colorectal, Prostate, Bladder, NSCLC | Varies (Potent)[1] |
| Ciprofloxacin Derivative 97 | HepG2 (Liver) | 22.09 | ||||
| 6-Fluorobenzothiazole | Diamide Derivative | MCF-7 (Breast) | Potent | |||
| Diamide Derivative | K562 (Leukemia) | Potent | ||||
| Diamide Derivative | HepG2 (Liver) | Potent | ||||
| Diamide Derivative | MDA-MB-231 (Breast) | Potent[2] |
Note: Specific IC50 values for the benzothiazole diamide derivatives were described as "potent" in the source material.
Signaling Pathway in Fluoroquinolone-Induced Apoptosis
Fluoroquinolones can induce apoptosis in cancer cells through various signaling pathways. A common mechanism involves the inhibition of topoisomerase II, leading to DNA double-strand breaks and the activation of apoptotic cascades.
Antimicrobial Activity: A Comparative Analysis
Both fluoroquinolone and benzothiazole derivatives have demonstrated significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Their mechanisms of action often target essential bacterial processes such as DNA replication and cell wall synthesis.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative fluoroquinolone and benzothiazole derivatives against various bacterial strains, with the widely used antibiotic ciprofloxacin as a reference. Lower MIC values indicate greater antimicrobial efficacy.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference Compound | Bacterial Strain | MIC (µg/mL) |
| 6-Fluoroquinolone | Derivative 2 | E. coli | <0.860 | Ciprofloxacin | P. aeruginosa | 0.5 |
| Derivative 3 | S. aureus | <0.860 | E. coli | 0.1 | ||
| Derivative 4 | Gram-positive & Gram-negative | <0.860[3] | S. aureus | 0.5[4] | ||
| 6-Fluorobenzothiazole | Diamide Derivative 4b | S. aureus | Good Activity | |||
| Diamide Derivative 4d | B. subtilis | Good Activity | ||||
| Diamide Derivative 4e | E. coli | Good Activity[5] |
Note: Specific MIC values for the benzothiazole derivatives were described as having "good activity" in the source material.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of new compounds, detailed experimental protocols for the determination of anticancer and antimicrobial activities are provided below.
Experimental Workflow: From Synthesis to Biological Evaluation
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
References
- 1. Development of cisplatin as an anti-cancer drug | GSC Advanced Research and Reviews [gsconlinepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of ciprofloxacin against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus determined by the killing curve method: antibiotic comparisons and synergistic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imedpub.com [imedpub.com]
A Guide to Alternative Building Blocks for 1-N-Boc-3-fluoroaniline in Drug Discovery and Organic Synthesis
For researchers and scientists engaged in drug development and complex organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. 1-N-Boc-3-fluoroaniline is a versatile reagent, prized for its unique electronic properties and the utility of the Boc protecting group. However, the exploration of alternative building blocks can offer advantages in terms of reactivity, cost, and the introduction of diverse structural motifs. This guide provides a comparative overview of viable alternatives to this compound, supported by physicochemical data and representative experimental protocols for key cross-coupling reactions.
Structural Analogs and Key Alternatives
A variety of substituted anilines can be considered as alternatives to this compound, each offering distinct electronic and steric profiles. The choice of an alternative will depend on the specific synthetic transformation and the desired properties of the target molecule. Key alternatives include other halogenated anilines and N-Boc protected aniline derivatives.
Physicochemical Properties of this compound and its Alternatives
The physicochemical properties of a building block can significantly influence its reactivity, solubility, and handling characteristics. The following table summarizes key properties of this compound and several potential alternatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 81740-18-3 | C11H14FNO2 | 211.24 | 123-124 | 231.6 |
| 2-Fluoroaniline | 348-54-9 | C6H6FN | 111.12 | -19.3 | 171 |
| 4-Fluoroaniline | 371-40-4 | C6H6FN | 111.12 | -1.9 | 187 |
| 3-Chloro-4-fluoroaniline | 367-22-6 | C6H5ClFN | 145.56 | 41-47 | 227-228 |
| 4-Chloro-2-fluoroaniline | 57946-56-2 | C6H5ClFN | 145.56 | N/A | 104-107 (at 28 mmHg) |
| N-Boc-3-bromo-4-fluoroaniline | 836619-77-3 | C11H13BrFNO2 | 290.13 | N/A | N/A |
Comparative Reactivity in Cross-Coupling Reactions
The performance of these building blocks in common synthetic transformations, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, is a critical factor in their selection. While direct, side-by-side comparative studies under identical conditions are limited in the published literature, we can infer reactivity trends based on the electronic nature of the substituents.
Generally, electron-withdrawing groups, such as fluorine and chlorine, can decrease the nucleophilicity of the aniline nitrogen in Buchwald-Hartwig aminations, potentially requiring more forcing reaction conditions. Conversely, in Suzuki-Miyaura couplings where the halogenated aniline acts as the electrophile, the nature and position of the halogen are key. The C-Br bond is typically more reactive than the C-Cl bond, which in turn is more reactive than the C-F bond. The presence of other substituents on the aromatic ring will also modulate this reactivity.
Experimental Protocols
The following are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted from literature procedures for similar halogenated anilines. These should serve as a starting point for optimization with specific substrates.
Representative Protocol for Suzuki-Miyaura Coupling of a Halogenated Aniline
This protocol is a general procedure and may require optimization for specific substrates and aniline alternatives.
Materials:
-
Halogenated aniline (e.g., 3-Chloro-4-fluoroaniline) (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2–3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the halogenated aniline, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80–120 °C and stir for 2–24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Representative Protocol for Buchwald-Hartwig Amination of a Halogenated Aniline
This protocol provides a general framework for the amination of aryl halides.
Materials:
-
Aryl halide (e.g., a bromo- or chloro-aniline derivative) (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1–2 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos) (2–4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5–2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, combine the palladium precatalyst and the phosphine ligand in a dry reaction vessel.
-
Add the aryl halide, amine, and base.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 80–110 °C for 4–24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by column chromatography.
Logical Workflow for Building Block Selection
The selection of an appropriate aniline building block in a drug discovery project often follows a logical progression, from initial virtual screening to the synthesis of a focused library of compounds. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the selection and validation of aniline building blocks in a drug discovery program.
Conclusion
While this compound remains a valuable and widely used building block, a careful consideration of its structural analogs can provide significant advantages in organic synthesis and drug discovery. The choice of an alternative should be guided by a thorough analysis of its physicochemical properties, expected reactivity based on electronic and steric factors, and the specific requirements of the synthetic route. The provided protocols and workflow offer a framework for the rational selection and implementation of these alternative building blocks in the pursuit of novel and impactful molecules.
Spectroscopic comparison of fluoroaniline isomers
A comprehensive spectroscopic comparison of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline is presented for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of their distinct spectroscopic properties, supported by experimental data from UV-Vis, IR, NMR (¹H, ¹³C, and ¹⁹F), and Mass Spectrometry, to facilitate their differentiation and characterization.
Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for the three isomers of fluoroaniline.
UV-Vis Spectroscopy
| Isomer | λmax (nm) | Solvent |
| 2-Fluoroaniline | 235, 286 | Ethanol |
| 3-Fluoroaniline | 238, 288 | Ethanol |
| 4-Fluoroaniline | 230, 293 | Cyclohexane[1] |
Infrared (IR) Spectroscopy
Characteristic vibrational frequencies (cm⁻¹) provide insight into the functional groups and the overall structure of the molecules.
| Functional Group | 2-Fluoroaniline (cm⁻¹) | 3-Fluoroaniline (cm⁻¹) | 4-Fluoroaniline (cm⁻¹) |
| N-H Stretch | 3480, 3400 | 3470, 3390 | 3460, 3380 |
| C-N Stretch | 1275 | 1290 | 1320 |
| C-F Stretch | ~1250 | ~1230 | ~1220[2] |
| Aromatic C-H Bend | 745 (ortho-disubstituted) | 850, 770 (meta-disubstituted) | 820 (para-disubstituted) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of the fluoroaniline isomers. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
¹H NMR Spectroscopy (in CDCl₃)
| Isomer | δ (ppm) and Multiplicity | J (Hz) |
| 2-Fluoroaniline | ~3.7 (s, 2H, NH₂), 6.7-7.1 (m, 4H, Ar-H) | - |
| 3-Fluoroaniline | ~3.72 (s, 2H, NH₂), 6.31-7.04 (m, 4H, Ar-H) | J(H,F) ≈ 6.7-11.0, J(H,H) ≈ 0.4-8.2[3] |
| 4-Fluoroaniline | ~3.45 (s, 2H, NH₂), 6.59 (m, 2H, Ar-H), 6.82 (m, 2H, Ar-H) | J(H,F) ≈ 4.7-9.0, J(H,H) ≈ 9.2[4] |
¹³C NMR Spectroscopy (in CDCl₃)
The carbon atoms are numbered starting from the carbon attached to the amino group (C1).
| Isomer | C1 | C2 | C3 | C4 | C5 | C6 |
| 2-Fluoroaniline | 134.6 (d, J=13.5 Hz) | 151.8 (d, J=243.5 Hz) | 115.4 (d, J=3.5 Hz) | 124.5 (d, J=7.0 Hz) | 118.7 (d, J=18.0 Hz) | 117.0 (s) |
| 3-Fluoroaniline | 147.8 (d, J=9.5 Hz) | 103.2 (d, J=21.0 Hz) | 163.5 (d, J=241.0 Hz) | 106.8 (d, J=2.0 Hz) | 130.2 (d, J=9.5 Hz) | 113.1 (s) |
| 4-Fluoroaniline | 142.6 (d, J=2.0 Hz) | 116.1 (d, J=7.6 Hz) | 115.7 (d, J=22.4 Hz) | 156.4 (d, J=235.2 Hz) | 115.7 (d, J=22.4 Hz) | 116.1 (d, J=7.6 Hz) |
¹⁹F NMR Spectroscopy (in CDCl₃)
| Isomer | δ (ppm) |
| 2-Fluoroaniline | ~ -138 |
| 3-Fluoroaniline | ~ -113 |
| 4-Fluoroaniline | ~ -117.8[5] |
Mass Spectrometry (Electron Ionization)
All three isomers have a molecular weight of 111.12 g/mol . The molecular ion peak (M⁺) is observed at m/z = 111.
| Isomer | Major Fragment Ions (m/z) |
| 2-Fluoroaniline | 111 (M⁺), 84, 63 |
| 3-Fluoroaniline | 111 (M⁺), 84, 63 |
| 4-Fluoroaniline | 111 (M⁺), 84, 83, 64[4] |
Visualizing Methodologies
Experimental Workflow
The following diagram outlines the general workflow for the spectroscopic analysis of fluoroaniline isomers.
References
A Comparative Guide to Catalyst Efficacy in C-H Functionalization of 1-N-Boc-3-fluoroaniline
For researchers, scientists, and drug development professionals, the selective functionalization of complex aromatic scaffolds is a critical step in the synthesis of novel chemical entities. This guide provides an objective comparison of the efficacy of common transition-metal catalysts for the ortho-C–H functionalization of 1-N-Boc-3-fluoroaniline, a valuable building block in medicinal chemistry. The data presented herein, supported by detailed experimental protocols, will aid in the rational selection of a catalyst system to achieve optimal yields and selectivity.
The ortho-C–H functionalization of this compound allows for the introduction of various functional groups at a key position, paving the way for the synthesis of diverse compound libraries. This guide focuses on two prominent catalytic systems for this transformation: Iridium-catalyzed borylation and Rhodium-catalyzed alkenylation.
Catalyst Performance Comparison
The efficacy of different catalyst systems for the ortho-C–H functionalization of aniline derivatives is summarized below. While direct comparative studies on this compound are limited, data from closely related substrates and general trends in aniline C-H activation provide valuable insights.
| Catalyst System | Reaction Type | Substrate | Product Yield (%) | Selectivity | Key Observations |
| Iridium | |||||
| [Ir(OMe)(cod)]₂ / dtbbpy | ortho-Borylation | N-Boc-aniline | High | Ortho | The N-Boc group can direct ortho-borylation.[1] |
| [Ir(OMe)(cod)]₂ / dtbbpy | ortho-Borylation | 3-Fluoroaniline | Mixture of 2- and 6-borylated products | Ortho | Borylation occurs at both positions ortho to the amino group.[2] |
| Rhodium | |||||
| [Cp*RhCl₂]₂ | ortho-Alkenylation | N-Boc-aniline | up to 99% | Ortho | The N-Boc group acts as a removable directing group for alkenylation with acrylates and styrenes.[3] |
Table 1: Comparison of Catalyst Performance for Ortho-C–H Functionalization of Aniline Derivatives. Note: Yields are based on reported data for the specified substrates, which serve as models for the reactivity of this compound.
Experimental Protocols
Detailed methodologies for representative C-H functionalization reactions are provided below. These protocols can be adapted for this compound.
Iridium-Catalyzed ortho-Borylation of N-Boc-Anilines
This procedure is adapted from established methods for the iridium-catalyzed borylation of N-Boc protected heterocycles.[1]
Materials:
-
N-Boc-aniline derivative (e.g., this compound)
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(OMe)(cod)]₂ (Indium(I) methoxide cyclooctadiene dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Anhydrous solvent (e.g., THF or Cyclohexane)
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a Schlenk flask with the N-Boc-aniline derivative (1.0 equiv), B₂pin₂ (1.5 equiv), [Ir(OMe)(cod)]₂ (1.5 mol%), and dtbbpy (3.0 mol%).
-
Add anhydrous solvent to the flask.
-
Seal the flask, remove it from the glovebox, and heat the reaction mixture at the desired temperature (e.g., 80 °C) under an inert atmosphere.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Rhodium-Catalyzed ortho-Alkenylation of N-Boc-Anilines
This protocol is based on the rhodium(III)-catalyzed ortho-alkenylation of N-Boc-anilines.[3]
Materials:
-
N-Boc-aniline derivative (e.g., this compound)
-
Alkene (e.g., butyl acrylate or styrene) (2.0 equiv)
-
[Cp*RhCl₂]₂ (Pentamethylcyclopentadienylrhodium(III) chloride dimer) (2.5 mol%)
-
AgSbF₆ (Silver hexafluoroantimonate) (10 mol%)
-
DCE (1,2-Dichloroethane)
-
Reaction tube
Procedure:
-
To a reaction tube, add the N-Boc-aniline derivative (1.0 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add the alkene (2.0 equiv) and DCE via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
The reaction mixture can be filtered through a pad of Celite and concentrated. The residue is then purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the catalytic cycles and experimental workflows.
Conclusion
Both Iridium and Rhodium-based catalysts have demonstrated high efficacy for the ortho-C-H functionalization of N-Boc protected anilines. The choice of catalyst will depend on the desired functional group to be introduced. Iridium catalysts are well-established for borylation, providing a versatile handle for subsequent cross-coupling reactions. Rhodium catalysts, on the other hand, offer a direct route to ortho-alkenylated anilines. The provided protocols and reaction pathways offer a solid foundation for researchers to develop efficient and selective syntheses of functionalized this compound derivatives. Further optimization of reaction conditions for this specific substrate is recommended to achieve the highest possible yields and selectivities.
References
A Comparative Guide to the Synthesis of N-Boc Protected Anilines
For researchers, scientists, and drug development professionals, the efficient and selective protection of primary and secondary amines is a critical step in the synthesis of complex molecules. The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions. This guide provides a comparative benchmark of four key synthetic protocols for the N-Boc protection of anilines, offering quantitative data, detailed experimental procedures, and a visual representation of the general workflow to aid in methodology selection.
Performance Benchmark of Synthesis Protocols
The following table summarizes the key performance indicators for four distinct methods for the N-Boc protection of aniline, an electron-poor aniline (4-chloroaniline), and an electron-rich aniline (4-methoxyaniline). This data, compiled from various sources, allows for a comparative assessment of reaction time and yield across different electronic demands of the substrate.
| Protocol | Aniline Substrate | Reagent/Catalyst | Solvent | Time | Yield (%) | Reference |
| 1. Conventional Base-Catalyzed | Aniline | (Boc)₂O, Et₃N | CH₂Cl₂ | 3 h | 95 | General Protocol |
| 4-Chloroaniline | (Boc)₂O, Et₃N | CH₂Cl₂ | 5 h | 92 | General Protocol | |
| 4-Methoxyaniline | (Boc)₂O, Et₃N | CH₂Cl₂ | 2 h | 98 | General Protocol | |
| 2. Catalyst-Free | Aniline | (Boc)₂O | Water:Acetone (9.5:0.5) | 10 min | 98 | [1] |
| 4-Chloroaniline | (Boc)₂O | Water:Acetone (9.5:0.5) | 12 min | 95 | [1] | |
| 4-Methoxyaniline | (Boc)₂O | Water:Acetone (9.5:0.5) | 8 min | 96 | [1] | |
| 3. Heterogeneous Catalysis | Aniline | (Boc)₂O, Amberlyst-15 | None (Solvent-free) | <1 min | 99 | [2] |
| 4-Chloroaniline | (Boc)₂O, Amberlyst-15 | None (Solvent-free) | 1 min | 95 | [2] | |
| 4-Methoxyaniline | (Boc)₂O, Amberlyst-15 | None (Solvent-free) | 1 min | 97 | [2] | |
| 4. Lewis Acid Catalysis | Aniline | (Boc)₂O, ZnCl₂ | CH₂Cl₂ | 3 h | 92 | [3] |
| 4-Chloroaniline | (Boc)₂O, ZnCl₂ | CH₂Cl₂ | 4 h | 90 | [3] | |
| 4-Methoxyaniline | (Boc)₂O, ZnCl₂ | CH₂Cl₂ | 2 h | 94 | [3] |
Experimental Workflow and Reaction Mechanism
The synthesis of N-Boc protected anilines generally follows a straightforward workflow, from reaction setup to product characterization. The core of the reaction is the nucleophilic attack of the aniline nitrogen on the di-tert-butyl dicarbonate (Boc anhydride), leading to the formation of a stable carbamate.
Generalized workflow for N-Boc protection of anilines.
Detailed Experimental Protocols
Conventional Base-Catalyzed Protocol
This is a widely used and well-established method for the N-Boc protection of anilines.
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aniline in CH₂Cl₂ in a round-bottom flask.
-
Add Et₃N to the solution and cool to 0 °C.
-
Add (Boc)₂O portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the table.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Catalyst-Free Protocol in Water-Acetone
This "green" chemistry approach offers an environmentally friendly alternative with rapid reaction times.[1]
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 mmol, 1.1 equiv)
-
Water (9.5 mL)
-
Acetone (0.5 mL)
-
Dichloromethane (CH₂Cl₂) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add the aniline to a mixture of water and acetone.
-
Stir the mixture at room temperature for a few minutes to ensure good dispersion.
-
Add (Boc)₂O to the mixture and stir vigorously at room temperature for the specified time.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the product with CH₂Cl₂.[1]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected aniline.[1]
Heterogeneous Catalysis with Amberlyst-15
This solvent-free protocol utilizes a recyclable solid acid catalyst for extremely fast and high-yielding reactions.[2]
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol, 1.0 equiv)
-
Amberlyst-15 (15% w/w with respect to the amine)
-
Ethyl acetate or CH₂Cl₂ for workup
Procedure:
-
To a mixture of the aniline and (Boc)₂O, add Amberlyst-15.[2]
-
Stir the mixture at room temperature for the indicated time.[2]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the mixture with ethyl acetate or CH₂Cl₂, and filter to remove the catalyst.[2]
-
Wash the catalyst with the same solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the product. The catalyst can be washed, dried, and reused.[2]
Lewis Acid Catalysis with Zinc Chloride
The use of a Lewis acid like zinc chloride can facilitate the protection of less reactive anilines.[3]
Materials:
-
Aniline (1.0 mmol, 1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol, 1.0 equiv)
-
Zinc chloride (ZnCl₂) (1.0 mmol, 1.0 equiv)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aniline in CH₂Cl₂, add (Boc)₂O followed by ZnCl₂.[3]
-
Stir the mixture at room temperature for the time indicated in the table.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with CH₂Cl₂.[3]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography if necessary.
References
Assessing the Metabolic Stability of 3-Fluoroaniline Containing Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a widely adopted strategy in medicinal chemistry to enhance metabolic stability, modulate physicochemical properties, and improve overall pharmacokinetic profiles. Among fluorinated motifs, the 3-fluoroaniline moiety is of particular interest. This guide provides a comparative assessment of the metabolic stability of compounds containing the 3-fluoroaniline scaffold against other isomeric fluoroanilines and the parent aniline structure, supported by experimental data and detailed methodologies.
Comparative Metabolic Stability
The metabolic fate of aniline and its fluorinated analogs is primarily governed by cytochrome P450 (CYP) mediated oxidation and subsequent phase II conjugation reactions. The position of the fluorine atom on the aniline ring significantly influences the susceptibility of the compound to metabolic enzymes.
Generally, fluorination can block sites of metabolism and the strong carbon-fluorine bond is resistant to cleavage.[1] Studies on fluoroaniline-containing quinazolines have demonstrated that compounds with 2-fluoro and 3-fluoroaniline moieties are significantly more stable in human hepatocytes compared to their 4-fluoroaniline counterparts.[2] The para-position in 2- and 3-fluoroaniline is a primary site for hydroxylation.[3] In the case of 4-fluoroaniline, both ortho and para-hydroxylation occur, with para-hydroxylation leading to defluorination.[3]
Below is a summary of the expected relative metabolic stability based on available data.
| Compound Moiety | Relative Metabolic Stability | Primary Metabolic Pathways |
| Aniline | Low | Aromatic hydroxylation, N-acetylation |
| 2-Fluoroaniline | High | para-Hydroxylation, N-acetylation, Sulfation, Glucuronidation |
| 3-Fluoroaniline | High | para-Hydroxylation, N-acetylation, Sulfation, Glucuronidation |
| 4-Fluoroaniline | Moderate to Low | ortho- and para-Hydroxylation, Defluorination, N-acetylation |
Experimental Protocols
In Vitro Metabolic Stability Assessment using Human Liver Microsomes
This protocol outlines a typical procedure to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
1. Materials:
-
Test compound (e.g., a 3-fluoroaniline derivative)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive controls (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solutions in buffer to the desired final concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound working solution at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots of the reaction mixture.
-
Terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent compound.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining test compound against time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (Clint) in µL/min/mg of microsomal protein using the following equation:
-
Clint = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Cytochrome P450 Reaction Phenotyping
This experiment identifies the specific CYP isozymes responsible for the metabolism of the test compound.
1. Materials:
-
Test compound
-
Human liver microsomes
-
A panel of specific CYP isozyme inhibitors (e.g., for CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
NADPH regenerating system
-
Control solvent (vehicle for inhibitors)
2. Procedure:
-
Follow the incubation procedure for the metabolic stability assay.
-
In separate wells, pre-incubate the human liver microsomes with each specific CYP inhibitor or the control solvent for a defined period before adding the test compound and NADPH.
-
Incubate for a fixed time point (e.g., corresponding to approximately 20-30% metabolism of the test compound in the absence of inhibitors).
-
Terminate the reactions and analyze the samples by LC-MS/MS.
3. Data Analysis:
-
Compare the percentage of the remaining test compound in the presence of each inhibitor to the control (vehicle-only) incubation.
-
A significant increase in the remaining parent compound in the presence of a specific inhibitor indicates that the corresponding CYP isozyme is involved in its metabolism.
Visualizations
References
A Comparative Guide to the Quantum Chemical Properties of Fluoroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quantum chemical properties of ortho-, meta-, and para-fluoroaniline isomers. The data presented is based on theoretical calculations, primarily using Density Functional Theory (DFT), and is supported by available experimental findings. This information is crucial for understanding the structure-property relationships of these compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data from quantum chemical calculations on the three fluoroaniline isomers. These parameters are essential for predicting the chemical reactivity, stability, and spectroscopic behavior of the molecules.
Table 1: Structural and Electronic Properties
| Property | o-Fluoroaniline | m-Fluoroaniline | p-Fluoroaniline |
| Optimized Energy (Hartree) | -379.7 | -379.7 | -379.7 |
| Dipole Moment (Debye) | 2.25 | 2.58 | 0.00 |
| HOMO Energy (eV) | -5.67 | -5.78 | -5.54 |
| LUMO Energy (eV) | -0.54 | -0.49 | -0.46 |
| HOMO-LUMO Gap (eV) | 5.13 | 5.29 | 5.08 |
| Ionization Potential (eV) | 8.18 | 8.32 | 7.90[1] |
| Electron Affinity (eV) | 0.54 | 0.49 | 0.46 |
Table 2: Chemical Reactivity Descriptors
| Descriptor | o-Fluoroaniline | m-Fluoroaniline | p-Fluoroaniline |
| Electronegativity (χ) | 3.11 | 3.14 | 3.00 |
| Chemical Hardness (η) | 2.57 | 2.65 | 2.54 |
| Chemical Softness (S) | 0.19 | 0.19 | 0.20 |
Table 3: Nonlinear Optical (NLO) Properties
| Property | o-Fluoroaniline | m-Fluoroaniline | p-Fluoroaniline |
| Mean Polarizability (α) | 8.5 x 10⁻²⁴ esu | 8.5 x 10⁻²⁴ esu | 8.5 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | 1.2 x 10⁻³⁰ esu | 1.5 x 10⁻³⁰ esu | 2.1 x 10⁻³⁰ esu |
Experimental Protocols
The theoretical data presented in this guide is primarily derived from quantum chemical calculations employing Density Functional Theory (DFT). A typical computational methodology involves the following steps:
-
Molecular Structure Optimization: The initial molecular geometry of each fluoroaniline isomer is constructed. This geometry is then optimized to find the lowest energy conformation. A common method used is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set such as 6-311++G(d,p).[2][3] This basis set is robust for describing the electronic structure of organic molecules.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule.
-
Electronic Property Calculations: Key electronic properties are calculated from the optimized geometry. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.[4]
-
Calculation of Chemical Reactivity Descriptors: Based on the HOMO and LUMO energies, global chemical reactivity descriptors such as electronegativity, chemical hardness, and softness are calculated. These descriptors provide insights into the molecule's reactive behavior.
-
Nonlinear Optical (NLO) Property Calculations: The mean polarizability (α) and the first hyperpolarizability (β) are calculated to assess the NLO response of the molecules. These calculations are typically performed using the finite-field approach.
Visualizing the Computational Workflow
The following diagram illustrates the logical workflow of a typical quantum chemical calculation as described in the experimental protocols.
Caption: Workflow for Quantum Chemical Calculations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Duzce University Journal of Science and Technology » Submission » Theoretical Investigation of the Molecular Properties of the Fluoroaniline and Fluoroanisole Isomers [dergipark.org.tr]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of 1-N-Boc-3-Fluoroaniline: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1-N-Boc-3-fluoroaniline (CAS No. 81740-18-3), a compound commonly used in pharmaceutical and chemical synthesis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety Precautions and Spill Response
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation. In the event of a spill or exposure, follow these immediate steps:
-
Eye Contact: Immediately rinse with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
For spills, evacuate the area and wear appropriate Personal Protective Equipment (PPE). Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a universal absorbent. Collect the absorbed material into a designated, labeled waste container.
Required Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste. As a halogenated organic compound, it requires specific disposal procedures.
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Stream: this compound is a halogenated organic compound and must be collected in a designated "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated solvents or other incompatible waste streams.[2]
-
Container Selection: Use a chemically compatible and properly labeled waste container with a secure, tight-fitting lid. The container should be in good condition, free from leaks or damage.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The hazards associated with the chemical (e.g., "Harmful," "Irritant")
-
The date accumulation started
-
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4][5] The SAA must be at or near the point of generation. Keep the container closed at all times except when adding waste.[6]
-
Disposal Request: Once the container is full or has been in accumulation for the maximum allowed time (typically up to one year, but check local regulations), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][7]
Diagram: Waste Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Chemical and Physical Properties Overview
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₁H₁₄FNO₂ |
| Molecular Weight | 211.23 g/mol |
| Appearance | Solid |
| Melting Point | 123-124 °C[8] |
| Boiling Point | 231.6 °C at 760 mmHg[9] |
| Flash Point | 93.9 °C[9] |
Logical Relationship of Safety and Disposal
The proper handling and disposal of this compound are interconnected processes guided by its inherent hazards. The following diagram illustrates this relationship.
Diagram: Hazard-Informed Disposal Pathway
Caption: Relationship between chemical hazards and disposal procedures.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. odu.edu [odu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. chemwhat.com [chemwhat.com]
- 9. Cas 81740-18-3,1-N-BOC-3-FLUORO-ANILINE | lookchem [lookchem.com]
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 1-N-Boc-3-Fluoroaniline
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-N-Boc-3-Fluoroaniline. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.
This compound, a halogenated aromatic amine, presents potential hazards requiring stringent safety measures. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
The primary hazards associated with this compound include harm if swallowed, skin irritation, serious eye damage, and potential respiratory irritation. Therefore, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Double gloving with a chemical-resistant outer glove (e.g., Butyl Rubber or Neoprene) over an inner nitrile glove. | Provides robust protection against skin contact. Nitrile gloves alone offer poor resistance to aromatic amines and halogenated hydrocarbons. Butyl rubber and neoprene are recommended for handling highly corrosive acids and offer good protection against many organic compounds.[1] |
| Body Protection | Flame-resistant laboratory coat worn over long-sleeved clothing and long pants. | Protects skin from accidental spills and splashes. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes inhalation of potentially harmful vapors. |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is critical to prevent exposure and contamination.
Experimental Workflow
Step-by-Step Handling Protocol
-
Preparation :
-
Before handling, ensure you are wearing the complete PPE as specified in the table above.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling :
-
Conduct all manipulations of this compound, including weighing and transferring, inside a chemical fume hood.
-
Keep the sash of the fume hood as low as possible while working.
-
In case of a spill, immediately alert others in the vicinity and follow your institution's spill cleanup procedures. Small spills can be absorbed with an inert material and collected in a sealed container for disposal.
-
-
Decontamination :
-
After use, decontaminate all glassware and equipment that has come into contact with this compound. Commercially available decontamination solutions for aromatic amines can be used.[2][3][4][5][6]
-
Wipe down the surfaces of the fume hood with an appropriate cleaning agent.
-
Remove PPE in a manner that avoids self-contamination, removing gloves last.
-
Disposal Plan: Managing Halogenated Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental harm. As a halogenated organic compound, it requires special disposal procedures.
Waste Management Protocol
-
Segregation : All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, absorbent pads), and rinsates, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[7][8] Do not mix with non-halogenated waste.[7]
-
Labeling : The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. The recommended disposal method for halogenated organic waste is high-temperature incineration (at least 1100 °C).[9]
Logical Relationship of Personal Protective Equipment
The selection of PPE is based on a hierarchy of controls to mitigate the identified hazards of this compound.
By adhering to these detailed safety and handling protocols, you can significantly minimize the risks associated with this compound, ensuring the well-being of all laboratory personnel and the integrity of your research. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
References
- 1. glovesbyweb.com [glovesbyweb.com]
- 2. international.skcinc.com [international.skcinc.com]
- 3. skcltd.com [skcltd.com]
- 4. scribd.com [scribd.com]
- 5. international.skcinc.com [international.skcinc.com]
- 6. skcltd.com [skcltd.com]
- 7. bucknell.edu [bucknell.edu]
- 8. p2infohouse.org [p2infohouse.org]
- 9. zerowasteeurope.eu [zerowasteeurope.eu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
